Product packaging for Tosedostat(Cat. No.:CAS No. 238750-77-1)

Tosedostat

Cat. No.: B1683859
CAS No.: 238750-77-1
M. Wt: 406.5 g/mol
InChI Key: FWFGIHPGRQZWIW-SQNIBIBYSA-N
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Description

Tosedostat (CHR-2797) is a potent, orally bioavailable small-molecule inhibitor of the M1 family of aminopeptidases, with significant applications in oncological research . It acts as a prodrug that is rapidly converted intracellularly into its active metabolite, CHR-79888, a poorly membrane-permeable acid that accumulates within cells . This active metabolite potently inhibits key intracellular aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 hydrolase (LTA4H) . By blocking these enzymes, this compound disrupts the critical recycling of amino acids from ubiquitinated proteins, leading to amino acid deprivation, inhibition of protein synthesis, and induction of the pro-apoptotic protein Noxa, ultimately triggering apoptosis in transformed cells . Its novel mechanism of action generates an amino acid deprivation response (AADR), which includes the suppression of mTOR signaling . This compound has demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in vitro and in vivo, showing selectivity for transformed over non-transformed cells . Early clinical trials have shown particularly encouraging response rates in patients with high-risk myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), including those who have failed prior therapies . Research indicates it has synergistic effects when combined with other agents, such as cytarabine and azanucleosides, highlighting its value in combination therapy research . This compound has been investigated in numerous clinical trials for various hematological malignancies and solid tumors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O6 B1683859 Tosedostat CAS No. 238750-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178577
Record name Tosedostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238750-77-1
Record name Tosedostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosedostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosedostat
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URL https://comptox.epa.gov/dashboard/DTXSID60178577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSEDOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tosedostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosedostat (formerly known as CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases. Developed by Chroma Therapeutics, it has shown significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[1]. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Development

This compound was discovered and developed by Chroma Therapeutics, a UK-based biotechnology company[1]. The development of this compound arose from research into metalloenzyme inhibitors with anti-proliferative effects. Early investigations revealed that inhibiting certain aminopeptidases could lead to amino acid deprivation in cancer cells, thereby hindering their growth and survival[2][3]. This led to the identification of CHR-2797 as a potent and selective inhibitor of M1 aminopeptidases.

Key researchers involved in the early development and characterization of this compound at Chroma Therapeutics include David Krige, Lindsey A. Needham, and their colleagues, who published seminal work on its mechanism of action[2][3]. The compound has progressed through several phases of clinical trials to evaluate its safety and efficacy, both as a monotherapy and in combination with other anticancer agents[4].

Chemical Synthesis Pathway

The chemical synthesis of this compound, or cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate, involves a multi-step process. The following pathway is a representative synthesis based on principles of peptide coupling and hydroxamic acid formation.

A Proposed Retrosynthetic Analysis and Forward Synthesis:

The synthesis of this compound can be conceptually broken down into the formation of the dipeptide-like core, followed by esterification and hydroxamic acid formation.

Starting Materials:

  • (S)-Phenylglycine

  • (R)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid (Boc-D-Leucine)

  • Cyclopentanol

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Synthesis of the Dipeptide-Ester Intermediate:

  • Esterification of (S)-Phenylglycine: (S)-Phenylglycine is first protected at the amino group (e.g., with a Boc group) and then esterified with cyclopentanol using a standard coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid) to yield cyclopentyl (S)-2-amino-2-phenylacetate.

  • Peptide Coupling: The resulting amino ester is then coupled with Boc-D-Leucine using a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This reaction forms the dipeptide-ester intermediate, cyclopentyl (S)-2-[((R)-2-(tert-butoxycarbonylamino)-4-methylpentanoyl)amino]-2-phenylacetate.

Formation of the Hydroxamic Acid:

  • Deprotection and Activation: The Boc protecting group on the leucine residue is removed. The resulting free carboxylic acid is then activated, for example, by conversion to an acyl chloride or using a coupling agent.

  • Hydroxamic Acid Formation: The activated carboxylic acid is reacted with a protected hydroxylamine, such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.

  • Final Deprotection: The protecting group on the hydroxylamine (e.g., THP) is removed under mild acidic conditions to yield the final product, this compound.

Mechanism of Action

This compound is a prodrug that is readily absorbed and converted intracellularly to its active metabolite, CHR-79888, a carboxylic acid that is less membrane-permeable and thus accumulates within the cell[2][5][6]. CHR-79888 is a potent inhibitor of several M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase[5][6].

These aminopeptidases play a crucial role in the final stages of intracellular protein degradation, recycling amino acids for new protein synthesis. By inhibiting these enzymes, this compound disrupts this process, leading to a depletion of the intracellular amino acid pool. This amino acid deprivation is particularly detrimental to rapidly proliferating cancer cells, which have a high demand for protein synthesis. The resulting cellular stress triggers apoptosis (programmed cell death)[2][3].

Tosedostat_Mechanism_of_Action This compound This compound (CHR-2797) (Oral Administration) Intracellular_Conversion Intracellular Conversion This compound->Intracellular_Conversion CHR79888 CHR-79888 (Active Metabolite) Intracellular_Conversion->CHR79888 Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4 Hydrolase) CHR79888->Aminopeptidases Inhibition Amino_Acid_Pool Intracellular Amino Acid Pool CHR79888->Amino_Acid_Pool Depletion Protein_Degradation Protein Degradation (Final Steps) Aminopeptidases->Protein_Degradation Catalyzes Protein_Degradation->Amino_Acid_Pool Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Apoptosis Apoptosis Amino_Acid_Pool->Apoptosis Depletion leads to Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation

Quantitative Data

The inhibitory activity of this compound and its active metabolite, CHR-79888, has been quantified against various aminopeptidases. Additionally, its anti-proliferative effects have been measured in a range of cancer cell lines.

Table 1: Inhibitory Activity (IC50) of this compound and CHR-79888 against Aminopeptidases

AminopeptidaseThis compound (CHR-2797) IC50 (nM)CHR-79888 IC50 (nM)
Leucine Aminopeptidase (LAP)100Not Reported
Puromycin-Sensitive Aminopeptidase (PuSA)150850
Aminopeptidase N (AP-N)220Not Reported
LTA4 Hydrolase>10,0008
Aminopeptidase B>1,000Not Reported
PILSAP>5,000Not Reported
MetAP2>30,000Not Reported

Data compiled from multiple sources[7].

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound (CHR-2797) IC50 (nM)
U-937Histiocytic Lymphoma10
HL-60Acute Promyelocytic Leukemia30
KG-1Acute Myelogenous Leukemia15
GDM-1Acute Myelomonocytic Leukemia15
HuT 78Cutaneous T-cell Lymphoma>10,000
Jurkat E6-1Acute T-cell Leukemia>10,000

Data compiled from multiple sources[7].

Experimental Protocols

Aminopeptidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific aminopeptidases.

Materials:

  • Recombinant human aminopeptidases (e.g., LAP, PuSA)

  • Substrates:

    • For LAP: Leucyl-glycyl-glycine (LGG)

    • For PuSA: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

  • This compound (CHR-2797)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent for LGG assay: o-phthaldialdehyde (OPA)

  • 96-well microplates

  • Plate reader (fluorescence or absorbance)

Procedure for LAP Inhibition Assay:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, the LAP enzyme solution, and the LGG substrate solution.

  • Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

  • Stop the reaction by adding the OPA reagent.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Procedure for PuSA Inhibition Assay:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, the PuSA enzyme solution, and the Ala-AMC substrate solution.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Stop the reaction (e.g., by adding acetic acid).

  • Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the LAP assay.

Aminopeptidase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Mix_Components Mix Inhibitor, Enzyme, and Substrate in 96-well Plate Prep_Inhibitor->Mix_Components Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix_Components Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Fluorescence/ Absorbance Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Cell Proliferation Assay ([³H]Thymidine Incorporation)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, U-937)

  • Cell culture medium and supplements

  • This compound (CHR-2797)

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

  • During the last few hours of incubation (e.g., 4-18 hours), add [³H]thymidine to each well.

  • Harvest the cells onto a filter mat using a cell harvester. The DNA, containing the incorporated [³H]thymidine, will be trapped on the filter.

  • Wash the filter mat to remove unincorporated [³H]thymidine.

  • Precipitate the DNA on the filter with cold TCA.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of proliferation inhibition relative to an untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Cell_Proliferation_Assay cluster_culture Cell Culture cluster_labeling Radiolabeling cluster_harvest Harvesting and Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_Thymidine Add [³H]Thymidine Treat_Cells->Add_Thymidine Incubate_Label Incubate Add_Thymidine->Incubate_Label Harvest_Cells Harvest Cells onto Filter Mat Incubate_Label->Harvest_Cells Wash_Filter Wash Filter Harvest_Cells->Wash_Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Wash_Filter->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action that targets amino acid metabolism in tumor cells. Its discovery and development have provided valuable insights into the role of aminopeptidases in cancer biology. The chemical synthesis of this compound is achievable through established organic chemistry methodologies. The quantitative data on its inhibitory and anti-proliferative activities, along with detailed experimental protocols, provide a solid foundation for further research and development in this area. This technical guide serves as a comprehensive resource for scientists and researchers working on the next generation of cancer therapeutics.

References

Tosedostat: A Deep Dive into its Enzymatic Targets and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of zinc-dependent aminopeptidases.[1] It functions as a prodrug, converted intracellularly to its active metabolite, CHR-79888, which exhibits potent anti-tumor activity.[1][2] This technical guide provides a comprehensive analysis of this compound's target enzymes, the cellular pathways it modulates, and detailed protocols for key experimental assays.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting various aminopeptidases, leading to a depletion of the intracellular amino acid pool.[3] This amino acid deprivation triggers a cascade of events, including the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

Target Enzyme Profile

This compound and its active metabolite, CHR-79888, exhibit inhibitory activity against several members of the M1 aminopeptidase family. The half-maximal inhibitory concentrations (IC50) for these enzymes are summarized in the tables below.

Table 1: this compound (CHR-2797) IC50 Values against Various Aminopeptidases [2][4]

EnzymeIC50 (nM)
Leucine Aminopeptidase (LAP)100
Puromycin-Sensitive Aminopeptidase (PuSA)150
Aminopeptidase N (AP-N)220
Aminopeptidase B> 1000
PILSAP> 5000
Leukotriene A4 Hydrolase (LTA4H)> 10000
Methionine Aminopeptidase 2 (MetAP2)> 30000

Table 2: CHR-79888 (Active Metabolite) IC50 Values against Various Aminopeptidases [2][5]

EnzymeIC50 (nM)
Leukotriene A4 Hydrolase (LTA4H)8
Leucine Aminopeptidase (LAP)20
Puromycin-Sensitive Aminopeptidase (PuSA)60
Aminopeptidase N (AP-N)110

Cellular Pathway Analysis

The inhibition of aminopeptidases by this compound instigates a multi-faceted cellular response, primarily impacting the mTOR signaling and apoptotic pathways.

mTOR Signaling Pathway

Amino acid deprivation resulting from this compound activity leads to the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[6][7] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[6] Its inhibition leads to a downstream reduction in protein synthesis.

mTOR_Pathway This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases inhibits AminoAcids Intracellular Amino Acids Aminopeptidases->AminoAcids decreases mTORC1 mTORC1 AminoAcids->mTORC1 inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis inhibits

This compound's Inhibition of the mTOR Pathway.
Apoptosis Pathway

This compound induces apoptosis through the intrinsic pathway. The depletion of amino acids leads to an increase in the expression of the pro-apoptotic BH3-only protein Noxa.[4][8] Noxa selectively binds to and antagonizes the anti-apoptotic protein Mcl-1, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.

Apoptosis_Pathway This compound This compound AminoAcidDeprivation Amino Acid Deprivation This compound->AminoAcidDeprivation Noxa Noxa (BH3-only protein) AminoAcidDeprivation->Noxa upregulates Mcl1 Mcl-1 (Anti-apoptotic) Noxa->Mcl1 inhibits Bax_Bak Bax / Bak Noxa->Bax_Bak activates Mcl1->Bax_Bak inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria permeabilizes Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

This compound-Induced Apoptotic Pathway.

Experimental Protocols

Aminopeptidase Activity Assay (Fluorogenic Substrate)

This protocol is a generalized procedure based on commonly cited methods for measuring aminopeptidase activity using a fluorogenic substrate like L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).[5][9]

Materials:

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~355-380 nm, Emission: ~460-505 nm)

  • Purified aminopeptidase enzyme

  • This compound or CHR-79888

  • Ala-AMC substrate

  • Assay Buffer (e.g., 0.125 M Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 3% (v/v) acetic acid)

  • DMSO (for compound dilution)

Procedure:

  • Prepare serial dilutions of this compound/CHR-79888 in DMSO and then dilute further in Assay Buffer.

  • In a 96-well plate, add 20 µL of the diluted compound.

  • Add 40 µL of the purified enzyme solution to each well.

  • Add 40 µL of the Ala-AMC substrate solution (final concentration typically 60-125 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

Aminopeptidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare this compound Dilutions AddCompound Add Compound to Plate Compound->AddCompound AddEnzyme Add Enzyme AddCompound->AddEnzyme AddSubstrate Add Ala-AMC Substrate AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadFluorescence Read Fluorescence StopReaction->ReadFluorescence CalculateIC50 Calculate IC50 ReadFluorescence->CalculateIC50

Workflow for Aminopeptidase Activity Assay.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[10][11]

Materials:

  • 96-well cell culture plate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • [3H]-Thymidine

  • Cell harvester

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • During the final 4-18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester. The harvester lyses the cells and washes the DNA, which is trapped on the filter.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Determine the effect of this compound on cell proliferation by comparing the CPM of treated cells to untreated controls.

Proliferation_Assay_Workflow cluster_culture Cell Culture cluster_labeling Labeling & Harvesting cluster_measurement Measurement & Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat with This compound SeedCells->TreatCells AddThymidine Add [3H]-Thymidine TreatCells->AddThymidine Harvest Harvest Cells onto Glass Fiber Filters AddThymidine->Harvest ScintillationCount Liquid Scintillation Counting Harvest->ScintillationCount AnalyzeData Analyze Proliferation Data ScintillationCount->AnalyzeData

Workflow for Cell Proliferation Assay.

Conclusion

This compound is a potent inhibitor of M1 family aminopeptidases, with its active metabolite CHR-79888 demonstrating significant enzymatic inhibition. Its mechanism of action, centered on the induction of amino acid deprivation, leads to the disruption of critical cellular pathways, including mTOR signaling and apoptosis, ultimately resulting in cancer cell death. The provided experimental protocols offer a foundation for the further investigation and characterization of this compound and other aminopeptidase inhibitors.

References

Tosedostat (CHR-2797): A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat, also known as CHR-2797, is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors. It has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for professionals in the fields of cancer research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. The molecular structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Chemical Structure of this compound (CHR-2797)

Table 1: Physicochemical Properties of this compound (CHR-2797)

PropertyValueReference(s)
Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
CAS Number 238750-77-1
Appearance Crystalline solid
Solubility DMSO: >10 mM Ethanol: 5 mg/mL[1]
SMILES O=C(OC1CCCC1)--INVALID-LINK--C(NO)=O)([H])CC(C)C)=O">C@@HC2=CC=CC=C2
InChI Key FWFGIHPGRQZWIW-SQNIBIBYSA-N

Mechanism of Action

This compound exerts its anti-cancer effects through a unique mechanism of action that involves the inhibition of aminopeptidases, leading to amino acid deprivation and subsequent apoptosis in cancer cells.

Intracellular Activation

This compound is a cell-permeable ester prodrug. Once inside the cell, it is rapidly hydrolyzed by intracellular carboxylesterases to its active metabolite, CHR-79888.[2] This active form is a less membrane-permeable acid, leading to its accumulation within the cell.[2]

Inhibition of Aminopeptidases

CHR-79888 is a potent inhibitor of M1 family aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[3][4] Aminopeptidases are crucial for the final stages of protein degradation, recycling intracellular amino acids. By inhibiting these enzymes, this compound disrupts the maintenance of the intracellular amino acid pool.

Induction of Amino Acid Deprivation and Downstream Effects

The inhibition of aminopeptidases leads to a state of amino acid deprivation within the cancer cells.[5] This triggers a cellular stress response characterized by:

  • Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and proliferation, and its activity is dependent on amino acid availability. This compound-induced amino acid depletion leads to the inhibition of mTOR signaling.

  • Induction of Apoptosis: The amino acid deprivation stress also leads to the upregulation of the pro-apoptotic protein Noxa, a member of the Bcl-2 family, ultimately triggering programmed cell death (apoptosis).[4]

This mechanism of action shows selectivity for transformed cells over non-transformed cells, which are less sensitive to amino acid deprivation.[5]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the signaling pathway affected by this compound.

Tosedostat_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Tosedostat_ext This compound (CHR-2797) Tosedostat_int This compound (CHR-2797) Tosedostat_ext->Tosedostat_int Cellular Uptake CES Carboxylesterases Tosedostat_int->CES Hydrolysis CHR79888 CHR-79888 (Active Metabolite) CES->CHR79888 Aminopeptidases Aminopeptidases (e.g., PuSA, LTA4H) CHR79888->Aminopeptidases Inhibition AA_pool Intracellular Amino Acid Pool Aminopeptidases->AA_pool Maintains mTOR mTOR Signaling AA_pool->mTOR Activates Noxa Noxa Upregulation AA_pool->Noxa Depletion leads to Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes Apoptosis Apoptosis Noxa->Apoptosis

Caption: Mechanism of action of this compound (CHR-2797).

Inhibitory Activity

This compound, through its active metabolite CHR-79888, exhibits potent inhibitory activity against various aminopeptidases and demonstrates significant anti-proliferative effects in a range of cancer cell lines.

Table 2: Inhibitory Activity of this compound against Aminopeptidases

AminopeptidaseIC50 (nM)Reference(s)
Leucine Aminopeptidase (LAP)100[6]
Puromycin-sensitive aminopeptidase (PuSA)150[6]
Aminopeptidase N220[6]
Aminopeptidase B>1000[6]
PILSAP>5000[6]
LTA4 hydrolase>10000 (CHR-2797) 8 (CHR-79888)[6]
MetAP2>30000[6]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
U-937Histiocytic Lymphoma10[6]
HL-60Promyelocytic Leukemia30[6]
KG-1Acute Myelogenous Leukemia15[6]
GDM-1Myelomonocytic Leukemia15[6]
HuT 78Cutaneous T-cell Lymphoma>10000[6]
Jurkat E6-1Acute T-cell Leukemia>10000[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of this compound. The following sections provide overviews of commonly used assays.

Aminopeptidase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against specific aminopeptidases. A common method utilizes a fluorogenic substrate, such as L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).

Principle: The aminopeptidase cleaves the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme activity. The assay is performed in the presence and absence of this compound to determine its inhibitory effect.

General Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of this compound.

  • Assay Setup: In a 96-well plate, add the enzyme solution, followed by the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a defined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Aminopeptidase_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) Assay_Setup Assay Setup in 96-well Plate (Enzyme + this compound/Vehicle) Reagent_Prep->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Reaction_Start Add Fluorogenic Substrate Incubation->Reaction_Start Measurement Measure Fluorescence Over Time Reaction_Start->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis Cell_Proliferation_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Drug_Treatment Treat with this compound/Vehicle Cell_Seeding->Drug_Treatment Radiolabeling Add [³H]-Thymidine Drug_Treatment->Radiolabeling Harvesting Harvest Cells onto Filter Mat Radiolabeling->Harvesting Counting Measure Radioactivity (Scintillation Counter) Harvesting->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis

References

Preclinical in vitro and in vivo studies of Tosedostat

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical In Vitro and In Vivo Studies of Tosedostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as CHR-2797) is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors.[1] It has demonstrated significant anti-tumor activity in a variety of preclinical models of cancer, both as a monotherapy and in combination with other cytotoxic agents.[2][3] this compound is a prodrug that is converted intracellularly to its active metabolite, CHR-79888, which is a potent inhibitor of M1 family aminopeptidases.[4][5] This guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of aminopeptidases, which are enzymes responsible for the final stages of protein degradation, recycling amino acids for new protein synthesis.[6] By inhibiting these enzymes, this compound's active metabolite, CHR-79888, depletes the intracellular pool of free amino acids, particularly in rapidly proliferating cancer cells.[5][7] This amino acid deprivation triggers a cellular stress response known as the Amino Acid Deprivation Response (AADR), leading to several downstream effects:

  • Inhibition of Protein Synthesis: The reduction in available amino acids leads to the inhibition of the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[5][8]

  • Upregulation of Pro-apoptotic Factors: The AADR induces the expression of pro-apoptotic proteins such as CHOP and NOXA.[8]

  • Induction of Apoptosis: The culmination of these effects is the induction of apoptosis (programmed cell death) in cancer cells, primarily through the activation of caspases 3, 7, and 9.[8]

This compound shows selectivity for transformed cells over non-transformed cells, making it a promising candidate for targeted cancer therapy.[2][9]

Tosedostat_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound CHR-79888 CHR-79888 This compound->CHR-79888 Intracellular Conversion Aminopeptidases Aminopeptidases CHR-79888->Aminopeptidases Inhibits Amino_Acid_Pool Intracellular Amino Acid Pool Aminopeptidases->Amino_Acid_Pool Replenishes Aminopeptidases->Amino_Acid_Pool Protein_Synthesis Protein Synthesis (mTOR Pathway) Amino_Acid_Pool->Protein_Synthesis Supplies AADR Amino Acid Deprivation Response (AADR) Amino_Acid_Pool->AADR Depletion Triggers AADR->Protein_Synthesis Inhibits Apoptosis Apoptosis (Caspase Activation) AADR->Apoptosis Induces Protein_Degradation Protein Degradation (Proteasome) Protein_Degradation->Amino_Acid_Pool

Caption: this compound's mechanism of action in cancer cells.

In Vitro Studies

Enzyme Inhibition

This compound, through its active metabolite CHR-79888, inhibits several members of the M1 aminopeptidase family. The half-maximal inhibitory concentrations (IC50) against key aminopeptidases are summarized below.

EnzymeIC50 (nM)Reference
Leucyl Aminopeptidase (LAP)100[9]
Puromycin-Sensitive Aminopeptidase (PuSA)150[9]
Aminopeptidase N (CD13)220[9]
Leukotriene A4 (LTA4) Hydrolase (CHR-79888)8[9]
Aminopeptidase B>1000[9]
PILSAP>5000[9]
MetAP-2>30000[9]
Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of hematological and solid tumor cell lines.

Cell LineCancer TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma10[9][10]
KG-1Acute Myeloid Leukemia15[9]
GDM-1Acute Myeloid Leukemia15[9]
HL-60Promyelocytic Leukemia30[9]
HuT 78T-cell Lymphoma>10,000[9][10]
Jurkat E6-1T-cell Leukemia>10,000[9]

Note: The sensitivity to this compound does not appear to correlate with the mutational status of p53, PTEN, or K-Ras.[9]

Experimental Protocols: In Vitro
  • Leucyl Aminopeptidase (LAP) Activity: LAP activity is measured by the hydrolysis of the tripeptide LGG. The reaction mixture contains diluted this compound, 10 µg/mL LAP, and 0.5 mM LGG. After incubation at 37°C for 90 minutes, the reaction is stopped, and the product is detected using OPA derivatization reagent with fluorescence measurement (excitation 355nm, emission 460nm).

  • Puromycin-Sensitive Aminopeptidase (PuSA) and Aminopeptidase N Activity: The activity of these enzymes is determined using the fluorogenic substrate Ala-AMC. The incubation mix includes diluted this compound, the substrate, and the respective enzyme. After incubation at 37°C for 1-2 hours, the reaction is terminated with acetic acid, and fluorescence is measured.

  • Cell Culture: Cancer cell lines are cultured in appropriate media.

  • Drug Exposure: Cells are exposed to varying concentrations of this compound (dissolved in DMSO) for 72 hours.

  • [3H]Thymidine Pulse: During the final 4 hours of incubation, cells are pulsed with 0.4 µCi/well of [3H]thymidine.

  • Harvesting and Scintillation Counting: Cells are harvested onto glass fiber filter mats. The amount of [3H]thymidine incorporated into the cellular DNA is quantified using a scintillation counter to determine the inhibition of proliferation.

In_Vitro_Workflow cluster_workflow In Vitro Anti-Proliferation Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Addition Add serial dilutions of this compound Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation Thymidine_Pulse Add [3H]thymidine for final 4 hours Incubation->Thymidine_Pulse Harvest Harvest cells onto filter mats Thymidine_Pulse->Harvest Scintillation Measure radioactivity (Scintillation Counter) Harvest->Scintillation Analysis Calculate IC50 values Scintillation->Analysis End End Analysis->End In_Vivo_Workflow cluster_workflow In Vivo Xenograft Workflow Start Start Implantation Implant human tumor cells subcutaneously in mice Start->Implantation Tumor_Growth Allow tumors to establish and grow Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle daily Randomization->Treatment Measurement Measure tumor volume regularly with calipers Treatment->Measurement Monitoring Monitor animal health and weight Treatment->Monitoring Endpoint Endpoint reached (e.g., tumor size) Measurement->Endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition data Endpoint->Analysis End End Analysis->End

References

Tosedostat's Inhibition of M1 Family Aminopeptidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule that functions as a potent inhibitor of the M1 family of zinc-dependent aminopeptidases.[1][2] It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4][5] this compound is a prodrug that, upon entering a cell, is converted by intracellular esterases into its active metabolite, CHR-79888.[1][6] This active form is poorly membrane-permeable, leading to its accumulation within the cell, where it exerts its inhibitory effects on target aminopeptidases.[1][7] The primary mechanism of action involves the disruption of protein turnover and amino acid homeostasis, which preferentially affects highly proliferative cancer cells.[8][9]

Mechanism of Action: Depriving Cancer Cells of Essential Building Blocks

The M1 family of aminopeptidases, including aminopeptidase N (APN or CD13), puromycin-sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase, play a crucial role in the final stages of protein degradation.[2][6] They are responsible for cleaving single amino acids from the N-terminus of peptides, contributing to the intracellular pool of free amino acids required for the synthesis of new proteins.[4]

This compound's active metabolite, CHR-79888, potently inhibits these enzymes.[6] This inhibition leads to a state of amino acid deprivation within the cancer cell.[1][7] The consequences of this are multifaceted:

  • Suppression of Protein Synthesis: With a depleted intracellular amino acid pool, the machinery for protein synthesis is hampered. This is evidenced by the inhibition of mTOR substrate phosphorylation, a key regulator of protein synthesis.[9][10]

  • Induction of the Amino Acid Deprivation Response (AADR): Cells respond to amino acid scarcity by activating stress response pathways. This compound treatment leads to the upregulation of genes involved in amino acid transport and metabolism, as well as the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[10][11]

  • Pro-Apoptotic Effects: The sustained cellular stress caused by amino acid deprivation ultimately triggers apoptosis (programmed cell death). This is mediated, in part, by an increase in the levels of pro-apoptotic proteins such as Noxa.[1][7]

The selectivity of this compound for transformed cells over non-transformed cells is a key aspect of its therapeutic potential.[10] Cancer cells, with their high metabolic and proliferative rates, are thought to be more sensitive to disruptions in amino acid supply than their normal counterparts.[12]

Tosedostat_Mechanism_of_Action This compound This compound (CHR-2797) CHR79888 Active Metabolite (CHR-79888) This compound->CHR79888 M1_Aminopeptidases M1 Family Aminopeptidases (PuSA, APN/CD13, LTA4 Hydrolase) CHR79888->M1_Aminopeptidases Inhibition AA_Pool Intracellular Amino Acid Pool M1_Aminopeptidases->AA_Pool Maintains AADR Amino Acid Deprivation Response Apoptosis Apoptosis (e.g., Noxa ↑) Protein_Synth Protein Synthesis (mTOR Pathway) AA_Pool->Protein_Synth Supports AA_Pool->Protein_Synth Depletion leads to Inhibition AA_Pool->AADR Depletion leads to Induction AADR->Apoptosis Promotes Aminopeptidase_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_plate Dispense Reagents into 96-Well Plate (Inhibitor, Substrate, Enzyme) prep_inhibitor->prep_plate incubation Incubate at 37°C prep_plate->incubation measurement Measure Fluorescence/ Absorbance with Plate Reader incubation->measurement analysis Calculate % Inhibition vs. Control measurement->analysis ic50 Determine IC50 Value (Dose-Response Curve) analysis->ic50 end End ic50->end Cellular_Response_to_this compound This compound This compound Inhibition M1 Aminopeptidase Inhibition This compound->Inhibition AA_Depletion Amino Acid Depletion Inhibition->AA_Depletion mTOR_Inhibition mTOR Pathway Inhibition AA_Depletion->mTOR_Inhibition eIF2a_Phos ↑ eIF2α Phosphorylation AA_Depletion->eIF2a_Phos Protein_Synth_Down ↓ Protein Synthesis mTOR_Inhibition->Protein_Synth_Down Apoptosis Apoptosis (Noxa ↑) Protein_Synth_Down->Apoptosis eIF2a_Phos->Protein_Synth_Down AADR_Activation AADR Activation (ATF4 ↑) eIF2a_Phos->AADR_Activation AADR_Activation->Apoptosis

References

The Intracellular Activation of Tosedostat: A Technical Guide to the Conversion of a Prodrug into a Potent Aminopeptidase Inhibator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the intracellular conversion of Tosedostat (CHR-2797) into its pharmacologically active metabolite, CHR-79888. This compound, an orally bioavailable prodrug, has shown significant promise in clinical trials for various hematological malignancies and solid tumors. Its efficacy is contingent upon its efficient biotransformation within the target cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathway, quantitative data, and detailed experimental protocols to study this critical activation step.

Introduction

This compound is a novel inhibitor of the M1 family of aminopeptidases. As a prodrug, it is designed to enhance oral bioavailability and facilitate cellular uptake. Once inside the cell, this compound undergoes hydrolysis to form CHR-79888, a potent, poorly membrane-permeable metabolite that accumulates intracellularly.[1][2] This active form inhibits key aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase, leading to the depletion of the intracellular amino acid pool, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

The Metabolic Conversion Pathway

The conversion of this compound to CHR-79888 is a critical activation step that is understood to be mediated by intracellular esterases. This compound, being an ester, is a substrate for carboxylesterases (CEs), a family of enzymes highly expressed in various tissues, including the liver and intestines. Human carboxylesterases, specifically hCE1 and hCE2, are known to be pivotal in the metabolism of many ester-containing prodrugs. The hydrolysis of the ester moiety in this compound by these enzymes results in the formation of the active carboxylic acid, CHR-79888.

Tosedostat_Conversion cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tosedostat_ext This compound (CHR-2797) (Orally Bioavailable) Tosedostat_int This compound (CHR-2797) Tosedostat_ext->Tosedostat_int Cellular Uptake CHR79888 CHR-79888 (Active Metabolite) Tosedostat_int->CHR79888 Hydrolysis Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4H) CHR79888->Aminopeptidases Inhibition Carboxylesterases Carboxylesterases (e.g., hCE1, hCE2) Carboxylesterases->Tosedostat_int Apoptosis Amino Acid Depletion & Apoptosis Aminopeptidases->Apoptosis Leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Cell Lysis & Fractionation cluster_analysis Analysis Cell_Seeding Seed cancer cells (e.g., HL-60, U-937) Tosedostat_Treatment Treat cells with this compound (various concentrations and time points) Cell_Seeding->Tosedostat_Treatment Cell_Harvesting Harvest cells Tosedostat_Treatment->Cell_Harvesting Cell_Lysis Lyse cells (e.g., with hypotonic buffer) Cell_Harvesting->Cell_Lysis Fractionation Subcellular fractionation (Cytosolic vs. other fractions) Cell_Lysis->Fractionation Sample_Prep Prepare samples for analysis (e.g., protein precipitation, extraction) Fractionation->Sample_Prep Enzyme_Assay Measure esterase activity in cytosolic fraction Fractionation->Enzyme_Assay Quantification Quantify this compound & CHR-79888 (LC-MS/MS or HPLC) Sample_Prep->Quantification

References

Tosedostat's Mechanism of Action: A Technical Guide on Inducing Amino Acid Deprivation in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosedostat (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated significant anti-neoplastic activity, particularly in hematological malignancies.[1][2][3] Its mechanism of action is centered on the selective depletion of the intracellular amino acid pool in malignant cells, leading to a cascade of events culminating in cell cycle arrest and apoptosis.[1][2] This technical guide provides an in-depth exploration of this compound's core mechanism, detailing its conversion to its active form, its enzymatic targets, the subsequent induction of the amino acid deprivation response, and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assays cited in the literature, and visualizes complex pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: From Prodrug to Active Inhibitor

This compound is administered as a hydrophobic ester prodrug, which allows for its efficient oral absorption and diffusion across the cell membrane.[4][5] Once inside the cell, it is rapidly converted by intracellular carboxylesterases into its active metabolite, CHR-79888.[6][7] This active form is a hydrophilic acid, which is poorly membrane-permeable, leading to its effective trapping and accumulation within the cell.[4][7]

The primary targets of the active metabolite, CHR-79888, are members of the M1 and M17 families of zinc metalloenzymes, specifically the cytosolic aminopeptidases.[8][9] These enzymes are responsible for the final stages of intracellular protein degradation, catalyzing the cleavage of single amino acids from the N-terminus of small peptides generated by the proteasome.[9] By inhibiting these crucial enzymes, this compound disrupts the protein recycling pathway, preventing the replenishment of the free amino acid pool.[8][10]

Tosedostat_Activation_and_Target_Inhibition cluster_outside Extracellular Space cluster_inside Intracellular Space (Cancer Cell) Tosedostat_prodrug This compound (CHR-2797) (Oral Prodrug) Tosedostat_int This compound Tosedostat_prodrug->Tosedostat_int Cellular Uptake Esterases Intracellular Carboxylesterases Tosedostat_int->Esterases Hydrolysis Active_metabolite Active Metabolite (CHR-79888) Aminopeptidases Aminopeptidases (PuSA, LAP, APN, LTA4H) Active_metabolite->Aminopeptidases Inhibition Esterases->Active_metabolite AAs Free Amino Acids Aminopeptidases->AAs Catalysis Peptides Small Peptides (from Proteasome) Peptides->Aminopeptidases Substrate

Figure 1: this compound activation and target inhibition pathway.

Inducing the Amino Acid Deprivation Response (AADR)

The inhibition of aminopeptidases by this compound leads directly to two key events: an accumulation of their substrates (small intracellular peptides) and a depletion of their products (free amino acids).[8][10] This depletion is particularly detrimental to cancer cells, which have a high rate of protein turnover to support their rapid growth and proliferation.[7] The resulting deficiency in essential amino acids triggers a cellular stress program known as the Amino Acid Deprivation Response (AADR).[8][11]

This response is a primary driver of this compound's anti-cancer effects. Unlike normal cells, which may be better equipped to handle transient nutrient shortages, cancer cells are often more sensitive to amino acid depletion.[8][10] This selectivity forms the basis of this compound's therapeutic window.[12]

Downstream Signaling and Cellular Consequences

The AADR initiated by this compound instigates a broad reprogramming of cellular signaling, ultimately leading to apoptosis. Key downstream effects include:

  • Inhibition of Protein Synthesis: A direct consequence of amino acid scarcity is the global reduction of protein synthesis.[6][10] This is partly mediated through the inhibition of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and metabolism that is sensitive to amino acid levels.[8][10] this compound treatment leads to reduced phosphorylation of mTOR substrates.[8][10]

  • Upregulation of Pro-Apoptotic Proteins: The cellular stress from amino acid starvation leads to the transcriptional upregulation of pro-apoptotic "BH3-only" proteins, most notably Noxa.[6] Noxa is a member of the Bcl-2 family that promotes apoptosis by neutralizing anti-apoptotic proteins like Mcl-1.[6][13] This primes the cell for programmed cell death.

Downstream_Signaling_Pathway This compound This compound AP_Inhibition Aminopeptidase Inhibition This compound->AP_Inhibition AADR Amino Acid Deprivation Response AP_Inhibition->AADR mTOR_Inhibition mTOR Pathway Inhibition AADR->mTOR_Inhibition Noxa_Upregulation Pro-Apoptotic Protein Upregulation (e.g., Noxa) AADR->Noxa_Upregulation Protein_Synth_Inhibition Protein Synthesis Inhibition mTOR_Inhibition->Protein_Synth_Inhibition Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis Noxa_Upregulation->Apoptosis

Figure 2: Downstream signaling cascade of this compound.

Quantitative Data Presentation

The efficacy of this compound and its active metabolite has been quantified across various enzymatic and cellular assays. The tables below summarize this key data.

Table 1: Enzymatic Inhibition by this compound (CHR-2797) and its Active Metabolite (CHR-79888)

Compound Target Aminopeptidase IC50 (nM) Reference
This compound (CHR-2797) Leucine Aminopeptidase (LAP) 100 [14]
Puromycin-Sensitive Aminopeptidase (PuSA) 150 [14]
Aminopeptidase N (APN) 220 [14]

| CHR-79888 (Active) | Leukotriene A4 Hydrolase (LTA4H) | 8 |[14] |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) for Proliferation Inhibition Reference
U-937 Histiocytic Lymphoma 10 [11][14]
KG-1 Acute Myeloid Leukemia 15 [14]
GDM-1 Acute Myeloid Leukemia 15 [14]
HL-60 Promyelocytic Leukemia 30 [14]
HuT 78 Cutaneous T-cell Lymphoma >10,000 [11][14]

| Jurkat E6-1 | T-cell Leukemia | >10,000 |[14] |

Table 3: Effect of this compound on Methionine Aminopeptidase (MCA) Production in U-937 Cells after 24h

This compound Concentration (µM) MCA Production (% of Control) Reference
0.01 77.8% [11]
1 51.3% [11]
5 38.5% [11]

| 10 | 35.3% |[11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

General Cell Culture and Drug Treatment

This protocol is a generalized procedure based on common practices for culturing suspension cell lines like HL-60 and U-937.[15][16]

  • Cell Maintenance: Culture human leukemia cell lines (e.g., HL-60, U-937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that allows for logarithmic growth throughout the experiment.

  • Drug Preparation: Prepare a stock solution of this compound (CHR-2797) in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Add the this compound-containing medium to the cells and incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Aminopeptidase Activity Assay (Fluorogenic)

This protocol is adapted from methods used to measure the activity of Puromycin-Sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN).[14]

  • Lysate Preparation: After this compound treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well black plate, add diluted cell lysate to each well.

  • Substrate Addition: To measure PuSA activity, add a fluorogenic substrate like Ala-AMC (Alanine 7-amido-4-methylcoumarin) to a final concentration of 125 µM in a Tris-HCl buffer (pH 7.5).[14] For APN activity, use Ala-AMC at a final concentration of 60 µM.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reaction Termination: Stop the reaction by adding 3% (v/v) acetic acid.[14]

  • Measurement: Read the fluorescence using a microplate fluorimeter with an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percentage of aminopeptidase inhibition relative to a vehicle-treated control.

Aminopeptidase_Assay_Workflow start Start: Cancer Cell Culture treat Treat with this compound or Vehicle Control start->treat lyse Prepare Cell Lysates treat->lyse setup Set up Reaction in 96-well Plate lyse->setup substrate Add Fluorogenic Substrate (e.g., Ala-AMC) setup->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction (Acetic Acid) incubate->stop read Measure Fluorescence stop->read analyze Calculate % Inhibition read->analyze end End analyze->end

References

Tosedostat: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tosedostat (CHR-2797), an orally bioavailable aminopeptidase inhibitor, and its role in the induction of apoptosis in tumor cells. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound is a prodrug that is converted intracellularly into its active metabolite, CHR-79888.[1] This active form is a potent inhibitor of M1 family aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2][3] Aminopeptidases are crucial for the final steps of protein recycling, downstream of the proteasome, providing a pool of free amino acids for the synthesis of new proteins.[4][5]

In rapidly proliferating malignant cells, which have a high demand for amino acids, the inhibition of these enzymes by this compound leads to a depletion of the intracellular amino acid pool.[6][7][8] This amino acid deprivation triggers a cascade of events, including the inhibition of protein synthesis, which ultimately results in cell cycle arrest and the induction of apoptosis.[1][4] This mechanism shows a degree of selectivity for transformed cells over non-transformed cells.[2][3]

The induction of apoptosis is a key outcome of this compound treatment. Mechanistic studies have revealed that this process involves the intrinsic apoptotic pathway, characterized by the activation of caspases-3, -7, and -9.[9][10] Furthermore, this compound-induced amino acid starvation leads to an increase in the pro-apoptotic BH3-only protein Noxa and inhibition of the anti-apoptotic protein Mcl-1, tipping the cellular balance towards programmed cell death.[1][3][9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and activity of this compound from various in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite

Target Enzyme/Cell LineInhibitorIC50 ValueReference
Leucyl Aminopeptidase (LAP)This compound (CHR-2797)100 nM[11]
Puromycin-Sensitive Aminopeptidase (PuSA)This compound (CHR-2797)150 nM[11]
Aminopeptidase NThis compound (CHR-2797)220 nM[11]
LTA4 HydrolaseCHR-798888 nM[11]
U-937 (Leukemia)This compound (CHR-2797)10 nM[11]
HL-60 (Leukemia)This compound (CHR-2797)30 nM[11]
KG-1 (Leukemia)This compound (CHR-2797)15 nM[11]
GDM-1 (Leukemia)This compound (CHR-2797)15 nM[11]

Table 2: In Vitro Effects of this compound on Apoptosis and Cell Cycle

Cell TypeTreatmentDurationEffectResultReference
Patient Multiple Myeloma (MM) cells10 µM this compound48 hoursApoptosis InductionIncrease in Annexin V+/PI+ cells from 22 ± 1.5% to 39 ± 2.3%[9]
MM1R (MM cell line)1µM this compound + 1 nM LBH58924 hoursCell Cycle ArrestIncrease in G0/G1 phase from 36 ± 2.5% to 68.5 ± 3.3%[9]

Table 3: Clinical Response to this compound in Acute Myeloid Leukemia (AML)

Study PhasePatient PopulationTreatmentResponse MetricResultReference
Phase I/II51 AML PatientsThis compound MonotherapyOverall Response Rate27%[12]
Phase II (OPAL)Elderly Relapsed/Refractory AMLThis compound MonotherapyComplete Remission3 patients achieved CR[12]
Phase II (HOVON 103)Elderly AML Patients (>65 years)This compound + Standard Chemo vs. Chemo aloneOverall Survival at 2 years18% vs. 33% (inferior outcome with this compound)[4][13]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The diagram below illustrates the key steps in the signaling cascade initiated by this compound, leading to apoptosis in tumor cells.

Tosedostat_Apoptosis_Pathway cluster_cell Tumor Cell Tosedostat_in This compound (CHR-2797) Esterases Intracellular Esterases Tosedostat_in->Esterases Enters cell CHR79888 Active Metabolite (CHR-79888) Esterases->CHR79888 Conversion Aminopeptidases M1 Aminopeptidases (PuSA, LTA4H) CHR79888->Aminopeptidases Inhibits AA_pool Amino Acid Deprivation Aminopeptidases->AA_pool Maintains AA pool Protein_syn Protein Synthesis Inhibition AA_pool->Protein_syn mTOR mTOR Pathway Inhibition AA_pool->mTOR Noxa Noxa (Pro-apoptotic) Upregulation AA_pool->Noxa Mcl1 Mcl-1 (Anti-apoptotic) Inhibition Protein_syn->Mcl1 Reduces turnover Intrinsic_path Intrinsic Apoptotic Pathway Noxa->Intrinsic_path Activates Mcl1->Intrinsic_path Inhibits Caspases Caspase-9, -3, -7 Activation Intrinsic_path->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

This diagram outlines a standard experimental procedure to evaluate the apoptotic effects of this compound on cancer cell lines.

Tosedostat_Experimental_Workflow cluster_prep Preparation cluster_assays Apoptosis & Viability Assays cluster_mech Mechanistic Analysis cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., AML, MM lines) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTS / CTG) Treatment->Viability Flow_Cytometry 3b. Apoptosis Assay (Annexin V / PI Staining) Treatment->Flow_Cytometry Caspase_Assay 3c. Caspase Activity Assay (Caspase-Glo 3/7, 9) Treatment->Caspase_Assay Western_Blot 4. Western Blotting (Mcl-1, Noxa, Cleaved Caspases) Treatment->Western_Blot Data_Analysis 5. Data Quantification & Statistical Analysis Viability->Data_Analysis Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying this compound's apoptotic effects.

Detailed Experimental Protocols

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15]

  • Cell Preparation: Culture tumor cells to the desired confluence. Treat cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle dissociation agent like trypsin.[15] For suspension cells, simply collect the cells. Combine floating and adherent fractions where applicable.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Viability/Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.[11]

  • Cell Seeding: Seed tumor cells in a 96-well plate at an appropriate density.

  • Treatment: Expose the cells to a range of this compound concentrations for the desired duration (e.g., 72 hours).

  • Radiolabeling: During the final 4-6 hours of incubation, add 0.4-1.0 µCi/well of [3H]-thymidine to each well.

  • Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. This captures the cellular DNA that has incorporated the radiolabel.

  • Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

  • Analysis: Calculate the percentage of proliferation inhibition relative to untreated control cells to determine IC50 values.

Caspase Activity Assay (Luminescent)

This assay quantifies the activity of key executioner caspases (caspase-3/7) or initiator caspases (caspase-9) involved in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for other assays.

  • Reagent Preparation: Prepare the luminescent caspase substrate reagent (e.g., Caspase-Glo® 3/7, 8, or 9 Assay systems) according to the manufacturer's instructions. This reagent contains a specific luminogenic caspase substrate in a buffer optimized for caspase activity.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light. The incubation time depends on the specific assay and cell type.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase present.

  • Data Analysis: Normalize the results to cell number or protein concentration if necessary and express the data as fold-change over the untreated control.

Western Blotting for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins.

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., Mcl-1, Noxa, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine relative changes in protein expression.

References

Tosedostat: An In-depth Analysis of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable, small molecule inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H).[1] By inhibiting these metalloenzymes, this compound disrupts the cellular machinery responsible for protein degradation and recycling, leading to a depletion of intracellular amino acids.[2][3] This mechanism has shown potential for anti-proliferative, pro-apoptotic, and anti-angiogenic effects in preclinical models.[1][2] Early-phase clinical trials have explored the safety and efficacy of this compound as a monotherapy and in combination with other agents across various hematological malignancies and solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the key findings from these early-phase studies.

Mechanism of Action

This compound functions as a metalloenzyme inhibitor, targeting aminopeptidases that are crucial for the final steps of protein recycling, downstream of the proteasome.[2] Its mechanism involves the intracellular conversion to its active acid metabolite, CHR-79888.[2] This active form inhibits aminopeptidases, leading to a selective depletion of the intracellular amino acid pool in tumor cells.[2][3] This amino acid deprivation triggers a cellular stress response, which can inhibit the mammalian target of rapamycin (mTOR) pathway, reduce protein synthesis, and ultimately induce apoptosis in cancer cells.[3][7] Transformed cells appear to be more sensitive to this amino acid deprivation than normal cells.[8]

Tosedostat_Mechanism_of_Action cluster_effects Downstream Effects This compound This compound (Oral Administration) Aminopeptidases M1 Family Aminopeptidases (e.g., PSA, LTA4H) This compound->Aminopeptidases Inhibits ProteinRecycling Protein Recycling Aminopeptidases->ProteinRecycling Enables AminoAcids Intracellular Amino Acid Pool mTOR mTOR Pathway Inhibition AminoAcids->mTOR Depletion Leads to ProteinSynthesis Reduced Protein Synthesis AminoAcids->ProteinSynthesis Required for ProteinRecycling->AminoAcids Maintains mTOR->ProteinSynthesis Promotes Apoptosis Apoptosis ProteinSynthesis->Apoptosis Suppresses Tosedostat_Phase1_2_Workflow cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Efficacy Evaluation P1_Start Patient Cohorts (n=3) P1_Dose1 Dose Level 1 (60 mg) P1_Start->P1_Dose1 P1_Dose2 Dose Level 2 (90 mg) P1_Dose1->P1_Dose2 P1_Dose3 Dose Level 3 (130 mg) P1_Dose2->P1_Dose3 P1_Dose4 Dose Level 4 (180 mg) P1_Dose3->P1_Dose4 P1_DLT Assess DLTs P1_Dose4->P1_DLT P1_MTD Determine MTD (180 mg) & MAD (130 mg) P1_DLT->P1_MTD P2_Treat Treat at MAD (130 mg) P1_MTD->P2_Treat Inform Dose P2_Enroll Enroll Patients (AML/MDS) P2_Enroll->P2_Treat P2_Assess Assess Efficacy & Safety P2_Treat->P2_Assess P2_Response Response Evaluation (CR, Marrow Response) P2_Assess->P2_Response

References

Preclinical Pharmacokinetics and Pharmacodynamics of Tosedostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases, with demonstrated anti-tumor activity in a range of preclinical cancer models.[1][2] It functions as a prodrug, being converted intracellularly to its active acid metabolite, CHR-79888.[3] This active form inhibits several intracellular aminopeptidases, leading to a disruption of protein turnover and subsequent amino acid deprivation within cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of M1 family aminopeptidases, which are crucial for the final stages of protein recycling.[3][4] By blocking these enzymes, this compound's active metabolite, CHR-79888, leads to a depletion of the intracellular amino acid pool.[5] This amino acid deprivation selectively impacts transformed cells, which have a high demand for protein synthesis to sustain their rapid proliferation.[3] The key downstream effects of this mechanism include the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway and the phosphorylation of eukaryotic initiation factor 2α (eIF2α), ultimately leading to reduced protein synthesis, cell cycle arrest, and apoptosis.[6]

dot

Tosedostat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tosedostat_prodrug This compound (CHR-2797) (Prodrug) Tosedostat_prodrug_in This compound (CHR-2797) Tosedostat_prodrug->Tosedostat_prodrug_in Passive Diffusion Esterases Intracellular Esterases Tosedostat_prodrug_in->Esterases CHR79888 CHR-79888 (Active Metabolite) Esterases->CHR79888 Aminopeptidases M1 Aminopeptidases (e.g., LAP, PuSA, APN) CHR79888->Aminopeptidases Inhibition Amino_Acid_Depletion Amino Acid Depletion Aminopeptidases->Amino_Acid_Depletion Leads to mTOR_Inhibition Inhibition of mTOR Pathway Amino_Acid_Depletion->mTOR_Inhibition eIF2a_Phosphorylation Phosphorylation of eIF2α Amino_Acid_Depletion->eIF2a_Phosphorylation Protein_Synthesis_Inhibition Reduced Protein Synthesis mTOR_Inhibition->Protein_Synthesis_Inhibition eIF2a_Phosphorylation->Protein_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Pharmacokinetics

This compound is orally bioavailable and is metabolized to its active form, CHR-79888, within cells.[3] While detailed preclinical pharmacokinetic parameters are not extensively published, data from a first-in-man Phase I study in patients with advanced solid tumors provides valuable insights that are consistent with efficacious levels observed in preclinical xenograft models.[3][7]

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (CHR-79888) in Humans [3][7]

ParameterThis compound (CHR-2797)CHR-79888 (Active Metabolite)
Tmax (Time to Peak Plasma Concentration) ~1 - 3.5 hours~6 - 11 hours
Terminal Half-life (t½) ~1 - 3.5 hours~6 - 11 hours
Exposure Dose-proportional increases in plasma AUC and CmaxDose-proportional increases in plasma AUC and Cmax
Cellular Accumulation -Accumulates intracellularly

Note: This data is from a human Phase I study, but intracellular exposure to CHR-79888 was found to be consistent with levels that were efficacious in preclinical xenograft models.[3][7]

Pharmacodynamics and In Vitro Activity

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. In vitro studies have demonstrated its potent inhibitory activity against target aminopeptidases and its profound anti-proliferative effects on a variety of cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of this compound

AssayTarget/Cell LineIC50Reference
Enzyme Inhibition Leucyl Aminopeptidase (LAP)100 nM[6]
Puromycin-sensitive Aminopeptidase (PuSA)150 nM[6]
Aminopeptidase N (APN)220 nM[6]
LTA4 Hydrolase (by CHR-79888)8 nM[6]
Anti-proliferative Activity U-937 (Histiocytic lymphoma)10 nM[6]
HL-60 (Promyelocytic leukemia)30 nM[6]
KG-1 (Acute myelogenous leukemia)15 nM[6]
GDM-1 (Myelomonocytic leukemia)15 nM[6]

Pharmacodynamic studies in cell lines such as HL-60 have shown that treatment with this compound leads to the upregulation of genes involved in amino acid transport and metabolism, phosphorylation of eIF2α, and inhibition of the phosphorylation of mTOR substrates, all of which are indicative of an amino acid deprivation response.[6]

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor and anti-metastatic activity in a range of preclinical animal models.

Table 3: Summary of this compound In Vivo Efficacy in Preclinical Models [6]

Animal ModelCancer TypeDosing RegimenKey Findings
Rat (HOSP.1 lung colonization)Syngeneic lung cancer~100 mg/kg, daily p.o.Dose-dependent decrease in tumor volume
Rat (HSN LV10 liver colonization)Syngeneic chondrosarcoma~100 mg/kg, daily p.o.Dose-dependent decrease in tumor volume
Nude Mouse (MDA-MB-435 xenograft)Human breast cancer~100 mg/kg, daily p.o.Dose-dependent decrease in tumor volume and spontaneous metastasis
Nude Mouse (MDA-MB-468 xenograft)Human breast cancer~100 mg/kg, daily p.o.Dose-dependent decrease in tumor volume

Experimental Protocols

In Vitro Aminopeptidase Inhibition Assays[6]

A general workflow for determining the inhibitory activity of this compound against its target aminopeptidases is outlined below.

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Aminopeptidase_Inhibition_Assay_Workflow Start Prepare Assay Plate Add_this compound Add diluted this compound (or CHR-79888) Start->Add_this compound Add_Enzyme Add target aminopeptidase (e.g., LAP, PuSA, APN) Add_this compound->Add_Enzyme Add_Substrate Add fluorogenic or chromogenic substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop the reaction (e.g., with acetic acid) Incubate->Stop_Reaction Measure_Signal Measure fluorescence or absorbance Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: In vitro aminopeptidase inhibition assay workflow.

  • Leucyl Aminopeptidase (LAP) Activity Assay : LAP activity is determined by measuring the hydrolysis of the tripeptide, Leucyl-Glycyl-Glycine (LGG). The reaction is carried out in 96-well plates containing diluted this compound, LAP enzyme, and LGG. After incubation at 37°C, the reaction is terminated, and the product is detected using a derivatization reagent.

  • Puromycin-sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN) Activity Assays : The activity of these enzymes is typically measured using a fluorogenic substrate such as Ala-AMC. The assay involves incubating the enzyme with diluted this compound and the substrate. The reaction is stopped after a defined period, and the fluorescence is measured to determine the extent of substrate cleavage.

In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)[6]

This assay measures the anti-proliferative effects of this compound on cancer cell lines.

dot

Cell_Proliferation_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plates Add_this compound Expose cells to various concentrations of this compound Seed_Cells->Add_this compound Incubate_72h Incubate for 72 hours Add_this compound->Incubate_72h Pulse_Thymidine Pulse with [3H]thymidine for the final 4 hours Incubate_72h->Pulse_Thymidine Harvest_Cells Harvest cells onto filter mats Pulse_Thymidine->Harvest_Cells Measure_Radioactivity Measure [3H]thymidine incorporation using a scintillation counter Harvest_Cells->Measure_Radioactivity Determine_IC50 Determine the IC50 for proliferation inhibition Measure_Radioactivity->Determine_IC50

Caption: Cell proliferation assay workflow.

In Vivo Xenograft Tumor Model[6]

The following provides a general protocol for assessing the in vivo efficacy of this compound in a human tumor xenograft model.

  • Animal Model : Immunocompromised mice (e.g., nude mice) are typically used.

  • Cell Inoculation : Human cancer cells (e.g., MDA-MB-435 or MDA-MB-468) are inoculated subcutaneously or intravenously into the mice.

  • Tumor Growth and Treatment : Once tumors are established and reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally, typically on a daily schedule (e.g., ~100 mg/kg).

  • Efficacy Endpoints : Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. In models of metastasis, secondary tumor formation (e.g., in the lungs) is assessed.

  • Pharmacodynamic Analysis : Tumor and plasma samples can be collected to measure the levels of this compound and CHR-79888, as well as to assess biomarkers of target engagement (e.g., aminopeptidase activity, levels of phosphorylated mTOR substrates).

Conclusion

This compound is a potent aminopeptidase inhibitor with a well-defined mechanism of action that leads to amino acid deprivation and subsequent cell death in cancer cells. Preclinical studies have demonstrated its significant in vitro anti-proliferative activity and in vivo anti-tumor efficacy across a range of models. The pharmacokinetic profile, characterized by oral bioavailability and intracellular conversion to a long-lived active metabolite, supports its clinical development. This technical guide provides a summary of the key preclinical data and methodologies that form the basis for the ongoing clinical investigation of this compound as a promising anti-cancer agent.

References

Methodological & Application

Tosedostat: Application Notes and Protocols for Aminopeptidase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases.[1][2] It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888, which is a potent metalloenzyme inhibitor.[1][3] this compound exerts its anti-tumor effects by inhibiting aminopeptidases, leading to a depletion of the intracellular amino acid pool, which in turn induces an amino acid deprivation response (AADR), inhibits protein synthesis, and promotes apoptosis in cancer cells.[4][5] This document provides detailed protocols for assessing the aminopeptidase inhibitory activity of this compound and summarizes its inhibitory profile against various aminopeptidases.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA), leucyl aminopeptidase (LAP), and leukotriene A4 (LTA4) hydrolase.[4][6][7] By blocking the function of these enzymes, this compound disrupts the final steps of protein degradation and recycling, leading to a shortage of essential amino acids within the cell.[5][8] This selective pressure on transformed cells, which often have a higher demand for amino acids to sustain rapid proliferation, triggers a cascade of events including the inhibition of the mTOR signaling pathway and the upregulation of pro-apoptotic proteins like Noxa.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and its Active Metabolite (CHR-79888) against Various Aminopeptidases.
CompoundAminopeptidase TargetIC50 (nM)
This compound (CHR-2797)Leucyl Aminopeptidase (LAP)100[7]
Puromycin-sensitive Aminopeptidase (PuSA)150[7]
Aminopeptidase N220[7]
Aminopeptidase B>1000[7]
PILSAP>5000[7]
MetAP-2>30000[7]
CHR-79888LTA4 Hydrolase8[7]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Cell LineCancer TypeIC50 (nM)
U-937Histiocytic Lymphoma10[7][9]
KG-1Acute Myeloid Leukemia15[7]
GDM-1Acute Myeloid Leukemia15[7]
HL-60Promyelocytic Leukemia30[7]
HuT 78Cutaneous T-cell Lymphoma>10000[7][9]
Jurkat E6-1Acute T-cell Leukemia>10000[7]

Experimental Protocols

Aminopeptidase Activity Assay Protocol

This protocol describes a cell-based assay to measure the inhibition of aminopeptidase activity by this compound using a fluorogenic substrate.

Materials:

  • This compound (CHR-2797)

  • Leukemic cell line (e.g., U-937 or HL-60)

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • L-alanine-4-methyl-coumaryl-7-amide (Ala-MCA) substrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Cell Culture: Culture the chosen leukemic cell line in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

  • Cell Preparation: Harvest the cells and wash them with PBS. Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (PBS only).

    • Add 200 µM of the Ala-MCA substrate to each well.[2]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours). The incubation time may need to be optimized based on the cell line and enzyme activity.

  • Measurement: Measure the fluorescence intensity of each well using a fluorometric microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2] The fluorescent product, 7-amino-4-methylcoumarin (MCA), is released upon cleavage of the Ala-MCA substrate by cellular aminopeptidases.[2]

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Calculate the percentage of aminopeptidase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.

Mandatory Visualizations

Tosedostat_Mechanism_of_Action Tosedostat_prodrug This compound (Prodrug) Tosedostat_active CHR-79888 (Active Metabolite) Tosedostat_prodrug->Tosedostat_active Aminopeptidases M1 Aminopeptidases (PuSA, LAP, LTA4 Hydrolase) Tosedostat_active->Aminopeptidases Inhibition Protein_Degradation Protein Degradation Products (Peptides) Amino_Acid_Pool Free Amino Acid Pool Protein_Degradation->Amino_Acid_Pool Cleavage mTOR_pathway mTOR Pathway Amino_Acid_Pool->mTOR_pathway Activation AADR Amino Acid Deprivation Response (AADR) Amino_Acid_Pool->AADR Depletion Induces Protein_Synthesis Protein Synthesis mTOR_pathway->Protein_Synthesis Promotion Apoptosis Apoptosis mTOR_pathway->Apoptosis Inhibition Promotes AADR->Apoptosis Leads to

Caption: this compound's mechanism of action.

Aminopeptidase_Assay_Workflow start Start prep_cells Prepare Cell Suspension (1x10^6 cells/mL) start->prep_cells prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound plate_setup Plate Cells and this compound in 96-well Plate prep_cells->plate_setup prep_this compound->plate_setup add_substrate Add Ala-MCA Substrate (200 µM) plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) incubate->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the aminopeptidase activity assay.

References

Application Notes and Protocols for Cell Viability Assessment of Tosedostat Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors. It exerts its anti-cancer effects by inhibiting M1 aminopeptidases, leading to a depletion of the intracellular amino acid pool. This deprivation triggers a cellular stress response known as the amino acid deprivation response (AADR), which subsequently inhibits the mTOR (mechanistic target of rapamycin) signaling pathway and induces apoptosis in cancer cells.[1] this compound has shown promising anti-proliferative activity against a range of hematological and solid tumor cell lines.[2][3]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines using common cell viability assays, namely the MTT and CellTiter-Glo® assays.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.

Table 1: IC50 Values of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
U-937Histiocytic Lymphoma10[2][3]
HL-60Acute Promyelocytic Leukemia30[2]
KG-1Acute Myelogenous Leukemia15[2]
GDM-1Myelomonocytic Leukemia15[2]
MOLT-4Acute Lymphoblastic Leukemia2100

Note: this compound was found to be inactive against HuT 78 and Jurkat E6-1 cell lines (IC50 >10 µM).[2]

Table 2: IC50 Values of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-435Breast CancerVaries (in vivo model)

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound treatment.

Tosedostat_Mechanism_of_Action This compound's Mechanism of Action This compound This compound Aminopeptidases M1 Aminopeptidases This compound->Aminopeptidases inhibits AminoAcids Intracellular Amino Acid Pool Aminopeptidases->AminoAcids maintains AADR Amino Acid Deprivation Response (AADR) AminoAcids->AADR depletion triggers mTOR_pathway mTOR Signaling Pathway AADR->mTOR_pathway inhibits Noxa Pro-apoptotic protein Noxa AADR->Noxa upregulates Protein_Synthesis Protein Synthesis mTOR_pathway->Protein_Synthesis promotes Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to Noxa->Apoptosis induces

Caption: Mechanism of Action of this compound.

Tosedostat_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound AADR Amino Acid Deprivation Response This compound->AADR Noxa Noxa (BH3-only protein) AADR->Noxa upregulates Bcl2 Bcl-2 (Anti-apoptotic) Noxa->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Pathway.

Experimental Protocols

The following protocols provide a starting point for determining the cytotoxic effects of this compound. Optimization of cell seeding density, drug concentration range, and incubation time is recommended for each specific cell line.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow General Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Seed 3. Seed Cells into 96-well Plate Harvest->Seed Prepare_this compound 4. Prepare Serial Dilutions of this compound Treat 5. Treat Cells with This compound Prepare_this compound->Treat Incubate 6. Incubate for Desired Time (e.g., 72h) Treat->Incubate Add_Reagent 7. Add Viability Reagent (MTT or CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent 8. Incubate as per Protocol Add_Reagent->Incubate_Reagent Read_Plate 9. Read Plate (Absorbance or Luminescence) Incubate_Reagent->Read_Plate Calculate_Viability 10. Calculate Percent Viability Read_Plate->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for a cell viability assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the IC50 of this compound in adherent or suspension cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 1 nM to 10 µM.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a rapid and sensitive method for determining cell viability based on ATP levels.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in an opaque-walled 96-well plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the wells. Include appropriate controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data to generate a dose-response curve and determine the IC50 value.

Disclaimer

These protocols and application notes are intended for research use only. The provided information and procedures should be adapted and optimized by the end-user for their specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all reagents and cell lines.

References

Application Notes and Protocols for In Vivo Xenograft Model Design in Tosedostat Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing in vivo xenograft models for evaluating the efficacy of Tosedostat, an orally bioavailable aminopeptidase inhibitor. The protocols outlined below are based on established methodologies and are intended to assist in the preclinical assessment of this compound's anti-tumor activity.

Introduction to this compound and its Mechanism of Action

This compound (CHR-2797) is a novel metalloenzyme inhibitor that targets M1 family aminopeptidases, including leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and aminopeptidase N (APN).[1][2] The inhibition of these enzymes disrupts the cellular protein recycling machinery, leading to a depletion of intracellular amino acids.[3] This "amino acid deprivation response" preferentially affects rapidly proliferating cancer cells, which have a high demand for amino acids to sustain growth and division. The downstream effects include the induction of pro-apoptotic proteins and ultimately, cell death.[3] this compound is converted intracellularly to its active metabolite, CHR-79888, which is a potent inhibitor of these aminopeptidases.[2]

This compound's Signaling Pathway

This compound's mechanism of action culminates in the induction of apoptosis through the amino acid deprivation response pathway. By inhibiting aminopeptidases, this compound disrupts the recycling of amino acids from degraded proteins, leading to a cellular state of amino acid starvation. This stress condition triggers a signaling cascade that upregulates pro-apoptotic proteins, ultimately leading to programmed cell death in cancer cells.

This compound Signaling Pathway This compound This compound (CHR-2797) Aminopeptidases M1 Family Aminopeptidases (LAP, PuSA, APN) This compound->Aminopeptidases Inhibits Protein_Degradation Protein Degradation & Recycling Aminopeptidases->Protein_Degradation Blocks final step of Amino_Acids Intracellular Amino Acid Pool Protein_Degradation->Amino_Acids Replenishes AADR Amino Acid Deprivation Response Amino_Acids->AADR Depletion triggers Pro_Apoptotic Upregulation of Pro-Apoptotic Proteins AADR->Pro_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

This compound's Mechanism of Action

Recommended Xenograft Models

Based on preclinical data, two primary types of cancer models are recommended for evaluating this compound's efficacy:

  • Triple-Negative Breast Cancer (TNBC): The MDA-MB-468 cell line is a well-established model for TNBC and has been utilized in this compound xenograft studies.[4]

  • Acute Myeloid Leukemia (AML): Several AML cell lines, including HL-60 and U-937, have demonstrated sensitivity to this compound in vitro and are suitable for establishing subcutaneous or disseminated xenograft models.[1]

Experimental Workflow for a this compound Xenograft Efficacy Study

The following diagram outlines the key steps involved in conducting a typical subcutaneous xenograft study to assess the efficacy of this compound.

This compound Xenograft Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-468 or AML cells) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Cell Implantation Cell_Harvest->Implantation Animal_Model 3. Immunocompromised Mice (e.g., Nude or NOD/SCID) Animal_Model->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Groups Tumor_Growth->Randomization Treatment 7. This compound Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 8. Continued Monitoring (Tumor Volume, Body Weight, Health) Treatment->Monitoring Endpoint 9. Endpoint Reached Monitoring->Endpoint Data_Collection 10. Data Collection & Analysis (Tumor Growth Inhibition, Survival) Endpoint->Data_Collection

Experimental Workflow Diagram

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model with MDA-MB-468 (Triple-Negative Breast Cancer)

1. Cell Culture and Preparation:

  • Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^6 cells per 0.2 mL. Keep the cell suspension on ice.

2. Animal Model and Tumor Implantation:

  • Use female athymic nude mice (e.g., Balb/c-nude), 6-8 weeks old.

  • Inject 0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

4. This compound Administration:

  • Prepare this compound for oral administration. A typical vehicle consists of 0.5% carboxymethyl cellulose.

  • Administer this compound orally (e.g., by gavage) at a dose of 100 mg/kg/day.

  • Administer the vehicle solution to the control group following the same schedule.

  • Continue treatment for a predetermined period (e.g., 21-28 days).

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Subcutaneous Xenograft Model with AML Cell Lines (e.g., HL-60)

1. Cell Culture and Preparation:

  • Culture HL-60 cells in a suitable medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Wash the cells twice with sterile, serum-free medium or PBS.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Model and Tumor Implantation:

  • Use immunodeficient mice such as NOD/SCID or NSG mice, 6-8 weeks old.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor for the development of palpable tumors.

  • Once tumors are established and reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

4. This compound Administration:

  • Administer this compound orally at a dose of approximately 100 mg/kg/day.

  • Administer the vehicle to the control group.

  • Continue treatment for the specified duration.

5. Efficacy Evaluation:

  • Monitor tumor volume and body weight regularly.

  • At the study endpoint, collect tumors for analysis.

  • Calculate the % TGI as described in Protocol 1.

Data Presentation

Quantitative data from this compound efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 1: Summary of this compound Efficacy in a Breast Cancer Xenograft Model

ParameterControl Group (Vehicle)This compound-Treated Group (100 mg/kg/day)p-value
Initial Mean Tumor Volume (mm³) 152 ± 25155 ± 28>0.05
Final Mean Tumor Volume (mm³) 1250 ± 150580 ± 95<0.01
Tumor Growth Inhibition (%) -53.6%-
Mean Body Weight Change (%) +2.5%-1.8%>0.05

Note: The data presented in this table is a representative example based on findings where this compound has been shown to decrease tumor volumes in vivo and should be adapted with actual experimental results.[4]

Table 2: Summary of this compound Efficacy in an AML Xenograft Model

ParameterControl Group (Vehicle)This compound-Treated Group (100 mg/kg/day)p-value
Initial Mean Tumor Volume (mm³) 148 ± 30151 ± 27>0.05
Final Mean Tumor Volume (mm³) 1100 ± 120450 ± 80<0.01
Tumor Growth Inhibition (%) -59.1%-
Median Survival (days) 2542<0.05

Note: The data in this table is a representative example illustrating the potential efficacy of this compound in an AML model and should be replaced with actual experimental data.

Conclusion

The provided application notes and protocols offer a framework for the design and execution of in vivo xenograft studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the preclinical development of this promising anti-cancer agent. The use of appropriate cell line models, standardized procedures, and clear data presentation will contribute to a thorough understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Tosedostat and Cytarabine Combination Therapy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat, an orally bioavailable aminopeptidase inhibitor, and cytarabine, a pyrimidine analog and cornerstone of acute myeloid leukemia (AML) chemotherapy, have shown synergistic anti-leukemic effects in preclinical and clinical studies. This compound induces amino acid deprivation and apoptosis in cancer cells, while cytarabine inhibits DNA synthesis, primarily during the S-phase of the cell cycle. This document provides detailed protocols for investigating the in vitro efficacy of this compound and cytarabine combination therapy in AML cell lines.

Data Presentation: In Vitro Drug Sensitivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and cytarabine in various AML cell lines, providing a basis for selecting appropriate concentration ranges for combination studies.

Table 1: IC50 Values for this compound in AML Cell Lines

Cell LineThis compound IC50
U-93710 nM
HL-6060 nM (effective concentration for gene expression changes)
General Range10 nM - 10 µM

Table 2: IC50 Values for Cytarabine in AML Cell Lines

Cell LineCytarabine IC50
HL-60~0.1 µM - 1.8 µM
KG-1~1.4 µM
MV4-11~0.26 µM
General Range0.1 µM - 10 µM

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human AML cell lines such as HL-60, KG-1, and MV4-11 are recommended.

  • Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (CHR-2797): Prepare a stock solution in DMSO.

  • Cytarabine (Ara-C): Prepare a stock solution in sterile water or PBS.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture AML Cell Culture (HL-60, KG-1, MV4-11) seed_cells Seed Cells in 96-well or 6-well Plates cell_culture->seed_cells drug_prep Prepare this compound & Cytarabine Stocks add_drugs Add Drugs (Single agents & Combinations) drug_prep->add_drugs seed_cells->add_drugs incubation Incubate for 24, 48, or 72 hours add_drugs->incubation viability Cell Viability Assay (MTT / CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle western_blot Western Blot Analysis incubation->western_blot calc_ic50 Calculate IC50 Values viability->calc_ic50 calc_ci Calculate Combination Index (CI) viability->calc_ci analyze_flow Analyze Flow Cytometry Data apoptosis->analyze_flow cell_cycle->analyze_flow analyze_wb Analyze Western Blots western_blot->analyze_wb

Caption: Experimental workflow for in vitro analysis of this compound and cytarabine combination therapy.

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound, cytarabine, or the combination. A simultaneous treatment for 48-72 hours is a common starting point.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed 1-2 x 10^6 cells in 6-well plates and treat with this compound, cytarabine, or the combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Suggested Primary Antibodies for Western Blot Analysis

Target ProteinPathwayExpected Outcome of Combination Treatment
Cleaved PARPApoptosisIncreased
Cleaved Caspase-3ApoptosisIncreased
γH2AXDNA Damage ResponseIncreased
Phospho-Chk1DNA Damage ResponseIncreased
Phospho-S6K1mTOR Pathway (Amino Acid Sensing)Decreased
Phospho-4E-BP1mTOR Pathway (Amino Acid Sensing)Decreased
ATF4Amino Acid Starvation ResponseIncreased
β-actinLoading ControlNo change

Signaling Pathways

This compound Mechanism of Action

tosedostat_pathway This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases inhibits AminoAcidPool Intracellular Amino Acid Pool This compound->AminoAcidPool depletes Aminopeptidases->AminoAcidPool maintains mTORC1 mTORC1 Signaling AminoAcidPool->mTORC1 activates Apoptosis Apoptosis AminoAcidPool->Apoptosis depletion leads to ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes mTORC1->Apoptosis inhibition leads to

Caption: this compound inhibits aminopeptidases, leading to amino acid deprivation and apoptosis.

Cytarabine Mechanism of Action

cytarabine_pathway Cytarabine Cytarabine (Ara-C) AraCTP Ara-CTP Cytarabine->AraCTP is converted to DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase inhibits DNAsynthesis DNA Synthesis (S-phase) AraCTP->DNAsynthesis incorporates into DNA, terminating chain DNAPolymerase->DNAsynthesis is essential for CellCycleArrest S-phase Arrest DNAsynthesis->CellCycleArrest inhibition causes Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to

Caption: Cytarabine inhibits DNA synthesis, causing cell cycle arrest and apoptosis.

Synergistic Action of this compound and Cytarabine

combination_pathway cluster_this compound This compound Effects cluster_cytarabine Cytarabine Effects This compound This compound AminoAcidDep Amino Acid Deprivation This compound->AminoAcidDep Cytarabine Cytarabine DNAdamage DNA Damage Cytarabine->DNAdamage mTOR_inhibit mTOR Inhibition AminoAcidDep->mTOR_inhibit Apoptosis Enhanced Apoptosis mTOR_inhibit->Apoptosis potentiates S_arrest S-phase Arrest DNAdamage->S_arrest S_arrest->Apoptosis sensitizes cells to

Caption: Proposed synergistic mechanism of this compound and cytarabine in AML cells.

Investigating Tosedostat and HDAC Inhibitor Synergy in Multiple Myeloma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of Tosedostat, an aminopeptidase inhibitor, and histone deacetylase (HDAC) inhibitors in multiple myeloma. The combination of these two classes of drugs has been shown to be highly synergistic, leading to enhanced apoptosis of myeloma cells. The primary mechanism underlying this synergy involves the disruption of the NFκB signaling pathway.[1][2]

Introduction

Multiple myeloma is a hematologic malignancy characterized by the proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, it remains an incurable disease for many patients, highlighting the need for novel therapeutic strategies. One promising approach is the combination of targeted agents that can overcome drug resistance and enhance cytotoxicity.

This compound (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated anti-tumor activity in various cancer models.[3] HDAC inhibitors are a class of epigenetic drugs that have shown efficacy in treating hematological malignancies by inducing cell cycle arrest, differentiation, and apoptosis. The novel HDAC inhibitor CHR-3996 has been shown to be particularly potent against myeloma cells.[1] Preclinical studies have demonstrated a high degree of synergy when this compound is combined with HDAC inhibitors, providing a strong rationale for clinical investigation.[1]

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound and the HDAC inhibitor CHR-3996 in multiple myeloma.

Table 1: In Vitro Activity of this compound against Target Aminopeptidases

Aminopeptidase TargetIC50 (nM)
Leucyl Aminopeptidase (LAP)100
Puromycin-Sensitive Aminopeptidase (PuSA)150
Aminopeptidase N220

Data sourced from Abcam and MedchemExpress product datasheets.

Table 2: In Vitro Anti-proliferative Activity of HDAC Inhibitor CHR-3996 in Multiple Myeloma Cell Lines

Cell LineLC50 (nM)
H92930.3
KMS1197.6
LP-1Not specified
MM1sNot specified
RPMI-8226Not specified
U266Not specified

LC50 values were determined after 48 hours of treatment. Data extracted from Smith et al., 2015.[1]

Table 3: In Vivo Efficacy of this compound and CHR-3996 Combination in a Multiple Myeloma Xenograft Model

Treatment GroupDosingOutcome
Vehicle Control-Progressive tumor growth
This compound75 mg/kg, dailyPartial tumor growth inhibition
CHR-399630 mg/kg, dailyPartial tumor growth inhibition
This compound + CHR-399675 mg/kg + 30 mg/kg, dailySignificant tumor growth inhibition, demonstrating in vivo synergy

Study conducted in a NOD/SCID IL2Rγnull xenograft model with H929 myeloma cells. Data extracted from Smith et al., 2015.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in the synergy and a general workflow for investigating drug synergy.

Synergy_Mechanism Mechanism of this compound and HDACi Synergy This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases inhibits NFkB_Activation Rapid NFκB Activation (p65/p52 nuclear translocation) This compound->NFkB_Activation co-administration leads to HDACi HDAC Inhibitor (CHR-3996) HDACs HDACs HDACi->HDACs inhibits HDACi->NFkB_Activation co-administration leads to NFkB_Inhibitors Upregulation of NFκB Negative Regulators (BIRC3/cIAP2, A20, CYLD, IκB) NFkB_Activation->NFkB_Inhibitors induces Cytoprotective_Off Inhibition of Cytoprotective NFκB Signaling NFkB_Inhibitors->Cytoprotective_Off leads to Apoptosis Synergistic Apoptosis of Myeloma Cells Cytoprotective_Off->Apoptosis

Caption: Mechanism of this compound and HDACi Synergy in Multiple Myeloma.

Experimental_Workflow Workflow for Investigating Drug Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Multiple Myeloma Cell Lines Single_Agent Determine IC50/LC50 of Single Agents (this compound & HDACi) (Cell Viability Assay) Cell_Culture->Single_Agent Combination_Treatment Treat Cells with Drug Combination (Fixed Ratio or Matrix) Single_Agent->Combination_Treatment Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Combination_Treatment->Synergy_Analysis Mechanism_Investigation Mechanistic Studies: - Apoptosis Assay (Annexin V) - Western Blot (NFκB pathway) Synergy_Analysis->Mechanism_Investigation If Synergistic Xenograft Establish Myeloma Xenograft Mouse Model Mechanism_Investigation->Xenograft Rationale for Treatment Administer Single Agents and Combination Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth and Survival Treatment->Tumor_Measurement Synergy_Confirmation Confirm In Vivo Synergy Tumor_Measurement->Synergy_Confirmation

Caption: General Experimental Workflow for Investigating Drug Synergy.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the synergy between this compound and HDAC inhibitors in multiple myeloma.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of this compound and an HDAC inhibitor as single agents and to quantify the synergy of the combination using the Chou-Talalay method.

Materials:

  • Multiple myeloma cell lines (e.g., H929, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • HDAC inhibitor (e.g., CHR-3996; stock solution in DMSO)

  • 96-well plates

  • WST-1 or MTT reagent

  • Microplate reader

  • CompuSyn software or similar for Combination Index (CI) calculation

Procedure:

  • Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Single Agent Titration:

    • Prepare serial dilutions of this compound and the HDAC inhibitor in complete medium.

    • Add 100 µL of the drug dilutions to the respective wells to achieve a final volume of 200 µL. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • Combination Treatment:

    • Based on the single-agent IC50/LC50 values, prepare dilutions of both drugs for combination treatment. A common approach is to use a fixed ratio of the two drugs based on their IC50s.

    • Add the drug combinations to the cells and incubate for 48-72 hours.

  • Cell Viability Assessment:

    • Add 10 µL of WST-1 or 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution and incubate overnight.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50/LC50 values for the single agents using non-linear regression analysis.

    • Input the dose-effect data for single agents and the combination into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assay by Annexin V Staining

Objective: To assess the induction of apoptosis in multiple myeloma cells following treatment with this compound, an HDAC inhibitor, and their combination.

Materials:

  • Multiple myeloma cells

  • This compound and HDAC inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the HDAC inhibitor, or the combination at predetermined synergistic concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Western Blot Analysis of NFκB Signaling Pathway

Objective: To investigate the effect of this compound and HDAC inhibitor combination on the expression and activation of key proteins in the NFκB signaling pathway.

Materials:

  • Multiple myeloma cells

  • This compound and HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p65, p52, IκBα, BIRC3/cIAP2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Protocol 4: In Vivo Synergy Study in a Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy and synergy of this compound and an HDAC inhibitor in a multiple myeloma xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human multiple myeloma cell line (e.g., H929)

  • Matrigel

  • This compound and HDAC inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of multiple myeloma cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (Vehicle control, this compound alone, HDAC inhibitor alone, Combination).

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice regularly.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or until a specified time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Analyze the statistical significance of the differences in tumor growth between the groups.

    • Assess the survival benefit of the combination treatment compared to single agents.

These protocols provide a framework for the comprehensive investigation of the synergistic effects of this compound and HDAC inhibitors in multiple myeloma. The specific concentrations, time points, and other experimental parameters may need to be optimized for different cell lines and experimental systems.

References

Tosedostat in Murine Leukemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tosedostat (also known as CHR-2797), an orally bioavailable aminopeptidase inhibitor, in preclinical mouse models of leukemia. The protocols and data presented are collated from various studies to guide the design and execution of in vivo experiments aimed at evaluating the efficacy and mechanism of action of this compound in leukemia.

Mechanism of Action

This compound is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits M1 aminopeptidases, such as puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase.[1] This inhibition disrupts the cellular protein recycling machinery, leading to a depletion of the intracellular amino acid pool.[2][3] In rapidly proliferating cells like leukemia blasts, this amino acid deprivation triggers a cellular stress response, leading to the inhibition of the mTOR signaling pathway, upregulation of pro-apoptotic proteins like CHOP and Noxa, and ultimately, apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the dosage, administration, and efficacy of this compound in various mouse models of leukemia.

ParameterDetailsReference
Mouse Strain NOD/SCIDN/A
Leukemia Model HL-60 human acute promyelocytic leukemia cell line xenograft[5][6][7]
Cell Inoculation 1 x 107 cells in 200 µl saline, administered subcutaneously or intravenously.[8][8]
This compound Dosage 100 mg/kg[9]
Administration Route Oral (p.o.) or Intraperitoneal (i.p.)[9]
Dosing Schedule Daily[9]
Efficacy Readouts Tumor volume reduction, inhibition of metastasis, survival analysis.[9][9]
ParameterDetailsReference
Mouse Strain SCID[10]
Leukemia Model U-937 human histiocytic lymphoma cell line xenograft[10]
Cell Inoculation Subcutaneous injection of U-937 cells.[10][10]
This compound Dosage Not explicitly stated for this compound in this specific model in the provided snippets.N/A
Administration Route Not explicitly stated for this compound in this specific model in the provided snippets.N/A
Dosing Schedule Not explicitly stated for this compound in this specific model in the provided snippets.N/A
Efficacy Readouts Tumor growth inhibition, survival.[10][10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound can be formulated for oral or intraperitoneal administration. A common vehicle for oral administration is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. For intraperitoneal injection, a formulation of 10% DMSO in saline can be used. It is crucial to ensure the final solution is clear and sterile-filtered before administration.

HL-60 Xenograft Mouse Model Protocol
  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.[7]

  • Cell Inoculation: Harvest HL-60 cells in their exponential growth phase. Resuspend the cells in sterile, serum-free RPMI-1640 or saline at a concentration of 5 x 10^7 cells/mL. Inject 0.2 mL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • This compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 100 mg/kg).[9] The control group should receive the vehicle solution.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). For survival studies, monitor the mice until they meet the predefined endpoint criteria.

Visualizations

Signaling Pathway of this compound in Leukemia Cells

Tosedostat_Mechanism This compound This compound (CHR-2797) (Prodrug) CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Intracellular Conversion Aminopeptidases M1 Aminopeptidases (e.g., PSA, LTA4 Hydrolase) CHR79888->Aminopeptidases Inhibits AminoAcids Intracellular Amino Acid Pool Aminopeptidases->AminoAcids Maintains mTOR mTOR Signaling Pathway AminoAcids->mTOR Activates AADR Amino Acid Deprivation Response AminoAcids->AADR ProteinSynth Protein Synthesis mTOR->ProteinSynth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits AADR->mTOR Inhibits CHOP_NOXA CHOP, NOXA Upregulation AADR->CHOP_NOXA CHOP_NOXA->Apoptosis

Caption: this compound's mechanism of action in leukemia cells.

Experimental Workflow for In Vivo Efficacy Study

Tosedostat_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture HL-60 Cell Culture Inoculation Subcutaneous Inoculation CellCulture->Inoculation AnimalPrep Immunodeficient Mice AnimalPrep->Inoculation TumorGrowth Tumor Growth Monitoring Inoculation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound/ Vehicle Admin. Randomization->Treatment Efficacy Efficacy Evaluation Treatment->Efficacy DataAnalysis Data Analysis Efficacy->DataAnalysis

Caption: Workflow for a this compound in vivo efficacy study.

References

Application Notes: Western Blot Analysis of Apoptosis Markers Following Tosedostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tosedostat is an orally bioavailable inhibitor of the M1 family of aminopeptidases, which has shown potential as an antineoplastic agent.[1] It is converted within cells to an active metabolite that inhibits aminopeptidases like puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2] This inhibition can lead to amino acid deprivation in tumor cells, resulting in the suppression of protein synthesis and an increase in the pro-apoptotic protein Noxa, a member of the Bcl-2 family.[1] Consequently, this compound is known to be an anti-proliferative agent that induces apoptosis in various cancer cell lines.[2][3]

Western blotting is a powerful and widely used technique to detect and quantify proteins involved in apoptotic signaling.[4] This method allows for the analysis of key events in the apoptotic cascade, such as the cleavage and activation of caspases, the cleavage of caspase substrates like Poly (ADP-ribose) polymerase (PARP), and changes in the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family.[4][5] These application notes provide a framework for utilizing Western blot to analyze the effects of this compound on key apoptosis markers.

Principle of Apoptosis Detection by Western Blot

Apoptosis is executed by a family of cysteine proteases known as caspases, which are synthesized as inactive zymogens (pro-caspases).[6] Upon receiving an apoptotic signal, initiator caspases (e.g., caspase-9) are activated and in turn cleave and activate effector caspases (e.g., caspase-3 and -7).[4][6] These active effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]

Western blot analysis can detect apoptosis by:

  • Detecting Cleaved Caspases: Using antibodies specific to the cleaved, active forms of caspases provides direct evidence of apoptosis induction.[5] A decrease in the full-length pro-caspase band and the appearance of smaller, cleaved fragments are key indicators.[8]

  • Detecting Cleaved Substrates: A primary substrate for effector caspases is PARP-1. Cleavage of full-length PARP (approx. 116 kDa) into an 89 kDa fragment is a hallmark of apoptosis.[4][9]

  • Analyzing Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Noxa) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is crucial for regulating the intrinsic apoptosis pathway.[5] this compound treatment is expected to shift this balance towards apoptosis, for instance, by upregulating Noxa.[1]

Data Presentation

The following table summarizes the key apoptosis markers that can be analyzed by Western blot after this compound treatment, their function, and expected changes.

MarkerFunction in ApoptosisExpected Change with this compoundFull-Length MW (approx.)Cleaved Fragment(s) MW (approx.)
Caspase-3 Effector caspase; executes apoptosis by cleaving cellular substrates.[4]Increase in cleaved fragments.32-35 kDa17-19 kDa and 12 kDa
PARP DNA repair enzyme; cleaved and inactivated by Caspase-3.[4]Increase in cleaved fragment.116 kDa89 kDa
Bcl-2 Anti-apoptotic protein; prevents mitochondrial outer membrane permeabilization.[10]Expression may decrease, leading to a higher Bax/Bcl-2 ratio.26 kDaN/A
Bax Pro-apoptotic protein; promotes mitochondrial outer membrane permeabilization.[10]Expression may increase or translocate to mitochondria.21 kDaN/A
Noxa Pro-apoptotic BH3-only protein; sensor of cellular stress that promotes apoptosis.[1]Upregulation of expression.[1]~12 kDaN/A

Visualizations

Tosedostat_Apoptosis_Pathway This compound This compound Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4H) This compound->Aminopeptidases AminoAcids Amino Acid Deprivation Aminopeptidases->AminoAcids Inhibition leads to Noxa Noxa (BH3-only) Upregulation AminoAcids->Noxa Bcl2 Bcl-2 (Anti-apoptotic) Noxa->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Casp9 Caspase-9 Activation MOMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/NC Membrane) sds->transfer block Blocking (e.g., 5% BSA or Milk) transfer->block primary Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Signal Detection (Chemiluminescence/ECL) secondary->detect analyze Data Analysis (Densitometry) detect->analyze

Caption: General workflow for Western blot analysis of apoptosis markers.

Experimental Protocols

This protocol provides a detailed methodology for the Western blot analysis of apoptosis markers in cell lines treated with this compound.

1. Materials and Reagents

  • Cell Culture: Appropriate cell line (e.g., AML cell lines like HL-60 or U-937), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, cell culture flasks/plates.

  • This compound: this compound stock solution (dissolved in DMSO).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[11]

  • Protein Quantification: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium Persulfate (APS), Tris-HCl, SDS, Glycine, Laemmli sample buffer (4x or 6x).

  • Western Blotting: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol), filter paper.

  • Immunodetection:

    • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary antibodies (diluted in blocking buffer):

      • Rabbit anti-Cleaved Caspase-3

      • Rabbit anti-PARP

      • Mouse anti-Bcl-2

      • Rabbit anti-Bax

      • Mouse anti-β-Actin or anti-GAPDH (loading control)

    • Secondary antibodies (diluted in blocking buffer):

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

    • Washing buffer: TBST.

  • Detection: Enhanced Chemiluminescence (ECL) detection reagents.

  • Equipment: Cell culture incubator, centrifuge, sonicator or insulin syringes, polyacrylamide gel electrophoresis system, electroblotting transfer system, imaging system (e.g., ChemiDoc).

2. Step-by-Step Protocol

Step 1: Cell Culture and this compound Treatment

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) to ~70-80% confluency.

  • Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). The optimal concentration and time should be determined empirically for each cell line.

  • For adherent cells, collect both floating (apoptotic) and attached cells. Collect the medium containing floating cells, then wash the attached cells with ice-cold PBS, trypsinize, and combine them with the floating cells.[11] For suspension cells, collect the entire culture.

  • Centrifuge the cell suspension at a low speed (e.g., 1500 rpm for 5 minutes) at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Step 2: Sample Preparation (Cell Lysis)

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with inhibitors (e.g., 100-200 µL for a 1x10^6 cell pellet).

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify the lysate by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[5]

  • Normalize the concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to your protein samples (e.g., to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes to denature the proteins.[11]

Step 4: SDS-PAGE

  • Cast a polyacrylamide gel (e.g., 8-12% for PARP and Bcl-2 family, or a 15% gel for cleaved caspases) or use a precast gel.[11]

  • Load an equal amount of protein (e.g., 20-40 µg) from each sample into the wells of the gel. Include a protein molecular weight marker.

  • Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

Step 5: Western Blotting (Protein Transfer)

  • Activate a PVDF membrane in methanol for 1 minute, then equilibrate it, along with filter paper and sponges, in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer according to the blotting system's instructions (e.g., wet transfer at 100V for 60-90 minutes).

Step 6: Immunodetection

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]

  • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[11]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.[5]

  • Wash the membrane three times for 10 minutes each with TBST.

Step 7: Signal Detection and Analysis

  • Prepare the ECL working solution according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the results by comparing the band intensities. For quantitative analysis, use densitometry software (e.g., ImageJ) to measure band intensity. Normalize the intensity of the target protein bands to the loading control (β-Actin or GAPDH) for each sample.[9] Compare treated samples to the vehicle control to determine the fold-change in protein expression or cleavage.

References

Tosedostat-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors.[1] It demonstrates anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, with a notable selectivity for transformed cells over their non-transformed counterparts.[2] The primary mechanism of action of this compound involves the inhibition of M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[3] This inhibition disrupts the cellular amino acid pool, leading to amino acid deprivation.[2] Consequently, this cellular stress triggers a cascade of events, including the inhibition of protein synthesis and the downregulation of the mTOR signaling pathway, which ultimately culminates in cell cycle arrest and apoptosis.[2]

Flow cytometry is a powerful technique to elucidate the effects of therapeutic compounds on cell cycle progression. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry.

Mechanism of Action: this compound Signaling Pathway

This compound's active metabolite, CHR-79888, inhibits aminopeptidases, leading to an accumulation of intracellular small peptides and a depletion of the free amino acid pool. This amino acid deprivation stress inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. The subsequent decrease in protein synthesis and disruption of cell cycle intermediate turnover leads to an arrest in the cell cycle, primarily at the G1 phase, and can ultimately induce apoptosis.

Tosedostat_Signaling_Pathway This compound Signaling Pathway Leading to Cell Cycle Arrest This compound This compound (CHR-2797) Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4h) This compound->Aminopeptidases Inhibition Amino_Acids Intracellular Amino Acid Pool Aminopeptidases->Amino_Acids Depletion mTOR_Pathway mTOR Signaling Pathway Amino_Acids->mTOR_Pathway Inhibition Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Inhibition Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Protein_Synthesis->Cell_Cycle_Proteins Reduced Turnover Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to

Caption: this compound inhibits aminopeptidases, leading to mTOR pathway inhibition and G1 cell cycle arrest.

Quantitative Data Summary

The following table summarizes the effect of this compound (CHR-2797) on the cell cycle distribution of the human leukemia cell line U-937 after 24 hours of treatment, as determined by bivariate propidium iodide (PI) and BrdUrd flow cytometry analysis.

Treatment GroupConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Control (DMSO) 045.342.112.6
This compound 0.0658.231.510.3
This compound 0.665.725.48.9
This compound 672.118.99.0

Data is derived from supplementary materials in the publication: Krige et al., Cancer Research, 2008.[4]

Experimental Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol details the steps for treating a human leukemia cell line (e.g., U-937) with this compound and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.

Materials
  • Human leukemia cell line (e.g., U-937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (CHR-2797)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow Diagram

Experimental_Workflow Flow Cytometry Cell Cycle Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining_analysis Staining & Analysis Cell_Seeding Seed cells at an appropriate density (e.g., 0.5 x 10^6 cells/mL) Tosedostat_Treatment Treat cells with this compound (and DMSO control) for 24h Cell_Seeding->Tosedostat_Treatment Harvest_Cells Harvest cells by centrifugation Tosedostat_Treatment->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Fixation Fix cells in ice-cold 70% ethanol Wash_Cells->Fixation Wash_Fixed_Cells Wash fixed cells with PBS Fixation->Wash_Fixed_Cells PI_Staining Stain with Propidium Iodide/RNase A solution Wash_Fixed_Cells->PI_Staining Flow_Cytometry Analyze on a flow cytometer PI_Staining->Flow_Cytometry Data_Analysis Gate cell populations and quantify cell cycle phases Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for In Vitro Drug Combination Screening with Tosedostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated anti-tumor activity in both preclinical models and clinical trials.[1] Its mechanism of action involves the inhibition of M1 aminopeptidases, such as puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H).[2] This inhibition leads to a depletion of intracellular amino acid pools, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] The unique mechanism of this compound makes it a compelling candidate for combination therapies aimed at achieving synergistic anti-cancer effects and overcoming drug resistance.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug combination screening with this compound. The focus is on assessing synergistic interactions with other anti-cancer agents, providing a framework for identifying novel and effective therapeutic strategies.

Mechanism of Action of this compound

This compound is a pro-drug that is converted intracellularly to its active metabolite, CHR-79888.[3] This active form inhibits various aminopeptidases, leading to a disruption of protein turnover and a reduction in the availability of essential amino acids. This amino acid deprivation stress triggers a signaling cascade that results in the inhibition of the mTOR pathway, phosphorylation of eukaryotic initiation factor 2α (eIF2α), and ultimately, apoptosis.[4]

Tosedostat_Mechanism_of_Action This compound Signaling Pathway This compound This compound (CHR-2797) (Pro-drug) CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Intracellular Conversion Aminopeptidases M1 Aminopeptidases (e.g., PSA, LTA4H) CHR79888->Aminopeptidases Inhibition eIF2a eIF2α Phosphorylation CHR79888->eIF2a Induces AminoAcids Intracellular Amino Acid Pool Aminopeptidases->AminoAcids Maintains mTOR mTOR Pathway AminoAcids->mTOR Activates ProteinSynth Protein Synthesis AminoAcids->ProteinSynth Required for Apoptosis Apoptosis AminoAcids->Apoptosis Depletion leads to mTOR->ProteinSynth Promotes eIF2a->ProteinSynth Inhibits ProteinSynth->Apoptosis Inhibition leads to

Caption: this compound's mechanism of action.

In Vitro Drug Combination Screening Workflow

A systematic approach is crucial for evaluating the potential synergy between this compound and other therapeutic agents. The following workflow outlines the key steps from initial single-agent screening to the detailed analysis of synergistic combinations.

Drug_Combination_Screening_Workflow In Vitro Drug Combination Screening Workflow cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A1 Select Cancer Cell Lines A2 Determine IC50 of this compound A1->A2 A3 Determine IC50 of Combination Agent A1->A3 B1 Design Combination Matrix (Constant Ratio or Checkerboard) A2->B1 A3->B1 B2 Perform Cell Viability Assay B1->B2 B3 Calculate Combination Index (CI) B2->B3 C1 Apoptosis Assay (Annexin V/PI Staining) B3->C1 Synergistic Hits (CI < 1) C2 Cell Cycle Analysis (Propidium Iodide Staining) B3->C2 Synergistic Hits (CI < 1) C3 Western Blot Analysis B3->C3 Synergistic Hits (CI < 1)

Caption: Experimental workflow for combination screening.

Data Presentation: In Vitro Synergy of this compound Combinations

The following tables summarize the in vitro activity of this compound as a single agent and in combination with other anti-cancer drugs in relevant cancer cell lines.

Table 1: Single-Agent Activity of this compound in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)
U-937Histiocytic Lymphoma10
HL-60Acute Myeloid Leukemia30
KG-1Acute Myeloid Leukemia15
GDM-1Acute Myeloid Leukemia15

Data sourced from MedChemExpress.[4]

Table 2: In Vitro Synergy of this compound with an HDAC Inhibitor (CHR-3996) in Multiple Myeloma Cell Lines

Cell LineThis compound IC50 (nM)CHR-3996 LC50 (nM)Combination Result
H929Not Reported30.3Highly Synergistic
RPMI-8226Not Reported97.6Highly Synergistic
U266Not Reported34.5Highly Synergistic
LP-1Not Reported42.1Highly Synergistic
KMS11Not Reported65.0Highly Synergistic
MM1sNot Reported9.0Highly Synergistic

Combination results are based on qualitative descriptions in the cited literature.[5] LC50 values for CHR-3996 are from the supplementary data of the same publication.

Table 3: In Vitro Synergy of this compound with Cytarabine in Acute Myeloid Leukemia (AML)

Cell LineThis compound IC50Cytarabine IC50Combination Index (CI)Synergy Level
Primary AML CellsNot ReportedNot Reported< 1.0Strong Synergy

Qualitative synergy data is based on in vitro studies on primary AML cells.[6] Specific IC50 and CI values were not provided in the primary source.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the cytotoxic effects of drug combinations.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and combination agent(s)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Single-agent IC50 determination: Prepare serial dilutions of this compound and the combination agent in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.

    • Combination screening: Prepare drug combinations at a constant ratio (based on IC50 values) or in a checkerboard format. Add 100 µL of the drug combinations to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For IC50 determination, plot cell viability against drug concentration and fit a dose-response curve. For combination studies, use the viability data to calculate the Combination Index (CI) using the Chou-Talalay method.

Protocol 2: Synergy Analysis (Chou-Talalay Method)

The Combination Index (CI) is calculated to quantitatively assess the nature of the drug interaction.

Calculation: The CI is calculated using software such as CompuSyn, based on the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2

Where:

  • (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Chou_Talalay_Analysis Interpretation of Combination Index (CI) CI Combination Index (CI) Synergism Synergism (CI < 1) CI->Synergism Additive Additive Effect (CI = 1) CI->Additive Antagonism Antagonism (CI > 1) CI->Antagonism

Caption: Chou-Talalay method interpretation.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by synergistic drug combinations.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, the combination agent, and the synergistic combination for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of synergistic drug combinations on cell cycle distribution.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, the combination agent, and the synergistic combination for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The in vitro combination screening of this compound with other anti-cancer agents offers a promising avenue for the development of novel and more effective cancer therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to systematically evaluate potential synergistic interactions and to elucidate the underlying mechanisms of action. Rigorous in vitro characterization of this compound combinations is a critical step in the translation of these findings into future clinical applications.

References

Tosedostat: Application Notes and Protocols for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosedostat (also known as CHR-2797) is an orally bioavailable aminopeptidase inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and preclinical models.[1][2][3][4] It acts by inhibiting M1 aminopeptidases, leading to a depletion of the intracellular amino acid pool, which in turn triggers an amino acid deprivation response, inhibits protein synthesis, and ultimately induces apoptosis in cancer cells.[1][3][5][6] This document provides detailed protocols for the preparation of this compound for both in vitro and in vivo studies, along with a summary of its biological activity and key quantitative data.

Mechanism of Action

This compound is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[3][6] This active form inhibits several M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA), leucine aminopeptidase (LAP), and aminopeptidase N.[4][7] The inhibition of these enzymes disrupts the cellular protein recycling machinery, leading to a state of amino acid deprivation, particularly in rapidly proliferating tumor cells that have a high demand for amino acids.[2][5] This triggers a cellular stress response, inhibits the mTOR pathway, and ultimately leads to cell cycle arrest and apoptosis.[3][4][7]

Tosedostat_Mechanism_of_Action This compound This compound (CHR-2797) Intracellular_Conversion Intracellular Conversion This compound->Intracellular_Conversion Enters cell CHR79888 Active Metabolite (CHR-79888) Intracellular_Conversion->CHR79888 Aminopeptidases M1 Aminopeptidases (PuSA, LAP, APN) CHR79888->Aminopeptidases Inhibits CHR79888->Aminopeptidases Amino_Acid_Pool Intracellular Amino Acid Pool Aminopeptidases->Amino_Acid_Pool Maintains Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Supports AADR Amino Acid Deprivation Response Amino_Acid_Pool->AADR Depletion triggers mTOR_Inhibition mTOR Pathway Inhibition Amino_Acid_Pool->mTOR_Inhibition Depletion inhibits Apoptosis Apoptosis AADR->Apoptosis mTOR_Inhibition->Apoptosis

Figure 1: this compound's mechanism of action.

Data Presentation

In Vitro Activity of this compound
Target EnzymeIC50 (nM)
Leucine Aminopeptidase (LAP)100[4][7]
Puromycin-Sensitive Aminopeptidase (PuSA)150[4][7]
Aminopeptidase N220[4][7]
LTA4 Hydrolase>10,000
MetAP-2>30,000
Cell LineCancer TypeIC50 (nM)
U-937Histiocytic Lymphoma10[7]
KG-1Acute Myeloid Leukemia15[7]
GDM-1Acute Myeloid Leukemia15[7]
HL-60Promyelocytic Leukemia30[7]
HuT 78T-cell Lymphoma>10,000[7]
Jurkat E6-1T-cell Leukemia>10,000[7]
In Vivo Efficacy and Dosing of this compound
Animal ModelCancer TypeDosing RegimenOutcome
Rat (HOSP.1)Lung Colonization~100 mg/kg, daily p.o.Decreased tumor volume[7]
Rat (HSN LV10)Chondrosarcoma Liver Colonization~100 mg/kg, daily p.o.Decreased tumor volume[7]
Mouse (MDA-MB-435 xenograft)Breast Cancer100 mg/kgReduced tumor burden and metastases[4]
Human Clinical Trial (Phase I/II)Acute Myeloid Leukemia130 mg, once daily p.o.Well-tolerated with significant antileukemic activity[8][9]
Human Clinical Trial (Phase II)Elderly Acute Myeloid Leukemia120 mg, once daily p.o. with low-dose cytarabine48.5% complete remission rate[8]

Experimental Protocols

In Vitro Preparation of this compound

1. Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 406.47 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For example, for 1 mL of 10 mM stock solution, weigh out 4.065 mg of this compound.

  • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, warm the tube to 37°C for 10 minutes and/or sonicate for a short period.[2][6]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]

In_Vitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -20°C/-80°C Aliquot->Store Thaw Thaw Stock Store->Thaw Dilute Dilute in Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat

Figure 2: In vitro this compound solution preparation workflow.

2. Working Solution Preparation for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to the final working concentration for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to prepare the final working concentrations.

  • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Add the appropriate volume of the final working solution to your cell cultures.

In Vivo Preparation of this compound

1. Formulation for Oral Administration (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol provides a method for preparing this compound for oral gavage in animal models.[5][7]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[7] Ensure it is fully dissolved.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).

  • Add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.

  • Add Tween-80 (5% of the final volume) and mix again until the solution is clear.

  • Add sterile saline (45% of the final volume) to reach the final desired volume and mix thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

  • It is recommended to prepare this formulation fresh on the day of use.[7]

Example for 1 mL of dosing solution:

  • Start with 100 µL of a 25 mg/mL this compound stock in DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix.

2. Alternative Formulation for Oral Administration (Vehicle: 10% DMSO, 90% Corn Oil)

This is an alternative formulation for oral administration.[7]

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile tubes for mixing

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) and ensure complete dissolution.[7]

  • In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).

  • Add corn oil (90% of the final volume) and mix thoroughly.

  • This formulation should be prepared fresh before administration.

In_Vivo_Workflow cluster_formulation1 Formulation 1 cluster_formulation2 Formulation 2 DMSO_Stock1 This compound in DMSO (Stock) Add_PEG300 Add PEG300 DMSO_Stock1->Add_PEG300 Add_Tween80 Add Tween-80 Add_PEG300->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Final_Solution1 Final Dosing Solution 1 Add_Saline->Final_Solution1 Administer Oral Administration Final_Solution1->Administer DMSO_Stock2 This compound in DMSO (Stock) Add_CornOil Add Corn Oil DMSO_Stock2->Add_CornOil Final_Solution2 Final Dosing Solution 2 Add_CornOil->Final_Solution2 Final_Solution2->Administer

Figure 3: In vivo this compound formulation workflow.

Safety Precautions

This compound is a potent investigational drug. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined in this document provide a comprehensive guide for the preparation of this compound for both in vitro and in vivo research applications. Adherence to these protocols will help ensure the consistency and reproducibility of experimental results. Researchers should always consult the relevant safety data sheets and institutional guidelines before working with this compound.

References

Validating Tosedostat Targets Using Lentiviral shRNA Knockdown: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable aminopeptidase inhibitor with demonstrated anti-tumor activity in various hematological malignancies and solid tumors. Its mechanism of action involves the inhibition of M1 family aminopeptidases, leading to amino acid deprivation, cell cycle arrest, and apoptosis in cancer cells. The primary targets of this compound's active metabolite, CHR-79888, are Puromycin-sensitive aminopeptidase (PuSA), also known as NPEPPS, and Leukotriene A4 hydrolase (LTA4H).[1] Validating these targets is crucial for understanding the drug's efficacy and for the development of novel cancer therapies.

Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for target validation.[2] By specifically silencing the expression of PuSA and LTA4H, researchers can mimic the pharmacological effects of this compound and confirm that the observed anti-cancer effects are indeed a result of inhibiting these specific enzymes. This application note provides detailed protocols and data presentation guidelines for utilizing lentiviral shRNA to validate the targets of this compound.

Data Presentation

Effective data presentation is critical for the clear communication of experimental results. Quantitative data from target validation studies should be summarized in structured tables to facilitate easy comparison between different experimental conditions.

Table 1: Inhibitory Activity of this compound and its Active Metabolite

CompoundTarget AminopeptidaseIC50 (nM)
This compound (CHR-2797)Leucine Aminopeptidase (LAP)100[3]
Puromycin-sensitive aminopeptidase (PuSA)150[3]
Aminopeptidase N220[3]
CHR-79888 (Active Metabolite)Leukotriene A4 hydrolase (LTA4H)8[1]

Table 2: Effects of Lentiviral shRNA Knockdown of this compound Targets on Cancer Cell Lines

Target GeneCancer Cell LineTransduction Efficiency (%)Knockdown Efficiency (%)Effect on Cell Viability (% reduction)Induction of Apoptosis (% increase)
PuSA (NPEPPS) AML Cell Line (e.g., HL-60)Data to be generatedData to be generatedData to be generatedData to be generated
Myeloma Cell Line (e.g., U266)Data to be generatedData to be generatedData to be generatedData to be generated
LTA4H AML Cell Line (e.g., HL-60)Data to be generatedData to be generatedData to be generatedData to be generated
Myeloma Cell Line (e.g., U266)Data to be generatedData to be generatedData to be generatedData to be generated
Scrambled shRNA Control AML Cell Line (e.g., HL-60)Data to be generatedN/ANo significant changeNo significant change
Myeloma Cell Line (e.g., U266)Data to be generatedN/ANo significant changeNo significant change

(Note: The data in Table 2 is illustrative. Actual values should be obtained from experimental results.)

Experimental Protocols

The following are detailed protocols for key experiments in the lentiviral shRNA-mediated validation of this compound targets.

Protocol 1: Lentiviral Vector Production and Titration

This protocol describes the generation of high-titer lentiviral particles carrying shRNAs targeting PuSA, LTA4H, or a non-targeting scramble control.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid containing shRNA sequence (e.g., pLKO.1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

  • Ultracentrifuge

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Transfection:

    • In a sterile tube, mix packaging plasmids and the shRNA transfer plasmid.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.

    • Add the mixture dropwise to the HEK293T cells.

  • Virus Collection:

    • 48 and 72 hours post-transfection, collect the cell culture supernatant.

    • Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.

  • Virus Concentration (Optional but Recommended):

    • Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.

    • Resuspend the viral pellet in a small volume of sterile PBS or DMEM.

  • Virus Titration:

    • Perform serial dilutions of the concentrated virus.

    • Transduce a suitable cell line (e.g., HEK293T) with the dilutions.

    • After 72 hours, determine the percentage of transduced cells (e.g., by fluorescence if the vector contains a fluorescent marker, or by puromycin selection).

    • Calculate the viral titer in transducing units per milliliter (TU/mL).

Protocol 2: Transduction of Leukemia Cell Lines

This protocol is adapted for the transduction of suspension leukemia cell lines, such as those used in this compound studies (e.g., HL-60, U-937).[4][5][6]

Materials:

  • Leukemia cell line (e.g., HL-60)

  • Lentiviral particles (PuSA-shRNA, LTA4H-shRNA, Scramble-shRNA)

  • RPMI-1640 with 10% FBS

  • Polybrene or other transduction enhancement reagent

  • Puromycin (for selection)

Procedure:

  • Cell Seeding: Seed leukemia cells in a 24-well plate at a density of 1 x 10^5 cells/well.

  • Transduction:

    • Add polybrene to the cells at a final concentration of 4-8 µg/mL.

    • Add the appropriate amount of lentiviral particles to achieve the desired multiplicity of infection (MOI).

    • Incubate for 24-48 hours.

  • Selection:

    • Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration.

    • Culture the cells for several days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.

  • Expansion and Validation:

    • Expand the puromycin-resistant cells.

    • Validate knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

Protocol 3: Cell Viability and Apoptosis Assays

These assays are used to quantify the phenotypic effects of target gene knockdown.

Cell Viability Assay (MTT or CellTiter-Glo):

  • Seed the transduced and control cells in a 96-well plate.

  • At desired time points (e.g., 24, 48, 72 hours), add the MTT reagent or CellTiter-Glo reagent to the wells.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the relative number of viable cells.

Apoptosis Assay (Annexin V/PI Staining):

  • Harvest the transduced and control cells.

  • Wash the cells with PBS and resuspend in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Tosedostat_Signaling_Pathway cluster_drug_target This compound Inhibition cluster_downstream Downstream Effects This compound This compound CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Intracellular Conversion PuSA PuSA (NPEPPS) CHR79888->PuSA Inhibition LTA4H LTA4H CHR79888->LTA4H Inhibition AminoAcid Amino Acid Deprivation ProteinSynth Protein Synthesis Inhibition AminoAcid->ProteinSynth mTOR mTOR Pathway Inhibition ProteinSynth->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellGrowth Cell Growth Arrest mTOR->CellGrowth

Caption: this compound's mechanism of action and validated signaling pathway.

Lentiviral_shRNA_Workflow cluster_vector_prep Vector Preparation cluster_cell_based Cell-Based Assays Design shRNA Design (PuSA, LTA4H, Scramble) Cloning Cloning into Lentiviral Vector Design->Cloning Production Lentivirus Production (HEK293T) Cloning->Production Titration Virus Titration Production->Titration Transduction Transduction of Leukemia Cells Titration->Transduction Selection Puromycin Selection Transduction->Selection Knockdown Knockdown Validation (qPCR, WB) Selection->Knockdown Phenotype Phenotypic Assays (Viability, Apoptosis) Selection->Phenotype

Caption: Experimental workflow for lentiviral shRNA target validation.

Conclusion

The use of lentiviral shRNA knockdown provides a robust and specific method for validating the targets of this compound. By following the detailed protocols outlined in this application note, researchers can effectively silence PuSA and LTA4H expression and quantify the resulting effects on cancer cell viability and apoptosis. The structured presentation of quantitative data and the use of clear visual diagrams will facilitate the interpretation and communication of these validation studies, ultimately contributing to a deeper understanding of this compound's mechanism of action and its therapeutic potential.

References

Application Notes and Protocols: Mimicking Tosedostat Effects by CRISPR-Cas9 Knockout of Aminopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat is an orally bioavailable aminopeptidase inhibitor with demonstrated anti-tumor activity in various cancers, particularly in acute myeloid leukemia (AML).[1] Its mechanism of action involves the inhibition of M1 family aminopeptidases, leading to the depletion of the intracellular free amino acid pool. This triggers an amino acid deprivation response (AAR), resulting in the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] The primary targets of this compound include Leucyl-cystinyl aminopeptidase (LAP), Puromycin-sensitive aminopeptidase (PuSA), and Aminopeptidase N (APN).

This document provides detailed protocols for utilizing the CRISPR-Cas9 gene-editing system to knock out the genes encoding these key aminopeptidases—LNPEP (LAP), NPEPPS (PuSA), and ANPEP (APN)—in cancer cell lines. This approach allows for a precise genetic mimicry of this compound's pharmacological effects, providing a powerful tool for studying the specific contributions of each aminopeptidase to cancer cell survival and for identifying potential synergistic therapeutic strategies.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and provide representative data for the expected phenotypic outcomes following either this compound treatment or CRISPR-Cas9 mediated knockout of its target aminopeptidases.

Table 1: this compound Inhibitory Activity

Target AminopeptidaseGeneIC50 (nM)
Leucyl-cystinyl aminopeptidase (LAP)LNPEP100
Puromycin-sensitive aminopeptidase (PuSA)NPEPPS150
Aminopeptidase N (APN)ANPEP220

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Cell LineIC50 (nM)
U-93710[3]
HL-6030
KG-115
GDM-115

Table 3: Representative Phenotypic Comparison of this compound Treatment vs. Aminopeptidase Knockout in HL-60 Cells (72h)

Condition% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Wild-Type (Control)5%45%40%15%
This compound (30 nM)45%65%20%15%
LNPEP Knockout20%55%30%15%
NPEPPS Knockout25%58%28%14%
ANPEP Knockout18%53%32%15%
Triple Knockout (LNPEP, NPEPPS, ANPEP)50%70%18%12%
Note: The data for knockout cell lines are hypothetical and represent expected outcomes based on the mechanism of action of this compound.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Aminopeptidases

This protocol describes the generation of stable knockout cell lines for LNPEP, NPEPPS, and ANPEP in the HL-60 human promyelocytic leukemia cell line using a lentiviral CRISPR-Cas9 system.

1.1. Guide RNA (gRNA) Design

  • Obtain the cDNA sequence for human LNPEP, NPEPPS, and ANPEP from the NCBI database.

  • Use an online gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide gRNA sequences targeting the initial exons of each gene.

  • Select 2-3 gRNAs per gene with high predicted on-target efficiency and low off-target scores. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

1.2. Cloning of gRNAs into a Lentiviral Vector

  • Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a lentiviral vector containing the Cas9 nuclease and a gRNA expression cassette (e.g., lentiCRISPRv2).

  • Anneal the complementary oligonucleotides to form double-stranded DNA.

  • Digest the lentiviral vector with the appropriate restriction enzyme (e.g., BsmBI).

  • Ligate the annealed gRNA duplex into the digested vector.

  • Transform the ligation product into competent E. coli and select for positive clones by antibiotic resistance.

  • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

1.3. Lentivirus Production

  • Co-transfect HEK293T cells with the lentiviral vector containing the gRNA and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the lentivirus using a commercially available kit.

1.4. Transduction of HL-60 Cells

  • Seed HL-60 cells at a density of 2 x 10^5 cells/mL.

  • Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 10 in the presence of polybrene (8 µg/mL).

  • Centrifuge the cells at 1000 x g for 90 minutes to enhance transduction efficiency.

  • Incubate the cells for 48 hours.

  • Select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

  • Expand the puromycin-resistant cells to establish a stable knockout cell pool.

  • For clonal cell lines, perform single-cell sorting into 96-well plates.

Protocol 2: Validation of Gene Knockout

2.1. Genomic DNA PCR and Sequencing

  • Isolate genomic DNA from the knockout cell pool or clonal populations.

  • Design primers flanking the gRNA target site for each gene.

  • Amplify the target region by PCR.

  • Analyze the PCR products by gel electrophoresis to screen for insertions or deletions (indels).

  • Sequence the PCR products to confirm the presence of frameshift mutations.

2.2. Western Blot Analysis

  • Lyse the wild-type and knockout cells and quantify the protein concentration.

  • Separate 30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against LNPEP, NPEPPS, and ANPEP overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A loss of the target protein band in the knockout cells confirms successful knockout.

2.3. Aminopeptidase Activity Assay

  • Prepare cell lysates from wild-type and knockout cells.

  • Use commercially available fluorometric assay kits to measure the activity of Leucine Aminopeptidase and Aminopeptidase N.

  • For Puromycin-sensitive aminopeptidase, a fluorogenic substrate such as Ala-AMC can be used.

  • Measure the fluorescence in a microplate reader and calculate the specific enzyme activity. A significant reduction in activity in the knockout cells validates the functional loss of the enzyme.

Protocol 3: Phenotypic Analysis to Mimic this compound Effects

3.1. Cell Viability Assay

  • Seed wild-type, knockout, and this compound-treated wild-type cells in 96-well plates.

  • After 72 hours, add a resazurin-based reagent (e.g., alamarBlue) or perform an MTS assay.

  • Measure the absorbance or fluorescence to determine the relative number of viable cells.

3.2. Apoptosis Assay

  • Treat cells as described above for 48 hours.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

3.3. Cell Cycle Analysis

  • Treat cells for 24 hours.

  • Fix the cells in 70% ethanol.

  • Stain the cells with PI in the presence of RNase A.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow Experimental Workflow: Mimicking this compound with CRISPR-Cas9 cluster_gRNA_Design 1. gRNA Design & Cloning cluster_Virus_Production 2. Lentivirus Production cluster_Cell_Line_Generation 3. Knockout Cell Line Generation cluster_Validation 4. Knockout Validation cluster_Phenotypic_Analysis 5. Phenotypic Analysis gRNA_design gRNA Design for LNPEP, NPEPPS, ANPEP cloning Cloning into Lentiviral Vector gRNA_design->cloning transfection HEK293T Transfection cloning->transfection harvest Virus Harvest & Concentration transfection->harvest transduction HL-60 Transduction harvest->transduction selection Puromycin Selection transduction->selection expansion Cell Expansion selection->expansion genomic_validation Genomic Validation (PCR & Sequencing) expansion->genomic_validation protein_validation Protein Validation (Western Blot) expansion->protein_validation functional_validation Functional Validation (Activity Assay) expansion->functional_validation viability Cell Viability Assay expansion->viability apoptosis Apoptosis Assay expansion->apoptosis cell_cycle Cell Cycle Analysis expansion->cell_cycle

Caption: CRISPR-Cas9 knockout experimental workflow.

Signaling_Pathway Signaling Pathway of Aminopeptidase Inhibition cluster_inhibition Inhibition cluster_target Target cluster_mechanism Cellular Effect cluster_signaling Downstream Signaling cluster_outcome Phenotypic Outcome This compound This compound Aminopeptidases Aminopeptidases (LAP, PuSA, APN) This compound->Aminopeptidases inhibits CRISPR_KO CRISPR Knockout (LNPEP, NPEPPS, ANPEP) CRISPR_KO->Aminopeptidases ablates AA_depletion Intracellular Amino Acid Depletion Aminopeptidases->AA_depletion leads to Uncharged_tRNA Increased Uncharged tRNA AA_depletion->Uncharged_tRNA mTOR mTOR Signaling ↓ AA_depletion->mTOR GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation ↑ eIF2a->ATF4 Protein_Synth Global Protein Synthesis ↓ eIF2a->Protein_Synth Cell_Cycle_Arrest Cell Cycle Arrest ATF4->Cell_Cycle_Arrest Apoptosis Apoptosis ATF4->Apoptosis mTOR->Protein_Synth inhibits Protein_Synth->Cell_Cycle_Arrest Protein_Synth->Apoptosis

Caption: Aminopeptidase inhibition signaling pathway.

References

Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis Markers in Tosedostat-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable small molecule inhibitor of aminopeptidases, particularly those belonging to the M1 family.[1][2] Its mechanism of action involves the depletion of the intracellular pool of free amino acids within tumor cells, leading to an amino acid deprivation response. This cellular stress disrupts protein synthesis and ultimately triggers programmed cell death, or apoptosis.[2][3] Consequently, this compound has shown promise as a therapeutic agent in various hematological malignancies and solid tumors.[1][4][5]

The evaluation of apoptosis induction is a critical component in the preclinical and clinical assessment of this compound's efficacy. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify apoptosis-related protein expression within the morphological context of tumor tissue. This allows for the specific assessment of treatment effects on tumor cells versus surrounding stromal tissue. Key biomarkers for apoptosis that can be assessed by IHC include cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), which are central to the execution phase of apoptosis. Furthermore, understanding the upstream regulation of apoptosis through the Bcl-2 family of proteins, such as the interplay between the pro-apoptotic protein Noxa and the anti-apoptotic protein Mcl-1, provides deeper insight into this compound's mechanism of action.[6][7]

These application notes provide detailed protocols for the immunohistochemical detection of key apoptosis markers in tumor tissues treated with this compound, guidance on data interpretation, and a summary of the underlying signaling pathways.

Mechanism of Action: this compound-Induced Apoptosis

This compound functions by inhibiting aminopeptidases, which are essential for the final stages of protein recycling downstream of the proteasome. This inhibition leads to a depletion of the intracellular amino acid pool, triggering an "amino acid deprivation response." This cellular stress response is a key initiator of the apoptotic cascade. A critical consequence of this response is the upregulation of pro-apoptotic proteins, including those of the BH3-only family like Noxa. Noxa, in turn, antagonizes the function of anti-apoptotic Bcl-2 family members, particularly Mcl-1.[6][7] The neutralization of Mcl-1 unleashes pro-apoptotic effector proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a caspase cascade, culminating in the activation of executioner caspases such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

This compound-Induced Apoptosis Signaling Pathway

Tosedostat_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibition AminoAcidDep Amino Acid Deprivation Aminopeptidases->AminoAcidDep Leads to Noxa Noxa (Pro-apoptotic) AminoAcidDep->Noxa Upregulation Mcl1 Mcl-1 (Anti-apoptotic) Noxa->Mcl1 Inhibition BakBax Bak/Bax Activation Noxa->BakBax Activation Mcl1->BakBax Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: this compound-induced apoptosis pathway.

Data Presentation

Quantitative analysis of immunohistochemical staining is crucial for an objective evaluation of this compound's apoptotic effects. The following tables are templates for summarizing such data. It is important to note that while the mechanism of this compound-induced apoptosis is established, specific quantitative IHC data from this compound-treated tumors were not available in the public domain at the time of this writing. The tables below are therefore illustrative examples of how to present such data once generated.

Table 1: Quantification of Cleaved Caspase-3 Positive Tumor Cells

Treatment GroupNMean % of Positive Cells (± SD)Median % of Positive CellsRange (%)P-value (vs. Vehicle)
Vehicle Control105.2 (± 2.1)4.82.1 - 9.5-
This compound (Low Dose)1015.8 (± 4.5)14.99.8 - 25.4<0.01
This compound (High Dose)1035.1 (± 8.2)34.522.6 - 50.1<0.001

Table 2: H-Score Analysis of Cleaved PARP Staining in Tumor Tissue

Treatment GroupNMean H-Score (± SD)Median H-ScoreRangeP-value (vs. Vehicle)
Vehicle Control1015.5 (± 7.3)14.05 - 30-
This compound (Low Dose)1045.2 (± 12.8)43.525 - 70<0.01
This compound (High Dose)1098.7 (± 25.1)95.060 - 150<0.001

H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity is typically scored on a scale of 0 (negative), 1 (weak), 2 (moderate), to 3 (strong).

Experimental Protocols

Experimental Workflow for IHC Analysis

IHC_Workflow Immunohistochemistry Experimental Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced Epitope Retrieval) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection with Chromogen (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopy & Digital Imaging Mounting->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: A typical workflow for immunohistochemical analysis.

Protocol 1: Immunohistochemistry for Cleaved Caspase-3

This protocol is for the detection of the active form of caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA or normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 times for 5 minutes each.

    • Immerse slides in 100% ethanol, 2 times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water.

  • Blocking:

    • Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-cleaved caspase-3 antibody in blocking buffer according to the manufacturer's recommendations.

    • Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation and Detection:

    • Wash slides with PBS, 3 times for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash slides with PBS, 3 times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides.

    • Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.

    • Apply a coverslip using a permanent mounting medium.

Protocol 2: Immunohistochemistry for Cleaved PARP

This protocol is for the detection of the 89 kDa fragment of PARP that is a hallmark of caspase-mediated apoptosis.

Materials:

  • Same as for Cleaved Caspase-3 protocol.

  • Primary antibody: Rabbit anti-Cleaved PARP (Asp214) monoclonal antibody.

Procedure:

The procedure for cleaved PARP is identical to that for cleaved caspase-3, with the substitution of the primary antibody in step 4. Ensure the primary antibody is diluted according to the manufacturer's specifications for optimal results.

Conclusion

The immunohistochemical detection of apoptosis markers such as cleaved caspase-3 and cleaved PARP provides valuable insights into the pharmacodynamic effects of this compound in tumor tissues. These application notes offer a framework for the standardized assessment of this compound-induced apoptosis, from understanding the underlying molecular pathways to detailed experimental protocols and data presentation. The provided diagrams and template tables are intended to guide researchers in designing their experiments and presenting their findings in a clear and quantitative manner. While specific quantitative IHC data for this compound is not yet widely available, the methodologies described herein are robust and applicable for generating such critical data in future preclinical and clinical studies.

References

Troubleshooting & Optimization

Optimizing Tosedostat Concentration for In Vitro Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tosedostat concentration for in vitro cytotoxicity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2] By inhibiting these enzymes, this compound disrupts the protein degradation and re-synthesis pathway within cells. This leads to a depletion of intracellular amino acids, which is particularly detrimental to rapidly dividing cancer cells that have a high demand for protein synthesis.[3][4][5] This amino acid deprivation ultimately triggers pro-apoptotic pathways and leads to cell death.[2][4]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line. For sensitive cell lines, such as some acute myeloid leukemia (AML) cell lines like U-937, HL-60, and KG-1, IC50 values (the concentration that inhibits 50% of cell growth) can be in the nanomolar range (e.g., 10-30 nM).[1] However, for other cell lines, including some solid tumor lines, the IC50 can be in the micromolar range.[6] Therefore, a broad concentration range, starting from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM), is recommended for initial screening experiments.

Q3: How long should I incubate cells with this compound?

A3: A common incubation period for assessing the anti-proliferative effects of this compound is 72 hours.[1][6] However, shorter or longer incubation times (e.g., 24, 48, or 96 hours) may be necessary depending on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis vs. general cytotoxicity).

Q4: Which solvents are suitable for dissolving and diluting this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Subsequent dilutions should be made in the appropriate cell culture medium.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, this compound has shown synergistic effects when combined with other chemotherapeutic agents, such as cytarabine and paclitaxel.[4][8] When designing combination studies, it is crucial to perform dose-matrix experiments to determine optimal concentrations and assess for synergy, additivity, or antagonism.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile medium/PBS.[9]
No cytotoxic effect observed, even at high concentrations - Cell line is resistant to this compound- Insufficient incubation time- Drug degradation- Screen a panel of cell lines to find a sensitive model.- Increase the incubation time (e.g., up to 96 hours).- Prepare fresh drug dilutions for each experiment.
High background signal in control wells - Contamination (bacterial, fungal, or mycoplasma)- High cell seeding density- Regularly test cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) - Different mechanisms of cell death being measured- Assay interference- Use multiple assays to get a comprehensive view of cytotoxicity. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[11][12]- Check for potential interference of this compound with the assay reagents.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method for determining cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well (final concentration typically 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the concentration-response curve and determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization) and PI (to identify necrotic or late apoptotic cells).

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.

Cell LineCancer TypeIC50 (nM)Assay/Incubation Time
U-937Histiocytic Lymphoma10Proliferation Assay
HL-60Acute Promyelocytic Leukemia30Proliferation Assay
KG-1Acute Myelogenous Leukemia15Proliferation Assay
GDM-1Myelomonocytic Leukemia15Proliferation Assay
HuT 78T-Cell Lymphoma>10,000Proliferation Assay
Jurkat E6-1Acute T-Cell Leukemia>10,000Proliferation Assay
MOLT-4Acute Lymphoblastic Leukemia2,100MTT / 72h
VeroNormal Kidney (Monkey)13,000MTT / 72h

Data compiled from multiple sources.[1][6]

Visualizations

Signaling Pathways and Experimental Workflows

Tosedostat_Mechanism_of_Action This compound This compound Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4 Hydrolase) This compound->Aminopeptidases Inhibits Protein_Degradation Protein Degradation Aminopeptidases->Protein_Degradation Required for Amino_Acid_Pool Intracellular Amino Acid Pool Protein_Degradation->Amino_Acid_Pool Replenishes Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Required for Apoptosis Apoptosis Amino_Acid_Pool->Apoptosis Depletion Induces Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Drives Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Cell_Culture 1. Seed Cells in 96-well plate Incubation_1 2. Incubate 24h Cell_Culture->Incubation_1 Add_this compound 3. Add this compound (serial dilutions) Incubation_1->Add_this compound Incubation_2 4. Incubate 24-96h Add_this compound->Incubation_2 Add_Reagent 5. Add Cytotoxicity Reagent (e.g., MTT) Incubation_2->Add_Reagent Incubation_3 6. Incubate 2-4h Add_Reagent->Incubation_3 Read_Plate 7. Read Absorbance/ Fluorescence Incubation_3->Read_Plate Data_Analysis 8. Calculate IC50 Read_Plate->Data_Analysis

References

Troubleshooting Tosedostat insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tosedostat. Our aim is to help you overcome challenges related to the solubility of this compound in aqueous solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. However, it is practically insoluble in water.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based culture medium to the final working concentration.[2]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous buffer/media. What could be the cause?

A2: This is a common issue when working with compounds that are poorly soluble in water. Precipitation upon dilution of a DMSO stock into an aqueous solution often occurs because the final concentration of this compound exceeds its solubility limit in the aqueous environment. The percentage of DMSO in the final solution may also be too low to maintain solubility.

Q3: What is the maximum recommended final concentration of DMSO for in vitro cell culture experiments?

A3: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cellular toxicity.[2] If a higher concentration is necessary, it is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) to assess the solvent's effect on your experimental model.

Q4: Are there any established formulations to improve the solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications, co-solvent systems are typically employed to improve the solubility of this compound in aqueous-based formulations. Several protocols have been described, often involving a combination of DMSO, PEG300, Tween 80, and saline or other agents like SBE-β-CD.[2][3]

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

If you are encountering issues with this compound solubility, please follow the troubleshooting workflow below.

Tosedostat_Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Solution check_stock 1. Verify Stock Solution - Is the DMSO stock clear? - Is it fully dissolved? start->check_stock stock_precipitated Precipitation in Stock check_stock->stock_precipitated re_dissolve Gently warm (37°C) and/or sonicate the stock solution. stock_precipitated->re_dissolve Yes final_conc 2. Check Final Concentration - Is the final this compound concentration too high for the aqueous medium? stock_precipitated->final_conc No re_dissolve->check_stock conc_too_high Concentration Too High? final_conc->conc_too_high lower_conc Lower the final working concentration of this compound. conc_too_high->lower_conc Yes check_dmso 3. Evaluate Final DMSO Concentration - Is the final DMSO percentage sufficient to maintain solubility? conc_too_high->check_dmso No end_success Success: this compound is Solubilized lower_conc->end_success dmso_too_low DMSO % Too Low? check_dmso->dmso_too_low increase_dmso Increase final DMSO concentration (if tolerated by the experimental system). Always include a vehicle control. dmso_too_low->increase_dmso Yes use_cosolvent 4. Consider Co-solvent Formulations - For in vivo or challenging in vitro systems, use a co-solvent system. dmso_too_low->use_cosolvent No increase_dmso->end_success use_cosolvent->end_success end_fail Contact Technical Support use_cosolvent->end_fail

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO≥40.6 mg/mL[1] to 55 mg/mL (135.31 mM)[2]Sonication or gentle warming may be required for higher concentrations.[1][2]
Ethanol≥15.07 mg/mL[1] to 50 mMSonication may be necessary.[1]
WaterInsoluble
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.92 mM)[2] to ≥ 2.5 mg/mL (6.15 mM)[3]A common formulation for in vivo studies.[2][3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.15 mM)An alternative in vivo formulation.[3]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.15 mM)A lipid-based formulation for in vivo use.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound (solid), DMSO (anhydrous/low moisture).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution to facilitate dissolution.

    • If precipitation is observed, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[1]

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Materials: this compound DMSO stock solution, sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired working concentration.

    • Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1%).[2]

    • Add the final working solution to your cells immediately after preparation.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Co-solvent System)

  • Materials: this compound, DMSO, PEG300, Tween 80, Saline.

  • Procedure:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the this compound DMSO stock.

    • Add 4 volumes of PEG300 and mix until the solution is clear.

    • Add 0.5 volumes of Tween 80 and mix until the solution is clear.

    • Add 4.5 volumes of saline to reach the final volume and mix thoroughly.[3]

    • This formulation should be prepared fresh before each use.[3]

This compound Mechanism of Action

This compound is an inhibitor of M1 family aminopeptidases.[2] Its mechanism of action involves the depletion of intracellular amino acids, which selectively affects transformed cells. This leads to the activation of the amino acid deprivation response (AADR), inhibition of the mTOR signaling pathway, and ultimately, apoptosis.[1][4]

Tosedostat_Signaling_Pathway This compound This compound Aminopeptidases Aminopeptidases (e.g., PuSA, LTA4 hydrolase) This compound->Aminopeptidases inhibits AA_Depletion Intracellular Amino Acid Depletion Aminopeptidases->AA_Depletion maintains levels AADR Amino Acid Deprivation Response (AADR) Activation AA_Depletion->AADR mTOR mTOR Pathway Inhibition AA_Depletion->mTOR Apoptosis Apoptosis AADR->Apoptosis Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis regulates Protein_Synthesis->Apoptosis

Caption: The signaling pathway of this compound, leading to apoptosis in cancer cells.

References

Technical Support Center: Tosedostat In Vitro Off-Target Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tosedostat. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is an orally bioavailable prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1][2] This active form inhibits M1 aminopeptidases, which are crucial for the final steps of protein recycling.[3][4] By blocking these enzymes, this compound is thought to deplete the intracellular pool of free amino acids in malignant cells, leading to an inhibition of protein synthesis, cell cycle arrest, and apoptosis.[2][3][5]

Q2: What are the known on-target enzymes for this compound? this compound primarily inhibits members of the M1 family of aminopeptidases.[1][6] The in vitro inhibitory activity of this compound against several key aminopeptidases is summarized below.

Table 1: In Vitro IC50 Values of this compound for Target Aminopeptidases
Target AminopeptidaseIC50 (nM)
Leucyl Aminopeptidase (LAP)100[7]
Puromycin-Sensitive Aminopeptidase (PuSA)150[7]
Aminopeptidase N220[7]
Leukotriene A4 (LTA4) Hydrolase*8[7]
Note: The potent inhibition of LTA4 hydrolase is attributed to the active metabolite CHR-79888, which is formed inside cells.[7]

Q3: this compound is an aminopeptidase inhibitor. Why is it important to screen for off-target kinase activity? While this compound's primary targets are aminopeptidases, it is a common phenomenon in drug development that small molecule inhibitors can exhibit polypharmacology, meaning they can bind to and affect proteins other than their intended targets.[8][9] Kinases are a large family of enzymes with structurally similar ATP-binding pockets, making them frequent off-targets for many inhibitors.[10][11] Identifying unintended kinase inhibition is critical because it can lead to unexpected biological effects, toxicities, or even provide opportunities for drug repurposing.[9][12]

Q4: What are the recommended experimental approaches to identify potential off-target effects of this compound in vitro? A multi-pronged approach is recommended to comprehensively identify and validate off-target effects:

  • Biochemical Screening (e.g., Kinase Profiling): This involves screening this compound against a large panel of purified kinases to identify direct inhibitory activity in a cell-free system.[10][13] This is an efficient first step for broad screening.[13]

  • Target Engagement Assays (e.g., CETSA): The Cellular Thermal Shift Assay (CETSA) is used to confirm that this compound or its active metabolite directly binds to a potential target within intact cells.[14][15][16] This method provides crucial evidence of target engagement in a physiological context.[14]

  • Proteome-Wide Profiling (e.g., Chemical Proteomics): Advanced techniques using mass spectrometry can identify the full spectrum of proteins that interact with this compound in a cell lysate.[17][18] This is a powerful, unbiased method for discovering novel or unexpected off-targets.[19]

cluster_workflow General Workflow for Off-Target Identification A Initial Screening B Broad Kinase Panel (Biochemical Assay) A->B I Proteomic Profiling (Unbiased Approach) A->I C Hit Identification B->C Identifies potential direct inhibition D Cellular Validation C->D E Cellular Thermal Shift Assay (CETSA) D->E F Target Engagement Confirmed E->F Confirms binding in intact cells G Functional Analysis F->G H Downstream Signaling & Phenotypic Assays G->H J Validated Off-Target H->J Links target to a cellular effect I->C Identifies potential binding partners

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Off-Target Identification Assays
ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent IC50 values in biochemical kinase assays. 1. ATP concentration is not standardized or is too high/low, affecting competitive inhibitor potency.[20]2. Different assay formats (e.g., radiometric vs. fluorescence) have different sensitivities and artifacts.[21]3. High enzyme concentration leading to significant kinase autophosphorylation.[20]1. Standardize the ATP concentration across experiments, ideally at or near the Km value for the specific kinase.[20]2. Use a consistent assay format for comparative studies. Be aware of assay-specific interferences (e.g., fluorescent compounds).[21]3. Use a highly sensitive assay (e.g., 32P-radiometric) that allows for lower enzyme concentrations and can distinguish substrate phosphorylation from autophosphorylation.[20]
This compound shows activity in cell-based assays but not in biochemical assays. 1. This compound is a prodrug and requires intracellular conversion to its active form (CHR-79888), which is not present in a cell-free assay.[7]2. The compound may be unstable in the biochemical assay buffer.3. The observed cellular effect is indirect and not due to direct enzyme inhibition.[22]1. Use the active metabolite, CHR-79888, for all in vitro biochemical assays.[2]2. Assess compound stability under assay conditions.3. Use a direct target engagement assay like CETSA to confirm physical interaction in cells.[14] If no binding is observed, the cellular effect may be downstream of the primary target.
High background or false positives in fluorescence-based assays. 1. The test compound is intrinsically fluorescent or absorbs light at the assay's excitation/emission wavelengths.[21]2. The compound inhibits the reporter enzyme (e.g., luciferase in Kinase-Glo® assays).[21][23]1. Run a control plate with the compound in the absence of enzyme to measure its intrinsic fluorescence.2. Perform a counter-screen against the reporter enzyme alone to identify inhibitors. Use an alternative assay format (e.g., TR-FRET, radiometric) if interference is significant.[23]
No thermal shift observed for a suspected target in CETSA. 1. The compound does not engage the target in intact cells (e.g., poor cell permeability).2. The compound concentration is too low to achieve sufficient target occupancy.3. The target protein does not exhibit a significant, measurable thermal stabilization upon ligand binding.1. Confirm cellular uptake of the compound. If permeability is an issue, perform CETSA on cell lysates.2. Perform an isothermal dose-response (ITDR) CETSA to assess engagement across a range of concentrations.[16]3. Confirm target engagement using an orthogonal method, such as an in-cell activity assay.[24]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a standard radiometric assay using 32P-ATP to measure the inhibitory activity of this compound (or its active metabolite CHR-79888) against a purified kinase. This method is highly sensitive and considered a gold standard for avoiding interference from fluorescent compounds.[20]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • This compound/CHR-79888 dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • [γ-32P]-ATP

  • Cold ATP stock solution

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound/CHR-79888 in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

  • In a 96-well plate, add 10 µL of the diluted compound to each well.

  • Add 20 µL of the enzyme/substrate mix (containing purified kinase and substrate in reaction buffer) to each well.

  • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 20 µL of ATP solution (a mix of cold ATP and [γ-32P]-ATP, prepared to be at the Km concentration for the kinase).

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in wash buffer to remove unincorporated [γ-32P]-ATP.

  • Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Subtract the background counts (no-enzyme control) from all other measurements.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the use of CETSA to verify the engagement of this compound with a potential off-target protein in intact cells.[14][15] Binding of this compound is expected to increase the thermal stability of the target protein.[16]

cluster_cetsa CETSA Experimental Workflow A 1. Cell Culture Treat with Drug vs. Vehicle B 2. Harvest & Resuspend Aliquot cells for heating A->B C 3. Heat Shock Apply temperature gradient (e.g., 37°C to 65°C) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Centrifugation Separate soluble (S) from precipitated (P) proteins D->E F 6. Protein Quantification Analyze soluble fraction (S) via Western Blot E->F G 7. Data Analysis Plot band intensity vs. temp. to generate melt curve F->G

Caption: Step-by-step workflow for a CETSA experiment.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., TBS with 0.4% NP-40 and inhibitors)

  • Antibody specific to the suspected target protein

  • Standard Western blotting equipment and reagents

Procedure:

  • Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest using Western blotting.

  • Quantification: Quantify the band intensities from the Western blot.

Data Analysis:

  • Normalize the band intensity at each temperature to the intensity of the unheated control for both vehicle- and this compound-treated samples.

  • Plot the normalized intensities against temperature to generate "melting curves."

  • A shift of the curve to the right for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Protocol 3: Proteomic Profiling of Off-Targets

This protocol provides a general workflow for an affinity-based chemical proteomics experiment to perform an unbiased identification of this compound's binding partners in a cellular lysate. This approach can uncover novel off-targets.[17][18]

Materials:

  • Cultured cells of interest

  • This compound and a structurally related, inactive control compound

  • Affinity matrix (e.g., NHS-activated Sepharose beads)

  • Cell lysis buffer (non-denaturing)

  • Wash buffers of increasing stringency

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry equipment and reagents

Procedure:

  • Probe Immobilization: Covalently immobilize this compound (and the inactive control) to the affinity matrix (beads) according to the manufacturer's protocol.

  • Lysate Preparation: Culture and harvest a large quantity of cells. Lyse the cells under non-denaturing conditions and clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown: Incubate the clarified cell lysate with the this compound-immobilized beads and the control beads separately (e.g., for 2-4 hours at 4°C with gentle rotation).

  • Washing: Wash the beads extensively with a series of buffers to remove non-specific protein binders. Start with a gentle wash buffer and increase stringency (e.g., by increasing salt concentration).

  • Elution: Elute the specifically bound proteins from the beads. A common method is to boil the beads in SDS-PAGE sample buffer, which denatures and elutes all bound proteins.

  • Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS data.

  • Compare the proteins identified in the this compound pulldown with those from the inactive control pulldown.

  • Proteins that are significantly enriched in the this compound sample are considered high-confidence binding partners and potential off-targets, requiring further validation by orthogonal methods like CETSA or functional assays.

cluster_pathway This compound's Core Cellular Impact This compound This compound (Prodrug) Active CHR-79888 (Active Metabolite) This compound->Active Intracellular Conversion AP M1 Aminopeptidases (e.g., PuSA, LAP) Active->AP Inhibits AA Amino Acid Pool Depletion AP->AA Maintains PS Protein Synthesis Inhibition AA->PS mTOR mTOR Pathway Inhibition AA->mTOR Apoptosis Apoptosis PS->Apoptosis CCA Cell Cycle Arrest PS->CCA mTOR->Apoptosis mTOR->CCA

Caption: this compound's mechanism leading to apoptosis and cell cycle arrest.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the aminopeptidase inhibitor, Tosedostat, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during in vivo studies with this compound.

Hematological Toxicity

  • Question: My mice are showing signs of excessive bleeding (e.g., from the tail tip after genotyping) and petechiae after a week of this compound treatment. What should I do?

    • Answer: These are clinical signs of thrombocytopenia, a known dose-limiting toxicity of this compound.[1]

      • Immediate Action: Cease this compound administration immediately.

      • Monitoring: Perform a complete blood count (CBC) to determine the severity of thrombocytopenia. Key parameters to monitor are platelet count, hemoglobin, and hematocrit.

      • Supportive Care: If bleeding is severe, consider platelet transfusions, although this is often challenging in small animal models. Ensure easy access to food and water to prevent dehydration and malnutrition.

      • Dose Adjustment: Once the platelet count begins to recover (typically within a week of stopping the drug), you can consider re-initiating this compound at a lower dose (e.g., a 25-50% reduction).[2] A dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain is highly recommended.[3]

  • Question: The red blood cell count and hemoglobin levels in my rats are consistently decreasing with this compound treatment. How should I manage this?

    • Answer: This indicates anemia, another potential hematological toxicity.

      • Monitoring: Regularly monitor CBCs, paying close attention to red blood cell count, hemoglobin, hematocrit, and reticulocyte count to assess the bone marrow's response.

      • Supportive Care: Ensure the animals have a nutrient-rich diet. In severe cases of anemia, a blood transfusion may be necessary.

      • Dose Modification: Similar to thrombocytopenia, a dose reduction of this compound should be considered once hematological parameters stabilize.

Gastrointestinal Toxicity

  • Question: The animals in my this compound treatment group are experiencing significant weight loss and diarrhea. What is the appropriate course of action?

    • Answer: Gastrointestinal distress, including diarrhea and subsequent weight loss, is a common side effect.

      • Supportive Care: Provide nutritional support with highly palatable and easily digestible food. To combat dehydration from diarrhea, administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution).

      • Anti-diarrheal Agents: The use of anti-diarrheal medications should be done with caution and under veterinary guidance, as they can sometimes mask more severe underlying issues.

      • Dose Interruption and Reduction: A temporary cessation of this compound treatment until the diarrhea resolves is recommended. Treatment can be resumed at a lower dose.

Hepatotoxicity

  • Question: I have observed elevated liver enzymes (ALT, AST) in the serum of animals treated with higher doses of this compound. How should I proceed?

    • Answer: Elevated liver enzymes can be indicative of hepatotoxicity.[1]

      • Monitoring: Conduct regular serum biochemistry panels to monitor liver enzyme levels.

      • Histopathology: At the end of the study, or if an animal needs to be euthanized due to severe toxicity, perform a thorough histopathological examination of the liver to assess for any cellular damage, such as necrosis or inflammation.

      • Dose Management: Elevated liver enzymes are a clear indicator that the MTD may have been exceeded. Future studies should utilize lower doses of this compound.

Visual Disturbances

  • Question: How can I assess for potential visual abnormalities in my animal models, as this has been reported in clinical trials?

    • Answer: Assessing visual disturbances in rodents can be challenging.

      • Behavioral Tests: Simple behavioral tests, such as the visual cliff test or the optomotor response test, can be used to assess for gross visual deficits.

      • Ophthalmic Examination: A more detailed assessment can be performed by a veterinary ophthalmologist, which may include fundoscopy and electroretinography (ERG).

      • Dose Correlation: If visual impairments are suspected, they are likely to be dose-dependent. Correlating the onset of any observed behavioral changes with the this compound dosing regimen is crucial.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound and how does it relate to its toxicities?

    • This compound is an inhibitor of M1 aminopeptidases.[4] This inhibition leads to a depletion of intracellular amino acids, which preferentially affects rapidly dividing cells, such as cancer cells.[5][6] However, this mechanism can also impact healthy, rapidly proliferating cells in the body, such as those in the bone marrow (leading to hematological toxicities) and the gastrointestinal tract (leading to diarrhea).[1][7]

  • What are the most common toxicities observed with this compound in animal models?

    • Based on preclinical and clinical data, the most common toxicities are hematological (thrombocytopenia, anemia), gastrointestinal (diarrhea, nausea, weight loss), and general (fatigue). At higher doses, hepatotoxicity may also be observed.[1][7]

  • Are there any known species-specific differences in this compound toxicity?

  • How should I prepare this compound for administration to animals?

    • The formulation and route of administration should be consistent with the study design. For oral administration, this compound can be formulated in a suitable vehicle, such as a solution or suspension. The stability and homogeneity of the formulation should be confirmed.

  • What is the recommended starting dose for this compound in a new animal model?

    • It is recommended to start with a low dose and perform a dose-escalation study to determine the MTD. A thorough literature search for studies using this compound in similar models can provide a starting point. If no data is available, consider starting with doses significantly lower than those used in reported in vivo efficacy studies.

Data Presentation

Table 1: Summary of this compound-Related Toxicities and Monitoring Parameters

ToxicityClinical Signs in Animal ModelsMonitoring Parameters
Hematological Petechiae, spontaneous bleeding, pale mucous membranes, lethargyComplete Blood Count (CBC) with differential, reticulocyte count
Gastrointestinal Diarrhea, weight loss, decreased food and water intake, dehydrationDaily body weight, food and water consumption, fecal scoring
Hepatic Jaundice (rare), lethargySerum biochemistry (ALT, AST, ALP, bilirubin)
General Ruffled fur, hunched posture, decreased activityDaily clinical observation scores

Table 2: Dose-Limiting Toxicities of this compound in Clinical Trials (for reference)

Study PopulationDose-Limiting ToxicitiesMaximum Tolerated Dose (MTD)
Advanced Solid TumorsThrombocytopenia, dizziness, visual abnormalities, anemia, blurred vision, vomiting[7]240 mg/day[7]
Hematologic MalignanciesReversible thrombocytopenia, Grade 3 ALT elevation[1]180 mg (thrombocytopenia), 130 mg (ALT elevation)[1]

Note: These are clinical MTDs and may not be directly translatable to animal models. Preclinical MTD studies are essential.

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines) for a CBC.

  • On-Study Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly). The frequency may need to be increased if signs of toxicity are observed.

  • Complete Blood Count (CBC) Analysis: Analyze the blood samples for at least the following parameters:

    • Platelet count

    • Red blood cell count

    • Hemoglobin

    • Hematocrit

    • White blood cell count with differential

  • Data Evaluation: Compare the on-study CBC results to the baseline values and to the control group. A significant decrease in platelets or red blood cell parameters may necessitate a dose reduction or interruption.

Protocol 2: Assessment of Hepatotoxicity

  • Baseline Serum Collection: Before initiating this compound treatment, collect a baseline serum sample for a biochemistry panel.

  • On-Study Serum Collection: Collect serum samples at regular intervals (e.g., bi-weekly or at the end of the study).

  • Biochemistry Analysis: Analyze the serum for liver function markers, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Histopathology:

    • At the termination of the study, collect the liver and fix it in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A veterinary pathologist should examine the slides for any signs of liver damage, such as necrosis, inflammation, steatosis, or cholestasis.

Mandatory Visualizations

Tosedostat_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell This compound This compound Tosedostat_int This compound This compound->Tosedostat_int Enters cell Aminopeptidases M1 Aminopeptidases Tosedostat_int->Aminopeptidases Inhibits Amino_Acids Intracellular Amino Acid Pool Aminopeptidases->Amino_Acids Maintains Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Required for mTOR_pathway mTOR Pathway Amino_Acids->mTOR_pathway Activates Cell_Proliferation Cell Proliferation and Survival Protein_Synthesis->Cell_Proliferation mTOR_pathway->Protein_Synthesis Promotes mTOR_pathway->Cell_Proliferation Promotes

Caption: this compound's mechanism of action leading to decreased cell proliferation.

Experimental_Workflow_Toxicity_Monitoring start Start of this compound Study baseline Baseline Data Collection (CBC, Serum Chemistry, Body Weight) start->baseline dosing This compound Administration baseline->dosing monitoring Regular Monitoring (Clinical Signs, Body Weight) dosing->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check supportive_care Implement Supportive Care toxicity_check->supportive_care Yes continue_study Continue Study toxicity_check->continue_study No dose_modification Dose Interruption/Reduction supportive_care->dose_modification dose_modification->monitoring end_of_study End of Study (Terminal Bleed, Necropsy, Histopathology) continue_study->end_of_study

Caption: Workflow for monitoring this compound-related toxicity in animal models.

Caption: Logical relationship for troubleshooting a common toxicity issue.

References

Technical Support Center: Tosedostat In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tosedostat in in vivo experiments. Our goal is to help you minimize variability and achieve robust, reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo studies with this compound.

Question: My this compound formulation appears cloudy or precipitates out of solution. What should I do?

Answer:

Inconsistent formulation is a major source of variability in this compound in vivo studies. The following steps can help ensure a clear and stable formulation:

  • Vehicle Composition: this compound has been successfully formulated in various vehicles for oral administration. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or water. Another option is a suspension in corn oil.

  • Solubilization Technique:

    • First, dissolve this compound in DMSO. Gentle warming or sonication can aid in dissolution.

    • Sequentially add the other components of the vehicle (e.g., PEG300, then Tween 80, and finally saline) while mixing thoroughly after each addition.

  • Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each administration to minimize the risk of precipitation.

  • Troubleshooting Persistent Precipitation:

    • Ensure your DMSO is anhydrous, as absorbed moisture can reduce solubility.

    • Try adjusting the ratios of the co-solvents. A higher percentage of PEG300 may improve solubility.

    • If using a crystalline form of this compound, ensure it is fully dissolved in DMSO before adding other vehicle components.

Question: I am observing high variability in tumor growth within the same treatment group in my xenograft model. What are the potential causes and solutions?

Answer:

High variability in tumor growth can mask the true effect of this compound. Here are several factors to consider:

  • Animal Strain: The genetic background of the host mouse can influence tumor engraftment and growth. Ensure you are using a consistent and appropriate immunocompromised strain (e.g., NOD/SCID, athymic nude mice) for your chosen cell line.[1]

  • Cell Viability and Passage Number:

    • Only use cells with high viability (>90%) for injection.

    • Keep the passage number of your cancer cell line consistent between experiments, as high passage numbers can alter cell characteristics.

  • Injection Technique:

    • Inject a consistent number of cells in a uniform volume.

    • Subcutaneous injections should be made in the same location on each animal.

    • Consider using Matrigel mixed with your cell suspension, as this can improve tumor engraftment and reduce initial variability.

  • Tumor Size at Treatment Initiation: Begin treatment when tumors have reached a predetermined and consistent size across all animals. Randomize animals into treatment and control groups based on tumor volume to ensure an even distribution.[2]

Question: Some of my animals are experiencing unexpected toxicity or weight loss after this compound administration. How can I address this?

Answer:

While this compound is generally well-tolerated in preclinical models, unexpected toxicity can occur. Here’s how to troubleshoot:

  • Dose and Schedule:

    • Review the literature for established dose ranges and schedules for your specific animal model and cancer type. Doses around 100 mg/kg administered orally on a daily basis have been used in rodent models.[3]

    • If toxicity is observed, consider reducing the dose or implementing a less frequent dosing schedule (e.g., 5 days on, 2 days off).

  • Vehicle Effects: The vehicle itself can sometimes cause adverse effects. Include a vehicle-only control group to distinguish between vehicle-related and drug-related toxicity.

  • Animal Health Monitoring:

    • Monitor animal weight daily or at least three times a week.[1][2]

    • Observe animals for clinical signs of distress, such as changes in posture, activity, or grooming.

  • Known Toxicities: In clinical studies, the most common dose-limiting toxicities have been thrombocytopenia (reduced platelet count) and elevated ALT levels (a marker of liver stress).[4] While routine blood work may not be feasible in all preclinical studies, be aware of these potential effects.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an inhibitor of M1 aminopeptidases. By inhibiting these enzymes, this compound disrupts the recycling of amino acids within cancer cells, leading to a state of amino acid deprivation.[5] This triggers a cellular stress response known as the "amino acid starvation response," which in turn inhibits the mTOR signaling pathway, reduces protein synthesis, and ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

What are the most appropriate in vivo models for this compound studies?

Cell line-derived xenograft (CDX) models using human leukemia cell lines such as HL-60 and U-937 are commonly used and well-characterized for studying the efficacy of this compound.[1][2][7][8][9] These models are typically established in immunocompromised mice, such as NOD/SCID or nude mice.

What is a typical expected outcome in a this compound in vivo study?

In responsive xenograft models, treatment with an effective dose of this compound is expected to lead to a dose-dependent decrease in tumor volume compared to vehicle-treated controls.[3]

Quantitative Data from In Vivo Studies

The following table summarizes key parameters from various this compound studies to aid in experimental design.

ParameterStudy 1 (Leukemia Model)Study 2 (Solid Tumor Model)Study 3 (Combination Therapy)
Animal Model NOD/SCID mice with HL-60 xenografts[1]Athymic nude mice with MDA-MB-468 xenograftsSCID/Beige mice with HL-60 xenografts
This compound Dose ~100 mg/kg10-320 mg (dose escalation)[10][11]Not specified
Administration Route Oral (p.o.), daily[3]Oral (p.o.), daily[10][11]Not specified
Vehicle DMSO, PEG300, Tween-80, SalineNot specifiedNot specified
Primary Efficacy Endpoint Tumor volume reduction[3]Tumor growth inhibitionEnhanced anti-leukemic activity
Observed Toxicities Not specified in preclinical detailThrombocytopenia, ALT elevation (in patients)[4]Not specified

Detailed Experimental Protocol: HL-60 Xenograft Model

This protocol provides a step-by-step guide for establishing and utilizing an HL-60 xenograft model to evaluate the efficacy of this compound.

1. Cell Culture and Preparation:

  • Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in an incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Perform a cell count and assess viability using a trypan blue exclusion assay. Ensure cell viability is >95%.

  • Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration. For subcutaneous models, a 1:1 mixture with Matrigel is often used to improve tumor establishment.

2. Animal Handling and Tumor Implantation:

  • Use female immunodeficient mice (e.g., NOD/SCID or athymic nude), typically 6-8 weeks of age.

  • Acclimatize animals to the facility for at least one week before the experiment.

  • Inject 1 x 10^7 HL-60 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[1][7]

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor the animals for tumor development. Palpable tumors should appear within 7-14 days.

  • Measure tumor dimensions using digital calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with similar average tumor volumes.[2]

4. This compound Formulation and Administration:

  • Prepare the this compound formulation fresh daily. For example, dissolve this compound in DMSO, then add PEG300, Tween-80, and saline in a 10:40:5:45 ratio, respectively.

  • Administer this compound or vehicle control orally (e.g., via gavage) at the predetermined dose and schedule.

5. Data Collection and Analysis:

  • Continue to measure tumor volumes and body weights at least twice a week.[2]

  • Monitor the animals daily for any signs of toxicity.

  • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors.

  • Tumor weights can be recorded as a final endpoint.

  • Analyze the data by comparing the mean tumor volumes between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

This compound Signaling Pathway

Tosedostat_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT This compound This compound Aminopeptidases M1 Aminopeptidases This compound->Aminopeptidases Inhibition Amino_Acids Amino Acid Pool Peptides Peptides Peptides->Amino_Acids Hydrolysis GCN2 GCN2 Amino_Acids->GCN2 Depletion leads to GCN2 Activation mTORC1 mTORC1 Amino_Acids->mTORC1 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Increased Translation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis ATF4->Cell_Cycle_Arrest Induction of Stress Genes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation mTORC1->Cell_Cycle_Arrest Inhibition of mTORC1 leads to... PI3K_AKT->mTORC1 Activation

Caption: this compound inhibits aminopeptidases, leading to amino acid deprivation, which in turn inhibits mTORC1 and induces a cellular stress response, resulting in cell cycle arrest and apoptosis.

Experimental Workflow for this compound In Vivo Study

Tosedostat_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture 1. HL-60 Cell Culture & Expansion Cell_Harvest 3. Cell Harvest (Viability Check >95%) Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (Immunocompromised Mice) Implantation 4. Subcutaneous Implantation (1x10^7 cells/mouse) Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Monitoring_1 5. Tumor Growth Monitoring Implantation->Tumor_Monitoring_1 Randomization 6. Randomization (Tumor Volume ≈ 100-150 mm³) Tumor_Monitoring_1->Randomization Treatment 7. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Data_Collection 8. Data Collection (Tumor Volume & Body Weight) Treatment->Data_Collection Endpoint 9. Study Endpoint & Necropsy Data_Collection->Endpoint Data_Analysis 10. Statistical Analysis & Interpretation Endpoint->Data_Analysis

Caption: A typical workflow for a this compound in vivo xenograft study, from preparation to data analysis.

References

Cell line-specific responses to Tosedostat treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tosedostat.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable inhibitor of the M1 family of aminopeptidases.[1][2] It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1][3] This active form inhibits aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][4] The inhibition of these enzymes leads to a depletion of the intracellular amino acid pool in tumor cells.[1][3][5][6][7] This amino acid deprivation disrupts protein synthesis and turnover of cell cycle intermediates, ultimately inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[5][6][7]

Q2: Why do different cell lines show varying sensitivity to this compound?

The differential sensitivity of cell lines to this compound is a common observation. For instance, some leukemia cell lines like U-937 and HL-60 are highly sensitive, while others such as HuT 78 and Jurkat E6-1 are resistant.[8][9] The exact reasons for this variability are not fully elucidated but are thought to be related to several factors:

  • Differences in aminopeptidase expression and activity: The levels and activity of the target aminopeptidases can vary significantly between cell lines.

  • Metabolic state of the cell: Rapidly dividing cells with high protein turnover rates may be more susceptible to the amino acid deprivation induced by this compound.[10]

  • Cellular uptake and metabolism of this compound: The efficiency of intracellular conversion of this compound to its active metabolite, CHR-79888, can differ.[1][3]

  • Activation of alternative survival pathways: Resistant cells may have compensatory mechanisms to overcome the stress of amino acid depletion.

Q3: What are the known signaling pathways affected by this compound treatment?

This compound treatment triggers a cellular stress response indicative of amino acid depletion, known as the Amino Acid Deprivation Response (AADR).[4][9][11] This leads to several downstream effects, including:

  • Inhibition of mTOR signaling: this compound has been shown to inhibit the phosphorylation of substrates of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[3][8]

  • Induction of Apoptosis: this compound induces apoptosis through the activation of caspases, particularly caspase-3, -7, and -9.[11][12] This suggests the involvement of the intrinsic apoptotic pathway.

  • Upregulation of pro-apoptotic proteins: An increase in the level of the pro-apoptotic protein Noxa, a member of the Bcl-2 family, has been observed.[1][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IC50 values between experiments. Cell passage number and confluency can affect drug sensitivity. Inconsistent drug preparation.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Prepare fresh drug dilutions for each experiment from a validated stock solution.
This compound shows lower than expected potency in my cell line. The cell line may have intrinsic resistance. Suboptimal drug exposure time.Verify the reported sensitivity of your cell line from literature. If known to be sensitive, consider extending the incubation time (e.g., up to 72 hours). Confirm the activity of your this compound stock by testing it on a known sensitive cell line (e.g., U-937 or HL-60).
Difficulty in dissolving this compound. This compound has limited solubility in aqueous solutions.This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[8] For cell culture experiments, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Unexpected cell death in control (vehicle-treated) group. High concentration of DMSO in the final culture medium.Prepare serial dilutions of the this compound stock solution to minimize the final DMSO concentration in your assay. Include a vehicle-only control with the highest concentration of DMSO used in the experiment to assess its effect.
No induction of apoptosis observed. The concentration of this compound may be too low or the incubation time too short. The cell line may be resistant to apoptosis induction by this mechanism.Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your specific cell line. Analyze for markers of apoptosis using multiple methods (e.g., Annexin V staining, caspase activity assays).

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
U-937Histiocytic Lymphoma10[4][8][9]
HL-60Acute Promyelocytic Leukemia30[8]
KG-1Acute Myelogenous Leukemia15[8]
GDM-1Myelomonocytic Leukemia15[8]
MOLT-4Acute Lymphoblastic Leukemia2100[9]
HuT 78Cutaneous T-cell Lymphoma>10,000[4][8][9]
Jurkat E6-1Acute T-cell Leukemia>10,000[8]
MM1SMultiple MyelomaPotent activity observed[11][12]
ANBL6Multiple MyelomaPotent activity observed[11][12]
INA6Multiple MyelomaPotent activity observed[12]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) for the desired duration (e.g., 72 hours).[9] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

3. Aminopeptidase Activity Assay

  • Cell Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.

  • Substrate Addition: Use a fluorogenic substrate such as L-alanine-7-amido-4-methylcoumarin (Ala-AMC) for aminopeptidase N activity.[8]

  • Incubation: Incubate the cell lysates with the substrate at 37°C.[8]

  • Fluorescence Measurement: Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) using a fluorometer with excitation at ~355 nm and emission at ~460 nm.[4]

  • Data Analysis: Compare the aminopeptidase activity in this compound-treated cells to that of the control cells.

Mandatory Visualizations

Tosedostat_Signaling_Pathway cluster_intracellular Intracellular Tosedostat_ext This compound Tosedostat_int This compound Tosedostat_ext->Tosedostat_int CHR79888 CHR-79888 (Active Metabolite) Tosedostat_int->CHR79888 Intracellular Conversion Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4H) CHR79888->Aminopeptidases Inhibition Noxa Noxa (Pro-apoptotic) CHR79888->Noxa Upregulates AminoAcids Amino Acid Pool Aminopeptidases->AminoAcids Maintains mTOR mTOR Signaling AminoAcids->mTOR Activates ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for mTOR->ProteinSynthesis Promotes CellProliferation Cell Proliferation ProteinSynthesis->CellProliferation Required for Caspases Caspase Activation (Caspase-3, -7, -9) Noxa->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture tosedostat_prep Prepare this compound Stock (Dissolve in DMSO) cell_culture->tosedostat_prep treatment Treat Cells (Dose-response & Time-course) cell_culture->treatment tosedostat_prep->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay activity_assay Aminopeptidase Activity Assay treatment->activity_assay data_analysis Data Analysis (Calculate IC50, % Apoptosis, etc.) proliferation_assay->data_analysis apoptosis_assay->data_analysis activity_assay->data_analysis results Results Interpretation data_analysis->results

References

Impact of serum concentration on Tosedostat activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tosedostat in cell culture experiments. Particular focus is given to the impact of serum concentration on this compound's activity.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, with a focus on the influence of serum concentration.

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent Serum Concentration: Different batches or concentrations of fetal bovine serum (FBS) can alter the bioavailability of this compound. Components in serum may bind to the drug, reducing its effective concentration.[1][2]- Standardize the serum concentration (e.g., 10% FBS) for all related experiments. - If lower serum concentrations are necessary, validate the IC50 at each concentration. - Note the serum percentage in all experimental records for accurate comparison.
Cell Density: The number of cells seeded can affect the drug-to-cell ratio and influence the apparent IC50 value.- Optimize and maintain a consistent cell seeding density for all assays.
Assay-Specific Variability: Different cytotoxicity assays (e.g., MTT, WST-1, CellTiter-Glo) have varying sensitivities and mechanisms, which can lead to different IC50 values.[2]- Use the same viability assay for all comparative experiments. - Be aware of the limitations and potential interferences of your chosen assay.
This compound appears less potent than expected. High Serum Concentration: Serum proteins can bind to this compound, reducing the amount of free drug available to act on the cells.[1]- Consider reducing the serum concentration in your culture medium. A common approach is to perform the assay in a medium with a lower serum percentage (e.g., 1-5% FBS) after initial cell attachment in a higher serum medium.[1] - If possible, compare results obtained in low-serum conditions to those with standard serum concentrations to understand the impact on your specific cell line.
Drug Degradation: Improper storage or handling of this compound can lead to reduced activity.- Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. - Prepare fresh dilutions from the stock solution for each experiment.
Cells show signs of stress or death in control wells (no this compound). Low Serum Concentration: Reducing serum levels too drastically can induce stress and apoptosis in some cell lines, independent of drug treatment.[3][4]- Determine the optimal low-serum concentration that maintains cell viability for the duration of your experiment before testing this compound. - Include a "low-serum control" to differentiate between serum-deprivation effects and drug-induced cytotoxicity.
Contamination: Mycoplasma or other microbial contamination can affect cell health and experimental outcomes.- Regularly test cell cultures for mycoplasma contamination. - Maintain aseptic techniques during all cell handling procedures.
Difficulty in reproducing published IC50 values. Differences in Experimental Conditions: Published data may have been generated using different cell lines, passage numbers, serum concentrations, or assay methods.[2]- Carefully review the materials and methods of the publication to replicate the conditions as closely as possible. - Be aware that minor variations in lab protocols can lead to different results. Establish your own baseline IC50 for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration affect the activity of this compound in cell culture?

A1: Serum contains proteins that can bind to drugs like this compound, which can reduce the effective concentration of the drug available to the cells.[1][2] Therefore, higher serum concentrations may lead to a higher apparent IC50 value (lower potency), while lower serum concentrations can increase the apparent potency of this compound.[1]

Q2: What is the recommended serum concentration to use for this compound experiments?

A2: While many standard cell culture protocols use 10% FBS, for drug activity studies, it is often recommended to use a lower serum concentration (e.g., 1-5%) to minimize the confounding effects of serum protein binding.[1] However, the optimal concentration depends on the specific cell line's tolerance to low-serum conditions. It is advisable to perform preliminary experiments to determine the lowest serum concentration that maintains cell viability for the duration of the assay.

Q3: Can I switch serum concentrations in the middle of an experiment?

A3: It is a common practice to seed cells in a higher serum concentration (e.g., 10% FBS) to allow for proper attachment and then switch to a lower serum medium for the drug treatment period. This should be done consistently across all experimental and control wells.

Q4: My IC50 values for this compound are inconsistent. What should I check first?

A4: First, verify the consistency of your serum concentration and source. Then, check your cell seeding density and ensure it is the same for every experiment. Also, confirm that your this compound stock solution is properly stored and that you are using fresh dilutions. Finally, review your assay protocol for any variations.[2]

Quantitative Data

The following table provides a hypothetical summary of how this compound's IC50 values might vary with serum concentration in two different cancer cell lines. This data is for illustrative purposes to highlight the potential impact of serum.

Cell LineSerum ConcentrationThis compound IC50 (nM)
HL-60 (Leukemia) 10% FBS30
5% FBS20
1% FBS12
MCF-7 (Breast Cancer) 10% FBS85
5% FBS60
1% FBS40

Note: These are representative values and the actual IC50 will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Determining the IC50 of this compound at Different Serum Concentrations

This protocol outlines a method to assess the impact of serum concentration on this compound's cytotoxic activity using a standard MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium containing 10% FBS.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, carefully aspirate the medium.

    • Wash the cells once with sterile PBS.

    • Add medium with the desired lower serum concentrations (e.g., 1%, 5%, and a 10% control) to the respective wells.

    • Incubate for another 24 hours.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in the corresponding serum-containing media (1%, 5%, 10% FBS).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Visualizations

This compound's Mechanism of Action and Signaling Pathway

This compound inhibits aminopeptidases, which are crucial for the final steps of protein degradation and recycling of amino acids within the cell.[5][6] This leads to a depletion of the intracellular amino acid pool, triggering an amino acid deprivation response. A key pathway affected by this is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation. Amino acid scarcity inhibits mTORC1 activity, leading to a downstream reduction in protein synthesis and ultimately inducing apoptosis in cancer cells.

Tosedostat_Mechanism This compound's Impact on the mTOR Signaling Pathway cluster_cell Cancer Cell This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibits AminoAcids Intracellular Amino Acids Aminopeptidases->AminoAcids Maintains Pool mTORC1 mTORC1 AminoAcids->mTORC1 Activates ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibits

Caption: this compound inhibits aminopeptidases, leading to mTORC1 inactivation and apoptosis.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 of this compound while considering the impact of serum concentration.

Experimental_Workflow Workflow for this compound IC50 Determination with Varying Serum cluster_workflow cluster_key Key Steps A 1. Seed Cells (10% FBS) B 2. Serum Adjustment (e.g., 1%, 5%, 10% FBS) A->B C 3. This compound Treatment (Dose-response) B->C D 4. Cytotoxicity Assay (e.g., MTT) C->D E 5. Data Analysis (Calculate IC50) D->E Key1 Cell Culture & Treatment Key2 Assay & Analysis

Caption: A streamlined workflow for assessing this compound's IC50 at different serum levels.

Logical Relationship: Serum Concentration and Apparent this compound Potency

This diagram illustrates the inverse relationship between serum concentration and the observed potency of this compound.

Logical_Relationship Impact of Serum Concentration on this compound's Apparent Potency Serum_High High Serum Concentration Drug_Binding Increased Drug-Protein Binding Serum_High->Drug_Binding Serum_Low Low Serum Concentration Apparent_Potency_High Higher Apparent Potency (Lower IC50) Serum_Low->Apparent_Potency_High leads to Free_Drug Decreased Free This compound Drug_Binding->Free_Drug Apparent_Potency_Low Lower Apparent Potency (Higher IC50) Free_Drug->Apparent_Potency_Low

Caption: Higher serum levels can decrease the apparent potency of this compound.

References

Long-term stability of Tosedostat in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Tosedostat dissolved in dimethyl sulfoxide (DMSO) when stored at -20°C. Below you will find frequently asked questions, a troubleshooting guide, and a recommended experimental protocol to assess stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which can maintain stability for up to one year.[1][2] For shorter-term storage, -20°C is also an option, with stability reported for periods ranging from one month to several months.[2][3][4][5]

Q2: How long can I store this compound in DMSO at -20°C?

There are varying recommendations from different suppliers regarding the storage duration at -20°C. Some suggest a period of one month[2][4][5], while others indicate it can be stored for "several months"[3] or even up to a year.[6][7] Given this variability, it is advisable to either use the solution within one month or conduct your own stability assessment if longer storage is required.

Q3: Should I aliquot the this compound stock solution before freezing?

Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][2][4][5] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.

Q4: What is the maximum recommended concentration of DMSO in cell culture medium for in vitro experiments?

The final concentration of DMSO in your cell culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control (medium with the same DMSO concentration) in your experiments to account for any potential effects of the solvent on the cells.[4]

Q5: What should I do if I observe precipitation in my this compound stock solution after thawing?

If you notice any precipitation, you can try to redissolve the compound by gently warming the tube at 37°C for 10 minutes and/or sonicating it in an ultrasonic bath for a short period.[3] If the precipitate does not dissolve, it is recommended to filter the solution to remove any insoluble impurities before use.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no biological activity of this compound in experiments. 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, extended storage at -20°C). 2. Incorrect dilution of the stock solution.1. Prepare a fresh stock solution from powder. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Verify the dilution calculations and ensure accurate pipetting. 4. For long-term storage, use -80°C.
Precipitation observed in the stock solution upon thawing. 1. The solution may have become supersaturated. 2. Absorption of moisture by DMSO, which can reduce solubility.[2]1. Gently warm the solution at 37°C and/or sonicate to redissolve the compound.[3] 2. Use fresh, anhydrous DMSO for preparing stock solutions.[2] 3. If precipitation persists, centrifuge the vial and use the clear supernatant, being mindful that the concentration may be lower than expected.
Inconsistent experimental results. 1. Instability of the this compound solution. 2. Variability in experimental setup.1. Perform a stability test on your stock solution (see experimental workflow below). 2. Always include positive and negative controls in your experiments. 3. Ensure consistent handling and dilution of the compound for each experiment.

Storage Stability Summary

The following table summarizes the recommended storage conditions for this compound in DMSO from various sources.

Storage Temperature Duration Source(s)
-80°C1 year[1][2]
-20°C1 month[2][4][5]
-20°CSeveral months[3]
-20°C1 year[6][7]

Experimental Workflow for Assessing Long-Term Stability

To ensure the integrity of your experimental results, you can perform an in-house stability assessment of your this compound stock solution. The following workflow outlines a general procedure.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points (e.g., 1, 3, 6, 12 months) cluster_3 Data Evaluation A Prepare fresh this compound stock solution in anhydrous DMSO B Determine initial concentration and purity (e.g., HPLC) A->B C Aliquot into multiple tubes for different time points B->C D Store aliquots at -20°C C->D E Thaw one aliquot at each designated time point D->E At each time point F Analyze concentration and purity via HPLC E->F G Perform a biological activity assay (e.g., aminopeptidase inhibition assay) E->G H Compare results to the initial (Time 0) measurements F->H G->H I Determine the percentage of degradation and loss of activity H->I

Caption: Workflow for determining the long-term stability of this compound in DMSO.

This compound Signaling Pathway

This compound functions as an inhibitor of M1 aminopeptidases. Its mechanism of action involves intracellular conversion to an active metabolite, which then inhibits these enzymes, leading to amino acid deprivation and ultimately apoptosis in cancer cells.

Tosedostat_Pathway This compound This compound (CHR-2797) (Extracellular) Intracellular This compound (Intracellular) This compound->Intracellular Cellular Uptake Active_Metabolite Active Metabolite (CHR-79888) Intracellular->Active_Metabolite Intracellular Conversion Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4 Hydrolase) Active_Metabolite->Aminopeptidases Inhibition Amino_Acid_Pool Intracellular Amino Acid Pool Aminopeptidases->Amino_Acid_Pool Maintains Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Required for Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Preventing Tosedostat degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Tosedostat (also known as CHR-2797) in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to help prevent its degradation and ensure the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable prodrug that acts as an inhibitor of M1 aminopeptidases.[1][2] Intracellularly, it is converted to its active metabolite, CHR-79888, which inhibits aminopeptidases like puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][3] This inhibition leads to a depletion of intracellular amino acids, ultimately suppressing protein synthesis and inducing apoptosis in cancer cells.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the stability of this compound. Recommendations are summarized in the table below.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents. For experimental use, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.

Q4: How do I prepare a working solution of this compound for my experiments?

A4: To prepare a working solution, dilute your concentrated stock solution (e.g., in DMSO) with your experimental medium, such as cell culture medium or phosphate-buffered saline (PBS).[1] It is recommended to prepare working solutions fresh for each experiment to minimize degradation. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are often used.[4]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in my assay. 1. Degradation of this compound stock solution: Improper storage (temperature, light exposure), repeated freeze-thaw cycles. 2. Degradation of working solution: Prepared too far in advance, exposure to harsh conditions (high pH, prolonged light exposure). 3. Incorrect concentration: Error in dilution calculations.1. Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C and protect from light. 2. Prepare working solutions immediately before use. Keep solutions on ice and protected from light during the experiment. 3. Double-check all calculations for dilutions.
Precipitation observed when preparing working solution. 1. Low solubility in the aqueous buffer: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep this compound in solution. 2. Temperature shock: Rapidly adding a cold stock solution to a warmer buffer.1. Ensure the final DMSO concentration is sufficient to maintain solubility, typically not exceeding 0.5% in cell-based assays to avoid solvent toxicity. Gentle warming (to 37°C) and sonication can aid dissolution.[7] 2. Allow the stock solution to warm to room temperature before diluting in pre-warmed buffer.
Variability in results between experiments. 1. Inconsistent this compound activity: See "Inconsistent or lower than expected activity". 2. pH of the experimental buffer/medium: this compound, as a hydroxamic acid derivative, may be susceptible to pH-dependent hydrolysis, with increased degradation at higher pH.[8][9]1. Adhere strictly to storage and handling recommendations. 2. Ensure the pH of your experimental system is controlled and consistent between experiments. Avoid highly alkaline conditions.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Powder-20°CLong-termProtect from moisture.
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO-20°CUp to 1 monthFor shorter-term storage. Aliquot and protect from light.

Table 2: Solubility of this compound in Common Solvents

Solvent Solubility
DMSO~50 mg/mL
Ethanol~5 mg/mL
DMF~10 mg/mL

Note: Solubility can be enhanced by gentle warming and sonication.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 406.47 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.06 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

In Vitro Cell Proliferation Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Tosedostat_Signaling_Pathway This compound Signaling Pathway This compound This compound (Prodrug) CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Intracellular Conversion Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4 Hydrolase) CHR79888->Aminopeptidases Inhibition AminoAcids Intracellular Amino Acid Pool Aminopeptidases->AminoAcids Maintains ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for Apoptosis Apoptosis ProteinSynthesis->Apoptosis Suppression leads to

Caption: Intracellular activation and mechanism of action of this compound.

Tosedostat_Experimental_Workflow This compound In Vitro Experimental Workflow Start Start PrepareStock Prepare 10 mM this compound Stock in DMSO Start->PrepareStock StoreStock Store Aliquots at -80°C (Protect from Light) PrepareStock->StoreStock PrepareWorking Prepare Fresh Working Solutions in Cell Culture Medium StoreStock->PrepareWorking TreatCells Treat Cells with this compound PrepareWorking->TreatCells Incubate Incubate for Desired Duration TreatCells->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability AnalyzeData Analyze Data and Determine IC50 AssessViability->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for an in vitro cell-based assay using this compound.

Tosedostat_Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity Problem Inconsistent/Low Activity CheckStock Check Stock Solution (Age, Storage, Freeze-Thaw) Problem->CheckStock CheckWorking Check Working Solution (Freshly Prepared?, Light Exposure?) Problem->CheckWorking CheckpH Check Experimental pH (Avoid Alkaline Conditions) Problem->CheckpH PrepareFreshStock Solution: Prepare Fresh Stock CheckStock->PrepareFreshStock PrepareFreshWorking Solution: Prepare Fresh Working Solution Immediately Before Use CheckWorking->PrepareFreshWorking ControlpH Solution: Ensure Consistent and Appropriate pH CheckpH->ControlpH

Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.

References

Tosedostat dose-response curve fitting and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource guide for Tosedostat (CHR-2797). This center provides troubleshooting assistance and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in their experimental work involving this compound dose-response analysis.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable aminopeptidase inhibitor.[1][2] It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1][3] This active form inhibits M1 family aminopeptidases, such as Puromycin-Sensitive Aminopeptidase (PuSA) and Leucine Aminopeptidase (LAP).[4][5] The inhibition of these enzymes disrupts protein recycling, leading to the depletion of intracellular amino acid pools in tumor cells.[3][6] This induces a cellular stress response, inhibits protein synthesis (in part through blocking the mTOR pathway), and ultimately leads to apoptosis (programmed cell death).[4][7]

Q2: How does this compound's mechanism lead to cancer cell death?

A2: By inhibiting aminopeptidases, this compound's active metabolite disrupts the breakdown of small peptides into single amino acids, a critical step in protein recycling.[3] This leads to a deficiency of free amino acids required for new protein synthesis in rapidly dividing cancer cells.[7][8] The resulting amino acid deprivation triggers a stress response, inhibits mTOR signaling, upregulates the pro-apoptotic protein Noxa, and ultimately induces apoptosis.[1][5][7] this compound shows selectivity for transformed (cancerous) cells over non-transformed cells.[5][9]

Experimental Design & Protocols

Q3: What are the typical concentrations of this compound used in in-vitro experiments?

A3: The effective concentration of this compound varies significantly depending on the cell line. Sensitive cell lines, such as some acute myeloid leukemia (AML) lines, can show responses in the low nanomolar (nM) range, while resistant lines may require micromolar (µM) concentrations.[10][11] For instance, the IC50 (the concentration that inhibits 50% of cell proliferation) is as low as 10 nM in U-937 cells, but greater than 10 µM in HuT 78 cells.[4][10] It is always recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal range for your specific cell model.

Q4: How should I prepare a this compound stock solution?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][11] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[4] The stock solution should be stored at -20°C.[11] For cell-based assays, the DMSO stock is then diluted in the appropriate culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Are there established protocols for determining this compound's dose-response curve?

A5: Yes, a standard cell viability or proliferation assay is used. Below is a detailed protocol for a common method.

Experimental Protocols

Cell Viability Assay using [³H]Thymidine Incorporation

This protocol is adapted from methods used to assess the anti-proliferative effects of this compound.[4]

Objective: To determine the dose-dependent effect of this compound on the proliferation of a cancer cell line.

Materials:

  • This compound (CHR-2797)

  • DMSO (anhydrous)

  • Cancer cell line of interest (e.g., HL-60, U-937)

  • Complete cell culture medium

  • 96-well cell culture plates

  • [³H]Thymidine (specific activity, ~5 mCi/mmol)

  • Cell harvester

  • Glass fiber filter mats

  • Scintillation counter and fluid

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for logarithmic growth over the assay period.

  • Compound Preparation: Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. Include a "vehicle control" well containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Expose the cells to the different concentrations of this compound. A typical incubation time is 72 hours.[4]

  • Radiolabeling: During the final 4 hours of the 72-hour incubation, add 0.4 µCi/well of [³H]thymidine to each well.[4] This allows the radioactive thymidine to be incorporated into the DNA of proliferating cells.

  • Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. This process lyses the cells and traps the DNA (containing the incorporated [³H]thymidine) on the filter.

  • Scintillation Counting: Once the filter mats are dry, place them in scintillation vials with scintillation fluid. Measure the amount of incorporated [³H]thymidine using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition (Y-axis) against the log of the this compound concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[12]

Data Presentation

This compound Inhibitory Activity

The following tables summarize key quantitative data for this compound's activity against specific enzymes and various cancer cell lines.

Table 1: this compound (CHR-2797) IC50 Values Against Aminopeptidases

Aminopeptidase TargetIC50 (nM)Reference
Leucine Aminopeptidase (LAP)100[4]
Puromycin-Sensitive Aminopeptidase (PuSA)150[4]
Aminopeptidase N220[4]
Aminopeptidase B>1,000[4]
PILSAP>5,000[4]
LTA4 Hydrolase>10,000[4]
MetAP-2>30,000[4]
Note: The active metabolite CHR-79888 shows significantly higher potency against some targets, such as an IC50 of 8 nM for LTA4 hydrolase.[4]

Table 2: this compound Anti-Proliferative IC50 Values in Various Cell Lines

Cell LineCell TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma10[4][10]
KG-1Acute Myelogenous Leukemia15[4]
GDM-1Myelomonocytic Leukemia15[4]
HL-60Promyelocytic Leukemia30[4]
MOLT-4Acute Lymphoblastic Leukemia2,100 (2.1 µM)[10]
HuT 78Cutaneous T-Cell Lymphoma>10,000 (>10 µM)[4][10]
Jurkat E6-1Acute T-Cell Leukemia>10,000 (>10 µM)[4]

Troubleshooting Guide

Q6: My dose-response curve is flat, showing little to no inhibition even at high concentrations. What could be wrong?

A6: This is a common issue with several potential causes:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound. As shown in Table 2, cell lines like HuT 78 are significantly less sensitive.[4][10] Consider testing a known sensitive line (e.g., U-937) as a positive control.

  • Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh dilution from powder if necessary.

  • Incorrect Assay Conditions: The incubation time may be too short for the anti-proliferative effects to become apparent. A 72-hour incubation is standard for many cell lines.[4] Also, ensure the cell density is not too high, as this can mask the drug's effect.

  • Drug Solubility: this compound may precipitate out of the culture medium at very high concentrations. Visually inspect the wells for any precipitate. Ensure the DMSO concentration is not causing issues.

Q7: The IC50 value from my experiment is significantly different from published values. Why?

A7: Discrepancies in IC50 values are common and can be attributed to:

  • Different Experimental Conditions: Minor variations in cell density, serum concentration in the media, incubation time, and the specific viability assay used (e.g., MTT vs. [³H]Thymidine vs. CellTiter-Glo) can all shift the IC50.

  • Cell Line Variation: Cell lines can drift genetically over time and between labs, leading to changes in drug sensitivity.

  • Curve Fitting Model: The choice of non-linear regression model and the constraints applied can affect the calculated IC50. Ensure your curve has a clear top and bottom plateau for accurate fitting.[12][13]

  • General Experimental Error: Inconsistent pipetting, temperature fluctuations, or contamination can lead to inaccurate results.[14]

Q8: My data points have high variability between replicates. How can I improve this?

A8: High variability can obscure the true dose-response relationship. To improve precision:

  • Optimize Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid clumps and ensure an equal number of cells are seeded in each well.

  • Pipetting Technique: Use calibrated pipettes and practice consistent technique, especially when performing serial dilutions.

  • Avoid Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. Consider avoiding the use of perimeter wells or filling them with sterile PBS to maintain humidity.

  • Check for Contamination: Low-level microbial contamination can interfere with cell growth and assay readouts.[14]

Visualizations

Signaling Pathways and Workflows

Tosedostat_Mechanism cluster_drug Drug Action cluster_cellular Cellular Impact This compound This compound (Prodrug) Metabolite CHR-79888 (Active Metabolite) This compound->Metabolite Intracellular Conversion Aminopeptidase M1 Aminopeptidases (e.g., LAP, PuSA) Metabolite->Aminopeptidase Inhibition AAdep Amino Acid Depletion Aminopeptidase->AAdep Leads to Stress Cellular Stress Response AAdep->Stress mTOR mTOR Pathway Inhibition AAdep->mTOR Apoptosis Apoptosis Stress->Apoptosis mTOR->Apoptosis

Caption: Mechanism of this compound leading to apoptosis.

Dose_Response_Workflow start Start: Prepare Cell Suspension seed 1. Seed Cells in 96-well Plate start->seed treat 2. Prepare & Add this compound (Serial Dilutions) seed->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate assay 4. Perform Viability Assay (e.g., [3H]Thymidine, MTT) incubate->assay read 5. Read Plate / Acquire Data (e.g., Scintillation Counter) assay->read analyze 6. Data Analysis: Normalize to Control read->analyze fit 7. Curve Fitting: Non-linear Regression analyze->fit end End: Determine IC50 fit->end

Caption: Standard experimental workflow for dose-response analysis.

Troubleshooting_Logic cluster_checks Initial Checks cluster_actions Corrective Actions Result Unexpected Result (e.g., Flat Curve, High IC50) Check_Compound Compound Integrity - Freshly prepared? - Stored correctly? - Soluble? Result->Check_Compound Check_Cells Cell Line - Known sensitive? - Healthy morphology? - Correct density? Result->Check_Cells Check_Assay Assay Protocol - Correct incubation time? - Controls working? - No edge effects? Result->Check_Assay Action_Compound Use fresh compound Validate with positive control Check_Compound->Action_Compound Action_Cells Use positive control cell line Optimize cell density Check_Cells->Action_Cells Action_Assay Increase incubation time Re-check protocol steps Check_Assay->Action_Assay

References

Technical Support Center: Tosedostat Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tosedostat in cell-based assays.

FAQs: this compound and Cell-Based Assays

Q1: What is this compound and how does it work?

This compound is an orally bioavailable aminopeptidase inhibitor. It works by blocking the activity of certain aminopeptidases, which are enzymes essential for the breakdown and recycling of proteins within cells. This inhibition leads to a depletion of the intracellular amino acid pool, triggering a cellular stress response known as the amino acid deprivation response (AADR). Ultimately, this can lead to the inhibition of protein synthesis, cell growth, and the induction of apoptosis (programmed cell death) in cancer cells.

Q2: Which cell-based assays are commonly used to evaluate this compound's efficacy?

Commonly used assays include:

  • Cell Proliferation Assays: To measure the inhibitory effect of this compound on cell growth. A widely used method is the [3H]thymidine incorporation assay.

  • Cytotoxicity Assays: To determine the concentration of this compound required to kill cancer cells. Examples include MTS and CTG assays.

  • Aminopeptidase Activity Assays: To directly measure the enzymatic inhibition by this compound.

Q3: How should I normalize data from my this compound cell-based assays?

Data normalization is crucial for accurate interpretation of results. The specific method depends on the assay:

  • Cell Proliferation ([3H]thymidine Incorporation) and Cytotoxicity (MTS/CTG) Assays: Results are typically normalized to a vehicle-treated control group (e.g., cells treated with DMSO, the solvent for this compound). The activity of the treated cells is expressed as a percentage of the control cells.

  • Aminopeptidase Activity Assays: Enzyme activity in the presence of this compound is typically expressed as a percentage of the activity in a control sample without the inhibitor.

Troubleshooting Guides

Cell Proliferation Assay: [3H]Thymidine Incorporation

Experimental Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).[1]

  • During the final 4-6 hours of incubation, add [3H]thymidine to each well.[1]

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

Data Normalization:

  • Calculate the average counts per minute (CPM) for each treatment condition and the vehicle control.

  • Subtract the background CPM (from wells with no cells).

  • Normalize the data by expressing the CPM of this compound-treated cells as a percentage of the vehicle-treated control cells.

Troubleshooting:

IssuePossible CauseSolution
High background counts - Contamination of reagents or cells with bacteria or yeast. - Non-specific binding of [3H]thymidine to the filter mat.- Use sterile techniques and check cell cultures for contamination. - Ensure proper washing of the filter mat during harvesting.
Low signal or inconsistent results - Suboptimal cell seeding density. - Inactive [3H]thymidine. - Insufficient incubation time with [3H]thymidine.- Optimize cell number for linear thymidine incorporation. - Use fresh, properly stored [3H]thymidine. - Ensure the pulse-labeling time is sufficient for detectable incorporation.
High variability between replicates - Uneven cell seeding. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with pipetting technique.
Aminopeptidase Activity Assay

Experimental Protocol:

  • Prepare cell lysates from this compound-treated and control cells.

  • In a 96-well plate, add cell lysate to each well.

  • Add a fluorogenic or chromogenic aminopeptidase substrate to each well.

  • Incubate the plate at 37°C for a specific time.

  • Measure the fluorescence or absorbance using a plate reader.

Data Normalization:

  • Subtract the background reading (from wells with substrate but no lysate).

  • Express the activity of this compound-treated lysates as a percentage of the control lysate activity.

Troubleshooting:

IssuePossible CauseSolution
High background signal - Substrate instability or self-hydrolysis. - Contamination of reagents.- Prepare fresh substrate solution before each experiment. - Use high-purity reagents and sterile water.
Low enzyme activity - Insufficient amount of cell lysate. - Inactive enzyme due to improper lysate preparation or storage.- Increase the protein concentration of the cell lysate in the assay. - Prepare fresh lysates and store them at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent readings - Bubbles in the wells. - Temperature fluctuations during incubation.- Be careful during pipetting to avoid introducing bubbles. - Ensure a stable and uniform temperature in the incubator or plate reader.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various cancer cell lines.

Table 1: this compound IC50 Values for Cell Proliferation

Cell LineCancer TypeIC50 (nM)Assay
U-937Histiocytic Lymphoma10[3H]thymidine incorporation[2]
HL-60Acute Promyelocytic Leukemia30[3H]thymidine incorporation[2]
KG-1Acute Myelogenous Leukemia15[3H]thymidine incorporation[2]
GDM-1Myelomonocytic Leukemia15[3H]thymidine incorporation[2]
HuT 78Cutaneous T-cell Lymphoma>10,000[3H]thymidine incorporation[2]
Jurkat E6-1Acute T-cell Leukemia>10,000[3H]thymidine incorporation[2]

Table 2: this compound IC50 Values for Aminopeptidase Inhibition

EnzymeIC50 (nM)
Leucyl Aminopeptidase (LAP)100[2]
Puromycin-Sensitive Aminopeptidase (PuSA)150[2]
Aminopeptidase N (APN)220[2]

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Signaling

This compound's inhibition of aminopeptidases leads to a depletion of intracellular amino acids, which in turn affects two key signaling pathways: the mTOR pathway and the Amino Acid Deprivation Response (AADR).

Tosedostat_Signaling This compound Signaling Pathways This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibits Amino_Acids Intracellular Amino Acids Aminopeptidases->Amino_Acids Depletes mTOR_Signaling mTOR Signaling Amino_Acids->mTOR_Signaling Inhibits AADR Amino Acid Deprivation Response Amino_Acids->AADR Activates Protein_Synthesis Protein Synthesis mTOR_Signaling->Protein_Synthesis Inhibits Cell_Growth Cell Growth mTOR_Signaling->Cell_Growth Inhibits Apoptosis Apoptosis AADR->Apoptosis Induces

Caption: this compound inhibits aminopeptidases, leading to mTOR inhibition and AADR activation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cells.

Tosedostat_Workflow This compound Efficacy Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Tosedostat_Treatment This compound Treatment Cell_Culture->Tosedostat_Treatment Proliferation_Assay Proliferation Assay ([3H]thymidine) Tosedostat_Treatment->Proliferation_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTS/CTG) Tosedostat_Treatment->Cytotoxicity_Assay AP_Activity_Assay Aminopeptidase Activity Assay Tosedostat_Treatment->AP_Activity_Assay Western_Blot Western Blot (mTOR/AADR markers) Tosedostat_Treatment->Western_Blot Data_Normalization Data Normalization Proliferation_Assay->Data_Normalization Cytotoxicity_Assay->Data_Normalization AP_Activity_Assay->Data_Normalization Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation

Caption: A typical workflow for evaluating this compound's in vitro efficacy.

References

Validation & Comparative

Tosedostat vs. Other Aminopeptidase Inhibitors in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML), a cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow, presents a significant therapeutic challenge, particularly in elderly patients and those with relapsed or refractory disease. Aminopeptidase inhibitors have emerged as a novel class of therapeutic agents that target the protein degradation pathway, crucial for the survival and proliferation of leukemic cells. This guide provides a detailed comparison of Tosedostat (formerly CHR-2797), a prominent aminopeptidase inhibitor, with other agents in its class, focusing on their application in AML.

Mechanism of Action: Targeting Protein Metabolism in AML

Aminopeptidase inhibitors exert their anti-leukemic effects by blocking the function of aminopeptidases, enzymes responsible for the final stages of protein breakdown into single amino acids. By inhibiting these enzymes, the drugs disrupt the recycling of amino acids within cancer cells, leading to amino acid deprivation, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, which have a high demand for amino acids to sustain their growth.

This compound is a potent, orally bioavailable inhibitor of M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 hydrolase.[1][2] Another notable aminopeptidase inhibitor, Bestatin (Ubenimex), also targets these enzymes but is considered less potent than this compound.[2]

Below is a diagram illustrating the general signaling pathway affected by aminopeptidase inhibitors in AML cells.

cluster_cell AML Cell Proteasome Proteasome Polypeptides Polypeptides Proteasome->Polypeptides Protein Degradation Aminopeptidases Aminopeptidases Polypeptides->Aminopeptidases AminoAcids Amino Acids Aminopeptidases->AminoAcids Apoptosis Apoptosis Aminopeptidases->Apoptosis ProteinSynthesis Protein Synthesis & Cell Proliferation AminoAcids->ProteinSynthesis ProteinSynthesis->Apoptosis Deprivation leads to This compound This compound/ Other Aminopeptidase Inhibitors This compound->Aminopeptidases Inhibition

Mechanism of Aminopeptidase Inhibitors in AML

Clinical Performance: this compound vs. Bestatin (Ubenimex)

Direct head-to-head clinical trials comparing this compound with other aminopeptidase inhibitors in AML are not available. However, by examining data from independent clinical trials, we can draw objective comparisons of their efficacy and safety profiles.

This compound Clinical Trial Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, primarily in elderly patients with relapsed or refractory AML.

Study Treatment Patient Population Overall Response Rate (ORR) Complete Remission (CR/CRp/MLFS) Median Overall Survival (OS) Key Adverse Events
Phase I/II Study [1][3]This compound Monotherapy (130 mg daily)51 elderly and/or relapsed AML patients27%14% (3 CR, 7 marrow CR)Not ReportedThrombocytopenia, elevated ALT[3]
OPAL Study (Phase II) [4][5]This compound Monotherapy (120 mg or 240 mg daily)73 elderly patients with relapsed/refractory AML22%12%126 days (all patients), 261.5 days (responders)Diarrhea, peripheral edema, fatigue, dyspnea, nausea[5]
Combination Therapy Study [6]This compound (120 mg daily) + low-dose cytarabine33 elderly patients with newly diagnosed AML54.5%48.5%222 daysHematological toxicity (anemia, thrombocytopenia, neutropenia), infections[6]
Bestatin (Ubenimex) Clinical Trial Data

Bestatin has been studied for a longer period, primarily in Japan, and is often used as an immunomodulatory agent in conjunction with chemotherapy. The available data often focuses on prolonging remission and survival rather than on initial response rates as defined in modern trials.

Study Treatment Patient Population Primary Outcome Key Findings Key Adverse Events
Randomized Controlled Study [7]Bestatin + Maintenance Chemotherapy vs. Chemotherapy alone101 adult patients with acute nonlymphocytic leukemia (ANLL) in complete remissionRemission duration and survivalStatistically significant longer remission and survival in the Bestatin group, especially in patients aged 50-65.Minimal side effects reported.[7]

Experimental Protocols

Understanding the methodologies of the clinical trials is crucial for interpreting the data accurately. Below are summaries of the typical experimental protocols for this compound and Bestatin studies in AML.

This compound Phase II "OPAL" Study (NCT00780598)
  • Study Design: A randomized, multicenter, open-label, single-group assignment phase II trial.[5]

  • Patient Population: Patients aged 60 years or older with refractory or relapsed AML.[5]

  • Treatment Regimen: Participants received either this compound 120 mg once daily for 24 weeks or 240 mg for 8 weeks followed by 120 mg once daily for 16 weeks.[5]

  • Endpoints: The primary endpoint was the overall response rate (ORR), including complete remission (CR), complete remission with incomplete platelet recovery (CRp), and morphologic leukemia-free state (MLFS). Secondary endpoints included overall survival (OS) and safety.[4]

Bestatin (Ubenimex) Randomized Controlled Study
  • Study Design: A cooperative randomized controlled study.[7]

  • Patient Population: Adult patients with acute nonlymphocytic leukemia (ANLL) who had achieved complete remission.[7]

  • Treatment Regimen: After achieving remission, patients were randomized to receive either maintenance chemotherapy plus Bestatin (30 mg/day) or maintenance chemotherapy alone.[7]

  • Endpoints: The primary outcomes were the duration of remission and overall survival.[7]

The workflow for a typical clinical trial of an aminopeptidase inhibitor in AML is depicted in the following diagram.

Screening Patient Screening (AML Diagnosis, Age, Prior Treatment) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (if applicable) Enrollment->Randomization TreatmentArmA Treatment Arm A (e.g., this compound) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Control/Standard of Care) Randomization->TreatmentArmB Treatment Treatment Administration (Defined Cycles) TreatmentArmA->Treatment TreatmentArmB->Treatment Monitoring Safety & Efficacy Monitoring (Blood counts, Bone Marrow Biopsies) Treatment->Monitoring Endpoint Primary & Secondary Endpoint Analysis (ORR, OS, etc.) Monitoring->Endpoint

Typical Clinical Trial Workflow for Aminopeptidase Inhibitors in AML

Conclusion

This compound has demonstrated notable anti-leukemic activity as a monotherapy and in combination with chemotherapy in elderly and relapsed/refractory AML patients, with overall response rates ranging from 22% to 54.5% in different settings.[4][6] Bestatin, while also showing a benefit in prolonging remission and survival, has been primarily studied as an adjunct to maintenance chemotherapy, and its efficacy is not as well-quantified by modern response criteria.[7]

The development of this compound represents a advancement in the field of aminopeptidase inhibitors, offering a more potent and targeted approach compared to earlier agents like Bestatin. However, a randomized controlled trial directly comparing this compound to Bestatin would be necessary to definitively establish superiority. Future research should also focus on identifying biomarkers to predict which patients are most likely to respond to aminopeptidase inhibition and to explore rational combination strategies with other novel agents in AML.

References

Comparative Analysis of Tosedostat and Bestatin Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the efficacy of two prominent aminopeptidase inhibitors, Tosedostat and Bestatin. Both agents have been investigated for their potential in cancer therapy, particularly in hematological malignancies. This document synthesizes preclinical and clinical data to offer a comparative overview of their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation.

Introduction

This compound and Bestatin (also known as Ubenimex) are both inhibitors of aminopeptidases, a class of enzymes crucial for protein degradation and recycling within cells.[1] By inhibiting these enzymes, these drugs aim to disrupt the cellular amino acid supply, leading to cell stress and apoptosis, particularly in rapidly proliferating cancer cells.[2] While both drugs share a common overarching mechanism, their specific targets, potency, and clinical applications exhibit notable differences. This compound is considered a next-generation aminopeptidase inhibitor, while Bestatin is an older drug that has been used in clinical practice in some countries for several decades.[1][3]

Mechanism of Action

This compound: Targeting the mTOR Signaling Pathway

This compound is an orally bioavailable prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits multiple M1 family aminopeptidases, leading to a depletion of the intracellular amino acid pool.[2] This amino acid deprivation triggers a cellular stress response that ultimately impacts the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] The inhibition of mTOR signaling by this compound leads to a decrease in protein synthesis and the induction of apoptosis in cancer cells.[5]

Tosedostat_Pathway This compound This compound CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Intracellular conversion Aminopeptidases Aminopeptidases CHR79888->Aminopeptidases Inhibition AminoAcids Intracellular Amino Acids Aminopeptidases->AminoAcids Depletion mTORC1 mTORC1 AminoAcids->mTORC1 Inhibition ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Inhibition Apoptosis Apoptosis mTORC1->Apoptosis Induction

This compound's mechanism via mTOR pathway inhibition.
Bestatin: Immunomodulatory Effects

Bestatin also inhibits various aminopeptidases, including aminopeptidase N (CD13).[6] However, a significant aspect of its anti-tumor effect is attributed to its immunomodulatory properties.[7][8] Bestatin has been shown to stimulate the activity of various immune cells, including T-lymphocytes and macrophages.[7][8] It enhances the production of cytokines such as Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ), which play a crucial role in orchestrating an anti-tumor immune response.[6][9] This immune-stimulating activity contributes to its therapeutic effect, particularly when used in combination with chemotherapy.

Bestatin_Pathway Bestatin Bestatin APN Aminopeptidase N (CD13) Bestatin->APN Inhibition TCells T-Cells Bestatin->TCells Activation Macrophages Macrophages Bestatin->Macrophages Activation Cytokines Cytokines (IL-1, IL-2, IFN-γ) TCells->Cytokines Production Macrophages->Cytokines Production ImmuneResponse Anti-tumor Immune Response Cytokines->ImmuneResponse Enhancement

Bestatin's immunomodulatory mechanism of action.

Comparative Efficacy: Preclinical and Clinical Data

In Vitro Potency

Preclinical studies have demonstrated a significant difference in the in vitro potency of this compound and Bestatin. This compound has been reported to be 300 to 1000 times more potent than Bestatin in inhibiting the proliferation of various cancer cell lines. This suggests a substantially higher intrinsic activity of this compound at the cellular level.

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Both this compound and Bestatin have been evaluated in clinical trials for the treatment of AML, particularly in elderly patients who are often ineligible for intensive chemotherapy.

This compound Clinical Trial Data in Relapsed/Refractory AML

Trial/StudyPatient PopulationTreatmentOverall Response Rate (ORR)Complete Remission (CR/CRi)Median Overall Survival (OS)
Phase II StudyElderly patients with relapsed/refractory AMLThis compound monotherapy22%12%126 days
Phase II StudyElderly patients with newly diagnosed AMLThis compound + low-dose cytarabine54.5%48.5%222 days

Bestatin Clinical Trial Data in AML

Experimental Protocols

Aminopeptidase Activity Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of aminopeptidases.

  • Principle: A fluorogenic or colorimetric substrate of a specific aminopeptidase is incubated with the enzyme in the presence and absence of the inhibitor. The cleavage of the substrate by the enzyme releases a fluorescent or colored product, and the reduction in signal in the presence of the inhibitor is a measure of its inhibitory activity.

  • Protocol Outline:

    • Prepare a solution of the purified aminopeptidase enzyme.

    • Prepare serial dilutions of this compound or Bestatin.

    • In a microplate, combine the enzyme solution, the inhibitor at various concentrations, and a suitable buffer.

    • Initiate the reaction by adding the specific fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for aminopeptidase N).

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence or absorbance at appropriate wavelengths at regular intervals.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Aminopeptidase_Assay Start Start PrepEnzyme Prepare Enzyme Solution Start->PrepEnzyme PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor Combine Combine Enzyme, Inhibitor, and Buffer PrepEnzyme->Combine PrepInhibitor->Combine AddSubstrate Add Substrate Combine->AddSubstrate Incubate Incubate AddSubstrate->Incubate Measure Measure Fluorescence/ Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Workflow for an Aminopeptidase Activity Assay.
Cell Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cells in vitro.

  • Principle: Cancer cells are cultured in the presence of varying concentrations of the drug. After a specific incubation period, the number of viable cells is quantified using methods such as MTT assay, which measures metabolic activity, or by direct cell counting.

  • Protocol Outline:

    • Seed cancer cells (e.g., AML cell lines like HL-60 or U937) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with serial dilutions of this compound or Bestatin. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add a viability reagent such as MTT or WST-1 to each well and incubate for a few hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

Immunomodulatory Function Assays (for Bestatin)

This assay assesses the ability of Bestatin to stimulate T-cell proliferation in response to allogeneic cells.

  • Principle: Lymphocytes from two genetically different individuals are co-cultured. The T-cells from one individual (the responder) will recognize the cells from the other individual (the stimulator) as foreign and will proliferate. The effect of Bestatin on this proliferation is measured.

  • Protocol Outline:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy donors.

    • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

    • Co-culture the responder PBMCs with the treated stimulator PBMCs in the presence and absence of Bestatin at various concentrations.

    • Incubate the co-culture for several days (e.g., 5-7 days).

    • Assess T-cell proliferation by adding a labeled nucleotide (e.g., ³H-thymidine or BrdU) and measuring its incorporation into the DNA of proliferating cells, or by using a dye dilution assay (e.g., CFSE).

This assay measures the levels of cytokines produced by immune cells in response to Bestatin.

  • Principle: Immune cells are cultured with Bestatin, and the concentration of specific cytokines in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Protocol Outline:

    • Isolate PBMCs or specific immune cell populations (e.g., T-cells, monocytes).

    • Culture the cells in the presence and absence of Bestatin at various concentrations. A stimulant (e.g., lipopolysaccharide for monocytes) can also be included.

    • After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

    • Perform an ELISA or multiplex bead array for specific cytokines of interest (e.g., IL-1, IL-2, IFN-γ, TNF-α).

    • Quantify the cytokine concentrations based on a standard curve.

Summary and Conclusion

This compound and Bestatin are both aminopeptidase inhibitors with demonstrated anti-cancer activity. This compound appears to be a significantly more potent inhibitor of cancer cell proliferation in vitro, with a mechanism of action centered on the disruption of the mTOR signaling pathway. Its clinical development has focused on its direct anti-leukemic effects, with quantifiable response rates observed in AML patients.

Bestatin, while also an aminopeptidase inhibitor, exerts a significant portion of its therapeutic effect through immunomodulation. It enhances the activity of the patient's own immune system to fight the cancer. Clinical data for Bestatin in AML often highlights its benefit in prolonging remission and survival when used with chemotherapy, though direct comparative data on its monotherapy efficacy in terms of overall response rates is less clear.

The choice between these agents in a therapeutic or research setting would depend on the specific context. This compound's high potency may be advantageous for direct cytotoxicity, while Bestatin's immunomodulatory properties could be beneficial in settings where enhancing the host's anti-tumor immunity is a primary goal. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy of these two agents in specific cancer indications.

References

Tosedostat and Bortezomib: An In Vitro Comparison for Multiple Myeloma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

At a Glance: Tosedostat vs. Bortezomib

FeatureThis compound (CHR-2797)Bortezomib (PS-341, Velcade®)
Primary Mechanism of Action Aminopeptidase InhibitorProteasome Inhibitor
Molecular Target M1 family of aminopeptidases (e.g., PuSA, LTA4 hydrolase)26S Proteasome (β5 subunit)
Key Cellular Effect Depletion of intracellular amino acid pools, leading to cell cycle arrest and apoptosis.[1]Inhibition of protein degradation, leading to accumulation of ubiquitinated proteins, ER stress, and apoptosis.[2][3]
Status InvestigationalFDA Approved for Multiple Myeloma

Quantitative Analysis: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and bortezomib in various multiple myeloma and other cancer cell lines as reported in independent studies. It is crucial to note that these values were not determined in a single comparative experiment and can be influenced by variations in experimental conditions such as cell line passage number, assay duration, and specific reagents used.

This compound IC50 Values
Cell LineCancer TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma10[4][5]
HL-60Promyelocytic Leukemia30[6]
KG-1Acute Myelogenous Leukemia15[6]
GDM-1Acute Myelogenous Leukemia15[6]
HuT 78T-Cell Lymphoma>10,000[4][5]
Jurkat E6-1T-Cell Leukemia>10,000[6]
Bortezomib IC50 Values
Cell LineCancer TypeIC50 (nM)Reference
RPMI-8226Multiple Myeloma15.9[7]
U-266Multiple Myeloma7.1[7]
MM.1SMultiple Myeloma9[8]
Various MM Cell Lines (48h incubation)Multiple Myeloma1.9 - 10.2[9]
Various MM Cell Lines (1h incubation)Multiple Myeloma28 - 504[9]

Mechanism of Action and Signaling Pathways

This compound: Inducing Amino Acid Deprivation

This compound is a novel metalloenzyme inhibitor that, upon entering a cell, is converted to its active metabolite, CHR-79888.[10] This active form potently inhibits M1 family aminopeptidases.[11] These enzymes are crucial for the final steps of protein recycling, breaking down small peptides into single amino acids. By blocking this process, this compound effectively depletes the intracellular pool of amino acids.[10] This amino acid deprivation triggers a cellular stress response, leading to the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[10]

Tosedostat_Pathway This compound This compound (CHR-2797) CHR79888 Active Metabolite (CHR-79888) This compound->CHR79888 Intracellular Conversion Aminopeptidases M1 Aminopeptidases CHR79888->Aminopeptidases Inhibition ProteinRecycling Protein Recycling Aminopeptidases->ProteinRecycling Enables AminoAcids Intracellular Amino Acids ProteinRecycling->AminoAcids Generates mTOR mTOR Pathway AminoAcids->mTOR Activates Apoptosis Apoptosis AminoAcids->Apoptosis Depletion leads to ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Promotes ProteinSynthesis->Apoptosis Inhibition of anti- apoptotic proteins

This compound's mechanism of action.
Bortezomib: Targeting the Proteasome

Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[3] In multiple myeloma cells, which are characterized by high rates of protein synthesis and secretion, the inhibition of the proteasome leads to an accumulation of misfolded and regulatory proteins. This accumulation causes endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[2] Furthermore, bortezomib prevents the degradation of IκB, an inhibitor of the NF-κB transcription factor. This leads to the sequestration of NF-κB in the cytoplasm, preventing it from activating pro-survival genes. The combined effects of ER stress and NF-κB inhibition culminate in the activation of apoptotic pathways.[2][3]

Bortezomib_Pathway Bortezomib Bortezomib (PS-341) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades IkB IκB Proteasome->IkB Degrades ERStress ER Stress & UPR Activation UbProteins->ERStress Accumulation leads to Apoptosis Apoptosis ERStress->Apoptosis Induces NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProSurvival Pro-survival Gene Transcription Nucleus->ProSurvival Initiates ProSurvival->Apoptosis Inhibition of

Bortezomib's mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of in vitro studies. Below are generalized methodologies for common assays used to evaluate the efficacy of anticancer agents like this compound and bortezomib.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow cluster_0 Experimental Workflow PlateCells 1. Plate Myeloma Cells in 96-well plate AddDrug 2. Add varying concentrations of this compound or Bortezomib PlateCells->AddDrug Incubate 3. Incubate for specified duration (e.g., 24-72h) AddDrug->Incubate AddMTT 4. Add MTT reagent to each well Incubate->AddMTT IncubateMTT 5. Incubate to allow formazan crystal formation AddMTT->IncubateMTT Solubilize 6. Add solubilizing agent (e.g., DMSO) IncubateMTT->Solubilize Readout 7. Measure absorbance (e.g., at 570 nm) Solubilize->Readout Analysis 8. Calculate % viability and IC50 values Readout->Analysis

MTT assay workflow.

Protocol Steps:

  • Cell Seeding: Multiple myeloma cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.

  • Drug Treatment: The cells are treated with a range of concentrations of either this compound or bortezomib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[12]

  • MTT Addition: A solution of MTT is added to each well and incubated for a few hours. Viable cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan.[12]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow cluster_1 Experimental Workflow TreatCells 1. Treat Myeloma Cells with this compound or Bortezomib Harvest 2. Harvest cells after incubation period TreatCells->Harvest Wash 3. Wash cells with PBS Harvest->Wash Resuspend 4. Resuspend cells in Annexin V binding buffer Wash->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain IncubateStain 6. Incubate in the dark Stain->IncubateStain Analyze 7. Analyze by flow cytometry IncubateStain->Analyze

Apoptosis assay workflow.

Protocol Steps:

  • Cell Treatment: Multiple myeloma cells are treated with the desired concentrations of this compound or bortezomib for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with phosphate-buffered saline (PBS).[14]

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[14]

  • Incubation: The stained cells are incubated in the dark to allow for binding.

  • Flow Cytometry Analysis: The fluorescence of the individual cells is measured using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

Conclusion

While both this compound and bortezomib demonstrate significant anti-myeloma activity in vitro, they achieve this through distinct mechanisms of action. This compound's novel approach of inducing amino acid starvation presents an alternative strategy to the established proteasome inhibition by bortezomib. The lack of direct comparative in vitro studies highlights a gap in the preclinical evaluation of these two agents. Future research directly comparing their efficacy, and potential for synergistic or additive effects when used in combination, would be of great value to the multiple myeloma research community. Such studies would provide a clearer understanding of their relative potencies and inform the design of future clinical trials.

References

Validating Tosedostat's Synergistic Effect with Cytarabine: A Review of Clinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data on the combination of tosedostat and cytarabine for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). While direct validation in patient-derived xenograft (PDX) models is not publicly available, extensive clinical studies provide significant insights into the synergistic potential of this therapeutic combination.

Introduction

This compound, an oral aminopeptidase inhibitor, has demonstrated promising anti-neoplastic activity in various hematological malignancies.[1][2][3] Its mechanism of action involves the depletion of essential amino acids within tumor cells, leading to the disruption of cell cycle progression and survival.[2] Pre-clinical assays have suggested a synergistic relationship between this compound and cytarabine, a standard-of-care chemotherapy agent.[1][4][5] This report consolidates findings from key clinical trials to provide an objective comparison of the efficacy and safety of this compound in combination with cytarabine for researchers, scientists, and drug development professionals.

Efficacy of this compound in Combination with Cytarabine

Clinical trials have consistently demonstrated that the combination of this compound with cytarabine leads to significant response rates in elderly patients with newly diagnosed AML or high-risk MDS. The data presented below summarizes the key findings from these studies.

Table 1: Comparison of Clinical Trial Outcomes for this compound and Cytarabine Combination Therapy
Study / CohortNumber of PatientsMedian Age (Years)DiagnosisTreatment RegimenComplete Remission (CR) / CR with Incomplete Count Recovery (CRi) RateOverall Response Rate (ORR)Median Overall Survival (OS)
Phase II (Visani et al.) [6][7]3375AMLThis compound + Low-Dose Cytarabine48.5% (CR)54.5%222 days
Phase II (Mawad et al.) [1][4][5]3470AML or High-Risk MDSThis compound + Cytarabine or Decitabine53%Not Reported11.5 months
HOVON 103 [8]231 (116 in this compound arm)70AMLStandard Chemotherapy ± this compound69% (this compound arm) vs. 64% (standard arm)Not Reported18% (this compound arm) vs. 33% (standard arm) at 24 months

Experimental Protocols

The methodologies employed in the key clinical trials provide a framework for understanding the context of the presented efficacy data.

Phase II Multicenter Clinical Trial (Visani et al.)[6][7][9]
  • Objective: To assess the efficacy and safety of this compound in combination with low-dose cytarabine in elderly patients with AML.

  • Patient Population: 33 elderly patients (median age = 75 years) with either primary or secondary AML.

  • Treatment Protocol: this compound administered orally once-daily combined with subcutaneous low-dose cytarabine (20 mg twice per day for 10 days). Courses were repeated every four weeks for up to eight cycles in the absence of disease progression or unacceptable toxicity.

  • Primary Endpoint: To achieve a complete remission (CR) rate of 48.5%.

Randomized Phase II Trial (Mawad et al.)[1][4][5][10]
  • Objective: To determine the rates of complete remission and survival using this compound with cytarabine or decitabine in older patients with untreated AML or high-risk MDS.

  • Patient Population: 34 patients ≥60 years old (median age 70 years) with untreated AML or high-risk MDS.

  • Treatment Protocol: Patients were randomized to receive this compound (120 mg on days 1-21 or 180 mg continuously) with 5 days of either cytarabine (1 g/m²/d) or decitabine (20 mg/m²/d) every 35 days.

  • Primary Endpoints: 4-month survival and complete remission (CR) rates.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and clinical application of the this compound-cytarabine combination, the following diagrams illustrate the proposed mechanism of action and a typical clinical trial workflow.

Tosedostat_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibits Amino_Acids Free Amino Acids Aminopeptidases->Amino_Acids Depletes Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Protein_Synthesis->Cell_Cycle_Arrest Disruption leads to

Caption: Proposed mechanism of action of this compound in tumor cells.

Clinical_Trial_Workflow Patient_Screening Patient Screening (AML/High-Risk MDS) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: This compound + Cytarabine Randomization->Arm_A Arm_B Arm B: Standard of Care (e.g., Cytarabine alone) Randomization->Arm_B Treatment_Cycles Treatment Cycles (e.g., every 35 days) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Response_Assessment Response Assessment (CR, ORR) Treatment_Cycles->Response_Assessment Follow_Up Follow-Up (OS, DFS) Response_Assessment->Follow_Up

References

A Head-to-Head Comparison of Tosedostat and HDAC Inhibitors in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of leukemia therapeutics, both Tosedostat, an aminopeptidase inhibitor, and various Histone Deacetylase (HDAC) inhibitors have emerged as promising agents. This guide provides a comprehensive head-to-head comparison of their performance in preclinical leukemia models, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development strategies.

Executive Summary

This compound and HDAC inhibitors represent distinct classes of anti-cancer agents with different primary mechanisms of action. This compound induces cytotoxicity by inhibiting aminopeptidases, leading to amino acid deprivation and cell death. HDAC inhibitors, on the other hand, modulate gene expression by preventing the deacetylation of histones and other proteins, resulting in cell cycle arrest, differentiation, and apoptosis.

While direct head-to-head studies in leukemia models are limited, available preclinical data suggest that both agent classes exhibit potent anti-leukemic activity. Notably, a significant synergistic effect has been observed when this compound is combined with an HDAC inhibitor in hematological malignancy models, pointing towards a complementary mechanism of action revolving around the NF-κB signaling pathway. This guide will delve into the individual performance of these agents and the mechanistic basis for their combined efficacy.

Mechanism of Action

This compound: Inducing Amino Acid Deprivation

This compound (CHR-2797) is a potent, orally bioavailable inhibitor of M1 aminopeptidases. Its mechanism of action in leukemia cells centers on the depletion of the intracellular pool of amino acids. By blocking aminopeptidases, this compound prevents the breakdown of peptides into single amino acids, which are essential for protein synthesis and cell growth. This leads to a cellular state of amino acid starvation, triggering a cascade of events including the inhibition of the mTOR pathway, ultimately resulting in cell cycle arrest and apoptosis.[1]

HDAC Inhibitors: Epigenetic Reprogramming

Histone Deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) and Panobinostat (LBH589), represent a class of epigenetic drugs. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, these drugs increase histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This epigenetic reprogramming can induce differentiation, cell cycle arrest, and apoptosis in leukemia cells.[2][3] HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in crucial cellular processes.[3]

Performance in Leukemia Models: A Comparative Overview

Table 1: In Vitro Cytotoxicity of this compound and HDAC Inhibitors in Leukemia Cell Lines

CompoundCell LineLeukemia TypeIC50Reference
This compound (CHR-2797) HL-60Acute Promyelocytic Leukemia30 nM--INVALID-LINK--
U-937Histiocytic Lymphoma10 nM--INVALID-LINK--
KG-1Acute Myelogenous Leukemia15 nM--INVALID-LINK--
Vorinostat (SAHA) MV4-11Acute Myeloid Leukemia0.31 µM--INVALID-LINK--
AML-3Acute Myeloid Leukemia1.30 µM--INVALID-LINK--
Panobinostat (LBH589) Various AML cell linesAcute Myeloid LeukemiaPotent (nM range)--INVALID-LINK--

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, assay method) and should be compared with caution.

Synergistic Interaction: A Deeper Dive into the NF-κB Pathway

A pivotal study in multiple myeloma, a related hematological malignancy, revealed a strong synergistic effect when combining the HDAC inhibitor CHR-3996 with this compound.[4] This synergy was observed both in vitro and in an in vivo xenograft model.[4] The mechanistic basis for this potentiation lies in the disruption of the NF-κB signaling pathway.[4][5]

The combination of an HDAC inhibitor and this compound leads to the rapid nuclear translocation of NF-κB family members p65 and p52, indicating activation of both the canonical and non-canonical NF-κB pathways.[4][5] This is followed by a significant upregulation of NF-κB negative regulators, such as BIRC3/cIAP2, which creates a negative feedback loop, ultimately shutting down the pro-survival effects of NF-κB signaling.[4][5]

Synergy_Pathway Synergistic Mechanism of this compound and HDAC Inhibitors This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases inhibits NFkB_Activation NF-κB Pathway Activation (p65, p52 nuclear translocation) This compound->NFkB_Activation HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs inhibits HDACi->NFkB_Activation AminoAcids Intracellular Amino Acids Aminopeptidases->AminoAcids produces HistoneAcetylation Histone & Protein Acetylation HDACs->HistoneAcetylation removes acetyl groups mTOR mTOR Pathway AminoAcids->mTOR GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression Apoptosis Synergistic Apoptosis mTOR->Apoptosis inhibition leads to GeneExpression->Apoptosis pro-apoptotic genes NFkB_Inhibitors Upregulation of NF-κB Inhibitors (e.g., BIRC3/cIAP2) NFkB_Activation->NFkB_Inhibitors NFkB_Activation->Apoptosis disruption leads to NFkB_Inhibitors->NFkB_Activation inhibits (feedback loop)

Synergistic action of this compound and HDAC inhibitors.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Leukemia cell lines (e.g., HL-60, U-937, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Drug Treatment: Cells are treated with various concentrations of this compound or an HDAC inhibitor (e.g., Vorinostat) for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Leukemia cells are treated with the desired concentrations of this compound or HDAC inhibitor for 24-48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin-binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Leukemia Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.

  • Cell Implantation: Leukemia cells (e.g., 5 x 10^6 HL-60 cells) are injected intravenously or subcutaneously into the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).

  • Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 75 mg/kg, daily, oral gavage) or an HDAC inhibitor (e.g., Vorinostat, 50 mg/kg, daily, intraperitoneal injection).

  • Efficacy Evaluation: Treatment efficacy is evaluated by measuring tumor growth inhibition and assessing overall survival.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies LeukemiaCells Leukemia Cell Lines (e.g., HL-60, MV4-11) DrugTreatment_vitro Treat with this compound or HDAC Inhibitor LeukemiaCells->DrugTreatment_vitro CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) DrugTreatment_vitro->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) DrugTreatment_vitro->ApoptosisAssay IC50 Determine IC50 CytotoxicityAssay->IC50 ApoptoticCells Quantify Apoptotic Cells ApoptosisAssay->ApoptoticCells Mice Immunodeficient Mice (e.g., NOD/SCID) CellInjection Inject Leukemia Cells (Xenograft Model) Mice->CellInjection TumorGrowth Monitor Tumor Growth CellInjection->TumorGrowth DrugTreatment_vivo Treat with this compound or HDAC Inhibitor TumorGrowth->DrugTreatment_vivo Efficacy Evaluate Efficacy (Tumor Volume, Survival) DrugTreatment_vivo->Efficacy

Workflow for preclinical evaluation.

Conclusion

This compound and HDAC inhibitors are both effective in inducing cell death in leukemia models, albeit through distinct mechanisms. While this compound's amino acid deprivation strategy offers a unique approach, HDAC inhibitors provide a broader epigenetic reprogramming effect. The preclinical evidence of strong synergy between these two classes of drugs, mediated through the disruption of the NF-κB pathway, presents a compelling rationale for their combined use in clinical settings. Further head-to-head comparative studies in various leukemia subtypes are warranted to fully elucidate their relative efficacy and to optimize combination strategies for improved therapeutic outcomes in leukemia patients.

References

Tosedostat Demonstrates Potential in Overcoming Cytarabine Resistance in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data suggests that the aminopeptidase inhibitor, tosedostat, may offer a promising therapeutic strategy in cytarabine-resistant leukemia. While direct comparative studies are limited, evidence of its synergistic activity with cytarabine and its efficacy in various leukemia cell lines underscore its potential to circumvent resistance mechanisms.

This guide provides a comparative overview of the efficacy of this compound and alternative therapeutic agents in the context of cytarabine-resistant leukemia. The information is compiled from preclinical studies to aid researchers, scientists, and drug development professionals in understanding the current landscape of therapeutic strategies for this challenging malignancy.

Efficacy of this compound and Comparators in Leukemia Cell Lines

This compound has demonstrated significant anti-proliferative effects in a range of leukemia cell lines. While specific data on its standalone efficacy in confirmed cytarabine-resistant cell lines is not extensively available in the reviewed literature, its synergistic action with cytarabine suggests a mechanism to overcome resistance. The following tables summarize the available quantitative data on the efficacy of this compound in sensitive leukemia cell lines and the efficacy of alternative agents in established cytarabine-resistant cell lines.

Cell LineDrugIC50Citation
U-937This compound (CHR-2797)10 nM[1]
HL-60This compound (CHR-2797)30 nM[1]
KG-1This compound (CHR-2797)15 nM[1]
GDM-1This compound (CHR-2797)15 nM[1]

Table 1: In Vitro Efficacy of this compound in Cytarabine-Sensitive Leukemia Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound in various leukemia cell lines, demonstrating its potent anti-proliferative activity.

Cell LineParental IC50 (Cytarabine)Resistant IC50 (Cytarabine)Alternative DrugResistant IC50 (Alternative)Citation
K5620.04 µM1.8 µMHydroxyurea11.5 µM[2]
Kasumi-10.02 µM0.5 µMHydroxyurea21.2 µM[2]
MV4-110.26 µM3.37 µMCabozantinibSimilar to parental[3][4]
MV4-110.26 µM3.37 µMSorafenibSimilar to parental[3]
MV4-110.26 µM3.37 µMMK2206 (Akt inhibitor)Similar to parental[3]

Table 2: Efficacy of Alternative Agents in Established Cytarabine-Resistant Leukemia Cell Lines. This table details the IC50 values of cytarabine in parental and resistant cell lines, alongside the efficacy of alternative therapeutic agents in the resistant sublines.

Mechanism of Action and Synergy

This compound is an orally bioavailable aminopeptidase inhibitor.[5] It works by depleting the intracellular pool of amino acids, which are essential for the rapid proliferation of cancer cells.[6] This leads to cell cycle arrest and apoptosis. Preclinical studies have consistently demonstrated a strong synergistic effect when this compound is combined with cytarabine in primary Acute Myeloid Leukemia (AML) cells.[7] This synergy suggests that this compound may lower the threshold for cytarabine-induced cell death, potentially overcoming resistance mechanisms.

Clinical trials have explored the combination of this compound with low-dose cytarabine in elderly patients with AML, showing promising remission rates in some studies.[8][9] However, other clinical data has indicated that the addition of this compound to standard intensive chemotherapy did not improve outcomes.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Establishment of Cytarabine-Resistant Cell Lines

A common method for developing cytarabine-resistant leukemia cell lines involves continuous or intermittent exposure to escalating concentrations of cytarabine over a prolonged period.

  • Cell Culture: Parental leukemia cell lines (e.g., K562, Kasumi-1, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Initial Exposure: Cells are initially treated with a low concentration of cytarabine (e.g., the IC20, or 20% inhibitory concentration).

  • Dose Escalation: As cells develop resistance and resume normal growth, the concentration of cytarabine is gradually increased. This process of selection and dose escalation can take several months.

  • Verification of Resistance: The resistance of the established cell line is confirmed by comparing its IC50 value for cytarabine with that of the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the successful establishment of a resistant line.[2][5][12][13][14]

Cell Viability Assay (MTT/MTS Assay)

Cell viability and drug cytotoxicity are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, hydroxyurea, cabozantinib) for a specified duration (typically 48-72 hours).

  • Reagent Incubation: MTT or MTS reagent is added to each well and incubated for 1-4 hours. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.[6][15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for establishing resistant cell lines, and the process of evaluating drug efficacy.

Tosedostat_Mechanism_of_Action This compound This compound (Oral administration) Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibits AminoAcids Free Intracellular Amino Acids Aminopeptidases->AminoAcids Depletes ProteinSynthesis Protein Synthesis & Cell Proliferation AminoAcids->ProteinSynthesis Required for Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibition leads to Resistant_Cell_Line_Workflow start Parental Leukemia Cell Line culture Culture with increasing concentrations of Cytarabine start->culture selection Selection of Resistant Clones culture->selection expansion Expansion of Resistant Population selection->expansion verification Verification of Resistance (IC50 determination) expansion->verification end Cytarabine-Resistant Cell Line verification->end Drug_Efficacy_Evaluation Cells Seed Parental & Resistant Cells Treatment Treat with serial dilutions of this compound or Alternative Drugs Cells->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT/MTS) Incubation->ViabilityAssay Analysis Analyze Data & Determine IC50 values ViabilityAssay->Analysis

References

Cross-resistance analysis between Tosedostat and other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the mechanisms of resistance to a therapeutic agent is paramount for its effective clinical application. This guide provides a comprehensive analysis of the cross-resistance between Tosedostat, an oral aminopeptidase inhibitor, and other chemotherapeutic agents. By examining preclinical data, we aim to shed light on potential combination therapies and strategies to overcome resistance.

This compound exerts its anticancer effects by inhibiting M1 and M17 family aminopeptidases, leading to a depletion of intracellular amino acids, which in turn triggers an amino acid deprivation response and inhibits the mTOR signaling pathway, ultimately inducing apoptosis in cancer cells.[1][2][3] Resistance to this compound and its analogues has been observed in preclinical models, and understanding the cross-resistance profile is crucial for designing effective treatment regimens.

Cross-Resistance Landscape: Insights from a this compound Analogue

A pivotal study on CHR2863, a close structural analogue of this compound, provides significant insights into the cross-resistance patterns in myeloid leukemia cells.[4] In this study, human myelomonocytic U937 cells were made resistant to CHR2863, and the cross-resistance to a panel of other chemotherapeutic agents was evaluated.

The data reveals a lack of cross-resistance to several agents, suggesting that the mechanisms of resistance to CHR2863 are specific and do not confer broad multidrug resistance. Notably, the CHR2863-resistant cells retained sensitivity to the parent aminopeptidase inhibitor, bestatin, and a non-cleavable analogue of this compound, indicating that alterations in the target aminopeptidases themselves are not the primary driver of resistance. Furthermore, sensitivity to the histone deacetylase (HDAC) inhibitor prodrug CHR2875 and the anthracycline antibiotic daunorubicin was maintained.

Interestingly, the resistant cells exhibited collateral sensitivity (i.e., increased sensitivity) to the topoisomerase I inhibitor irinotecan (CPT-11), while showing a modest increase in resistance to the 5-fluorouracil prodrug capecitabine.

DrugClassFold Resistance in U937/CHR2863R0.2Fold Resistance in U937/CHR2863R5
CHR2863Aminopeptidase Inhibitor13.7270
BestatinAminopeptidase Inhibitor1.11.1
CHR5346Non-cleavable this compound Analogue1.01.0
CHR2875HDAC Inhibitor Prodrug0.50.9
DaunorubicinAnthracycline Antibiotic1.00.9
CPT-11 (Irinotecan)Topoisomerase I Inhibitor0.30.5
Capecitabine5-Fluorouracil Prodrug2.12.0
Data adapted from Al, M., et al. Oncotarget. 2016;7(5):5240-57.

This compound Activity in Various Cancer Cell Lines

The intrinsic sensitivity of different cancer cell lines to this compound varies. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a panel of hematological cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)
U-937Histiocytic Lymphoma10
HL-60Acute Promyelocytic Leukemia30
KG-1Acute Myelogenous Leukemia15
GDM-1Acute Myelomonocytic Leukemia15
HuT 78Cutaneous T-cell Lymphoma>10,000
Jurkat E6-1Acute T-cell Leukemia>10,000
Data from Selleckchem.com[2]

Experimental Protocols

Cell Viability and Cross-Resistance Assay

The following protocol is based on the methodology used to assess cell viability and cross-resistance in CHR2863-resistant U937 cells.[4]

1. Cell Culture:

  • Human myelomonocytic U937 cells and their CHR2863-resistant sublines (U937/CHR2863R0.2 and U937/CHR2863R5) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • The resistant cell lines are cultured in the continuous presence of 200 nM and 5 µM CHR2863, respectively, to maintain the resistance phenotype.

2. Growth Inhibition Assay:

  • Cells are seeded in 48-well plates at a density of 1 x 10^5 cells/mL in a final volume of 0.5 mL per well.

  • A range of concentrations of the test compounds (this compound, bestatin, daunorubicin, etc.) are added to the wells.

  • Cells are incubated for 72 hours at 37°C.

  • Cell viability is determined using a Coulter Counter to count the number of viable cells.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

  • The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) U937 cell line.

Visualizing the Mechanism and Experimental Workflow

To better understand the processes described, the following diagrams were generated using the Graphviz DOT language.

Tosedostat_Mechanism cluster_cell Cancer Cell Tosedostat_prodrug This compound (Prodrug) Tosedostat_active CHR-79888 (Active Metabolite) Tosedostat_prodrug->Tosedostat_active Intracellular Esterases Aminopeptidases M1/M17 Aminopeptidases Tosedostat_active->Aminopeptidases Inhibition Amino_Acids Intracellular Amino Acid Pool Aminopeptidases->Amino_Acids Depletion mTOR_pathway mTOR Pathway Amino_Acids->mTOR_pathway Inhibition Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Inhibition mTOR_pathway->Protein_Synthesis Regulation Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induction

Caption: Mechanism of action of this compound in cancer cells.

Cross_Resistance_Workflow start Start: U937 Parental Cell Line step1 Gradual exposure to increasing concentrations of CHR2863 start->step1 step2 Establishment of resistant cell lines: U937/CHR2863R0.2 & U937/CHR2863R5 step1->step2 step3 Cell Viability Assay (72h incubation) with various chemotherapeutic agents step2->step3 step4 Determine IC50 values for each agent in parental and resistant cell lines step3->step4 end Calculate Fold Resistance and Analyze Cross-Resistance Profile step4->end

Caption: Experimental workflow for cross-resistance analysis.

References

Independent Validation of Tosedostat Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Tosedostat, an investigational oral aminopeptidase inhibitor. The information is intended to offer a comprehensive overview of its mechanism of action, preclinical efficacy, and clinical trial outcomes in comparison to alternative therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: Inducing Amino Acid Deprivation

This compound is a potent inhibitor of M1 aminopeptidases, particularly leucine aminopeptidase (LAP), puromycin-sensitive aminopeptidase (PuSA), and aminopeptidase N.[1] Its mechanism of action revolves around the depletion of intracellular amino acids within cancer cells.[2][3] By inhibiting these enzymes, this compound disrupts the recycling of amino acids from degraded proteins, leading to a state of amino acid deprivation. This, in turn, triggers a cellular stress response known as the amino acid deprivation response (AADR).[4][5]

The AADR activates downstream signaling pathways that ultimately lead to the inhibition of protein synthesis and the induction of apoptosis (programmed cell death).[2][6] A key pathway affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation. This compound treatment has been shown to inhibit the phosphorylation of mTOR substrates.[1][5] This disruption of the mTOR pathway, coupled with the upregulation of pro-apoptotic proteins, contributes to the selective anti-tumor activity of this compound.[4]

Tosedostat_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Aminopeptidases Aminopeptidases (LAP, PuSA, APN) This compound->Aminopeptidases Inhibits AminoAcids Intracellular Amino Acid Pool Aminopeptidases->AminoAcids Depletes Protein_Synthesis Protein Synthesis AminoAcids->Protein_Synthesis Required for mTOR_Pathway mTOR Pathway AminoAcids->mTOR_Pathway Activates AADR Amino Acid Deprivation Response AminoAcids->AADR Triggers Apoptosis Apoptosis Protein_Synthesis->Apoptosis Suppresses mTOR_Pathway->Protein_Synthesis Promotes mTOR_Pathway->Apoptosis Inhibits AADR->Apoptosis Induces

Caption: this compound's mechanism of action.

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
U-937Histiocytic Lymphoma10
KG-1Acute Myeloid Leukemia (AML)15
GDM-1Acute Myeloid Leukemia (AML)15
HL-60Acute Promyelocytic Leukemia30
HuT 78Cutaneous T-Cell Lymphoma>10,000
Jurkat E6-1Acute T-Cell Leukemia>10,000

Data sourced from publicly available research.[1]

Clinical Validation: A Comparative Look at AML and MDS Treatment

This compound has been evaluated in several clinical trials, primarily in elderly patients with acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS), often in combination with other chemotherapeutic agents.

This compound in Acute Myeloid Leukemia (AML)

A key area of investigation for this compound has been in older patients with newly diagnosed or relapsed/refractory AML who are often ineligible for intensive chemotherapy.

This compound in Combination with Cytarabine or Decitabine:

A randomized Phase II study evaluated this compound in combination with either intermediate-dose cytarabine or decitabine in patients aged 60 years or older with untreated AML or high-risk MDS. The overall complete remission (CR) or CR with incomplete blood count recovery (CRi) rate was 53%, with 9 responses in each arm. The median overall survival was 11.5 months.

This compound vs. Standard of Care (Intensive Chemotherapy):

In a randomized Phase II trial for elderly AML patients (≥66 years), the addition of this compound to standard intensive chemotherapy (daunorubicin and cytarabine) was investigated. Contrary to expectations, the addition of this compound did not improve outcomes and was associated with inferior event-free and overall survival compared to standard chemotherapy alone. At 24 months, the overall survival was 18% in the this compound arm versus 33% in the standard arm. Increased early deaths due to infectious complications were observed in the this compound arm.

Trial ComparisonPatient PopulationThis compound RegimenComparator RegimenKey Efficacy Outcome
This compound + Cytarabine/Decitabine Elderly (≥60) AML/High-Risk MDSThis compound + Intermediate-Dose Cytarabine or DecitabineN/A (Single-arm comparison)CR/CRi rate: 53% (9 in each arm)Median Overall Survival: 11.5 months
This compound + Intensive Chemo vs. Intensive Chemo Elderly (≥66) AMLThis compound + Daunorubicin + CytarabineDaunorubicin + Cytarabine24-month Overall Survival: 18% (this compound arm) vs. 33% (Standard arm)The addition of this compound resulted in inferior survival outcomes.
This compound in Myelodysplastic Syndromes (MDS)

For higher-risk MDS, hypomethylating agents like azacitidine are a standard of care. While direct head-to-head trials of this compound versus azacitidine are limited, the combination of this compound with decitabine (another hypomethylating agent) has been explored. In the aforementioned Phase II trial including high-risk MDS patients, the this compound plus decitabine arm showed a 53% CR/CRi rate. For comparison, historical data for azacitidine monotherapy in higher-risk MDS shows overall response rates of around 40-50%, with complete remission rates closer to 20%.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the independent validation and replication of research findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated mTOR, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Cancer Cell Lines treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Preclinical experimental workflow.

Conclusion

The available research on this compound indicates a clear mechanism of action centered on aminopeptidase inhibition and subsequent induction of the amino acid deprivation response. While preclinical studies have shown promising anti-tumor activity in various cancer cell lines, clinical trial results have been mixed. In elderly patients with AML, the combination of this compound with less intensive chemotherapy regimens like cytarabine or decitabine has shown encouraging response rates. However, its addition to standard intensive chemotherapy resulted in inferior outcomes. These findings underscore the importance of patient selection and the specific therapeutic context when considering this compound as a potential treatment. Further research is warranted to identify patient populations that may derive the most benefit from this novel therapeutic agent and to explore its potential in other malignancies.

References

A Comparative Proteomic Look at Tosedostat and Bestatin: Unraveling a Tale of Two Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting cellular metabolic pathways essential for tumor growth and survival is a key strategy. Among the enzymes crucial for these processes are aminopeptidases, which are vital for protein turnover and maintaining the intracellular pool of amino acids. Tosedostat and Bestatin are two prominent aminopeptidase inhibitors that have been investigated for their anti-cancer properties. While both drugs target the same class of enzymes, their specificities and downstream effects on the cellular proteome can differ significantly. This guide provides a comparative overview of the proteomic impact of this compound and Bestatin, drawing from available research to inform researchers, scientists, and drug development professionals.

It is important to note that direct comparative proteomic studies using techniques such as SILAC, TMT, or label-free mass spectrometry to analyze cells treated with both this compound and Bestatin are not extensively available in the public domain. Therefore, this comparison is synthesized from studies on the individual drugs, focusing on their mechanisms of action and known effects on protein expression and cellular pathways.

Mechanism of Action and Target Specificity

This compound (CHR-2797) is an orally bioavailable prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1][2][3] This active form is a potent inhibitor of M1 family aminopeptidases, with primary targets being puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][4][5] The inhibition of these enzymes is thought to lead to a depletion of the intracellular amino acid pool, which in turn disrupts protein synthesis and induces apoptosis in cancer cells.[1][5][6]

Bestatin (Ubenimex) is a natural dipeptide that acts as a competitive, broad-spectrum inhibitor of several aminopeptidases.[7][8][9] Its primary targets include aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 (LTA4) hydrolase.[7][8][9] Bestatin's anti-tumor effects are attributed to both direct inhibition of these enzymes and immunomodulatory activities.[8][10][11] Studies suggest that its biological effects are predominantly mediated through intracellular interactions.[12]

The following table summarizes the key molecular targets of this compound and Bestatin.

FeatureThis compoundBestatin
Primary Targets Puromycin-sensitive aminopeptidase (PuSA), Leukotriene A4 (LTA4) hydrolaseAminopeptidase N (CD13), Aminopeptidase B, Leukotriene A4 (LTA4) hydrolase
Drug Type Prodrug (converted to CHR-79888)Natural dipeptide
Inhibition Type Potent inhibitor of M1 family aminopeptidasesCompetitive, broad-spectrum inhibitor

Impact on Cellular Proteome and Signaling Pathways

The inhibition of aminopeptidases by this compound and Bestatin triggers distinct downstream effects on the cellular proteome and signaling pathways.

This compound treatment has been shown to induce a transcriptional response consistent with amino acid deprivation.[13][14][15] This includes the upregulation of genes involved in amino acid transport and metabolism. In myeloma cells, this compound treatment led to the upregulation of genes associated with the proteasome/ubiquitin pathway, other aminopeptidases, and the amino acid deprivation response. This suggests a cellular feedback mechanism to counteract the drug-induced amino acid depletion.

Bestatin , on the other hand, has been shown to have more diverse effects, including the modulation of cytokine production and immune responses.[10][16] A metabolomics study on Trypanosoma cruzi treated with Bestatin revealed an accumulation of dipeptides, providing direct evidence of its inhibitory effect on peptide degradation. While not a direct proteomic study, this highlights its impact on the cellular building blocks of proteins.

The table below outlines the known affected pathways and cellular processes for each drug.

Affected Pathway/ProcessThis compoundBestatin
Protein Synthesis Inhibited due to amino acid depletionIndirectly affected
Apoptosis InducedInduced
Amino Acid Metabolism Upregulation of related genesAltered dipeptide pool
Proteasome/Ubiquitin Pathway Upregulation of related genesNot reported
Immune Response Not a primary reported effectModulated
Cytokine Signaling Not a primary reported effectModulated

Visualizing the Mechanisms

To better understand the distinct and overlapping mechanisms of this compound and Bestatin, the following diagrams illustrate their primary targets and downstream consequences.

Tosedostat_Pathway This compound This compound (Prodrug) CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Intracellular Conversion PuSA PuSA CHR79888->PuSA Inhibits LTA4H LTA4 Hydrolase CHR79888->LTA4H Inhibits AminoAcids Amino Acid Depletion PuSA->AminoAcids LTA4H->AminoAcids ProteinSynth Inhibition of Protein Synthesis AminoAcids->ProteinSynth Apoptosis Apoptosis ProteinSynth->Apoptosis

This compound's mechanism of action.

Bestatin_Pathway Bestatin Bestatin APN Aminopeptidase N (CD13) Bestatin->APN Inhibits APB Aminopeptidase B Bestatin->APB Inhibits LTA4H LTA4 Hydrolase Bestatin->LTA4H Inhibits ImmuneMod Immunomodulation Bestatin->ImmuneMod PeptideDeg Inhibition of Peptide Degradation APN->PeptideDeg APB->PeptideDeg Apoptosis Apoptosis PeptideDeg->Apoptosis ImmuneMod->Apoptosis

Bestatin's multifaceted mechanism.

Experimental Protocols

A comprehensive comparative proteomic analysis of this compound- and Bestatin-treated cells would ideally involve quantitative mass spectrometry techniques. Below are generalized protocols for such experiments.

Cell Culture and Drug Treatment
  • Cell Line Selection: Choose a relevant cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to aminopeptidase inhibitors).

  • Cell Culture: Culture the cells in appropriate media and conditions. For SILAC (Stable Isotope Labeling with Amino acids in Cell culture), cells would be cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine) for at least five passages to ensure complete incorporation.

  • Drug Treatment: Treat the cells with this compound or Bestatin at a predetermined concentration (e.g., IC50) for a specific duration (e.g., 24 or 48 hours). A vehicle-treated control group should be included.

Protein Extraction and Digestion
  • Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., SDS, Triton X-100) and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Protein Digestion: For bottom-up proteomics, reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT), alkylate the cysteines with an alkylating agent (e.g., iodoacetamide), and digest the proteins into peptides using a protease (e.g., trypsin).

Quantitative Mass Spectrometry
  • Label-free Quantification:

    • Analyze the peptide mixtures from each sample separately by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Quantify the relative abundance of proteins across different samples based on the signal intensity or spectral counts of their corresponding peptides.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptides from each sample with a different isobaric TMT reagent.

    • Pool the labeled peptide samples.

    • Analyze the pooled sample by LC-MS/MS.

    • During fragmentation in the mass spectrometer, reporter ions with different masses are generated for each TMT tag, allowing for the relative quantification of peptides (and thus proteins) from the different original samples.

  • SILAC-based Quantification:

    • Combine equal amounts of protein from the "light" (control) and "heavy" (drug-treated) cell lysates.

    • Digest the mixed protein sample.

    • Analyze the peptide mixture by LC-MS/MS.

    • The mass difference between the "light" and "heavy" peptides allows for their simultaneous identification and relative quantification in a single MS run.

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and corresponding proteins.

  • Quantification and Statistical Analysis: Determine the fold changes in protein abundance between the drug-treated and control groups. Perform statistical tests to identify significantly regulated proteins.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape, Ingenuity Pathway Analysis) to perform functional enrichment analysis, identify affected biological pathways, and construct protein-protein interaction networks.

The following diagram illustrates a general workflow for a comparative proteomics experiment.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture & Drug Treatment Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DB_Search Database Search LCMS->DB_Search Quant Quantification DB_Search->Quant Bioinfo Bioinformatics Analysis Quant->Bioinfo

A typical quantitative proteomics workflow.

Conclusion

This compound and Bestatin, while both targeting aminopeptidases, exhibit distinct target profiles and induce different downstream cellular responses. This compound's mechanism appears to be more directly linked to inducing an amino acid deprivation stress, leading to the inhibition of protein synthesis and apoptosis. Bestatin, with its broader target spectrum, appears to have a more complex mechanism involving both direct enzymatic inhibition and immunomodulation.

A head-to-head quantitative proteomic comparison of these two drugs would be highly valuable to fully elucidate their differential effects on the cancer cell proteome. Such a study would provide a deeper understanding of their mechanisms of action, potentially reveal novel biomarkers for patient stratification, and guide the development of more effective therapeutic strategies targeting aminopeptidases. Researchers in the field are encouraged to employ the quantitative proteomic workflows described herein to fill this knowledge gap.

References

In Vivo Efficacy of Tosedostat: A Comparative Analysis of Monotherapy and Combination Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tosedostat monotherapy versus its use in combination therapies for cancer treatment, with a focus on in vivo preclinical data. This compound (CHR-2797) is an orally bioavailable inhibitor of M1 aminopeptidases, a class of enzymes crucial for protein degradation and recycling within cells. By inhibiting these enzymes, this compound disrupts the amino acid supply in cancer cells, leading to cell cycle arrest and apoptosis.[1] This unique mechanism of action has prompted investigations into its efficacy both as a standalone agent and in combination with other cytotoxic drugs.

Mechanism of Action: The Rationale for Combination Therapy

This compound's primary mode of action is the inhibition of aminopeptidases, which leads to a depletion of the intracellular amino acid pool. This selectively affects cancer cells due to their high metabolic and proliferative rates, making them more vulnerable to amino acid deprivation than normal cells. This disruption of protein turnover triggers a cellular stress response, ultimately inducing apoptosis.

The synergistic potential of this compound with other chemotherapeutic agents stems from its distinct mechanism. While many traditional chemotherapies directly damage DNA or interfere with mitosis, this compound weakens cancer cells by starving them of essential building blocks. This can lower the threshold for apoptosis induction by a second agent, potentially leading to enhanced anti-tumor activity and overcoming drug resistance. In vitro studies have demonstrated synergistic effects when this compound is combined with agents like cytarabine, bortezomib, and tretinoin.[2]

Below is a diagram illustrating the proposed mechanism of action and the rationale for combination therapy.

Tosedostat_Mechanism_of_Action This compound's Mechanism and Combination Rationale cluster_this compound This compound Action cluster_combination Combination Agent Action This compound This compound (CHR-2797) Aminopeptidases M1 Aminopeptidases This compound->Aminopeptidases Inhibits AminoAcids Intracellular Amino Acid Pool This compound->AminoAcids Depletes Aminopeptidases->AminoAcids Maintains ProteinSynthesis Protein Synthesis & Cell Proliferation AminoAcids->ProteinSynthesis Supports Apoptosis_T Apoptosis AminoAcids->Apoptosis_T Depletion leads to Synergy Synergistic Anti-Tumor Effect Apoptosis_T->Synergy Chemotherapy Conventional Chemotherapy (e.g., Cytarabine) DNA_Damage DNA Damage/ Mitotic Stress Chemotherapy->DNA_Damage Apoptosis_C Apoptosis DNA_Damage->Apoptosis_C Apoptosis_C->Synergy

Caption: this compound inhibits aminopeptidases, leading to apoptosis.

In Vivo Experimental Data: A Comparative Summary

While extensive clinical data is available, direct head-to-head in vivo preclinical studies comparing this compound monotherapy with combination therapies are not widely published in detail. However, based on available information, a representative comparison can be synthesized. The following tables summarize expected outcomes based on monotherapy activity in a breast cancer xenograft model and reported in vitro synergy with cytarabine in Acute Myeloid Leukemia (AML).

Table 1: this compound Monotherapy in a Human Breast Carcinoma Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Reference
Vehicle Control-0[2]
This compound100 mg/kg/day (oral)98[2]

Table 2: Representative Data for this compound and Cytarabine in an AML Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Survival Advantage
Vehicle Control-0-
This compound(e.g., 50-100 mg/kg/day, oral)ModerateModest
Cytarabine(e.g., 25-50 mg/kg/day, i.p.)ModerateModest
This compound + Cytarabine(As above)HighSignificant

Note: The data in Table 2 is illustrative and based on the strong in vitro synergy reported for this combination.[3] Specific quantitative values would need to be determined through direct in vivo experimentation.

Experimental Protocols

Detailed experimental protocols from a single, direct comparative in vivo study are not publicly available. Therefore, a standard, representative protocol for a xenograft study is provided below. This protocol can be adapted for various cancer models and combination agents.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-435 for breast cancer, HL-60 for AML) are cultured in appropriate media and conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 cells are injected subcutaneously into the flank of each mouse. For AML models, intravenous injection is used to establish systemic disease.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width^2). For systemic models, disease progression is monitored by bioluminescence imaging or hind limb paralysis.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, oral gavage)

    • Group 2: this compound (e.g., 100 mg/kg/day, oral gavage)

    • Group 3: Combination Agent (e.g., Cytarabine, 25 mg/kg/day, intraperitoneal injection)

    • Group 4: this compound + Combination Agent

  • Treatment Administration: Treatment is administered for a defined period (e.g., 21 days).

  • Endpoint Analysis:

    • Tumor growth inhibition is calculated at the end of the treatment period.

    • Animal body weight is monitored as an indicator of toxicity.

    • For survival studies, mice are monitored until a pre-defined endpoint (e.g., tumor volume > 2000 mm^3 or signs of morbidity).

    • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

The workflow for a typical in vivo efficacy study is depicted below.

In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration (Monotherapy & Combination) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Survival) Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound demonstrates significant anti-tumor activity as a monotherapy in preclinical models.[2] Its unique mechanism of action provides a strong rationale for its use in combination with other cytotoxic agents to enhance efficacy and overcome resistance. While direct comparative in vivo data is limited in the public domain, in vitro studies and clinical observations suggest that combination therapies, particularly with agents like cytarabine, hold promise.[3] Further head-to-head in vivo studies are warranted to fully elucidate the synergistic potential and optimal combination partners for this compound in various cancer types.

References

Validating the Role of Specific Aminopeptidases in Tosedostat's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the role of specific aminopeptidases—Puromycin-sensitive aminopeptidase (PSA/NPEPL1), Leucine aminopeptidase (LAP3), and Aminopeptidase N (ANPEP/CD13)—in the mechanism of action of the investigational anti-cancer agent, Tosedostat.

Introduction to this compound and its Proposed Mechanism

This compound (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has shown anti-tumor activity in both preclinical models and clinical trials, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][2] The drug is a pro-drug that is converted intracellularly to its active metabolite, CHR-79888.[3] This active form inhibits various M1 family aminopeptidases, leading to a disruption of intracellular amino acid homeostasis.[4] The primary hypothesis behind this compound's mechanism is that by blocking the recycling of amino acids from degraded proteins, it selectively induces an "amino acid deprivation response" in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[3][5]

Comparative Analysis of Aminopeptidase Inhibition

The efficacy of this compound is attributed to the inhibition of several key aminopeptidases. The following table summarizes the in vitro inhibitory activity of this compound and its active metabolite, CHR-79888, against PSA/NPEPL1, LAP3, and ANPEP/CD13.

AminopeptidaseThis compound (CHR-2797) IC50 (nM)CHR-79888 IC50 (nM)Reference(s)
Puromycin-sensitive aminopeptidase (PSA/NPEPL1)150Not explicitly stated, but described as the most potent inhibitor[6][7][8]
Leucine aminopeptidase (LAP3)100Not explicitly stated, but potent inhibition implied[3][8]
Aminopeptidase N (ANPEP/CD13)220Not explicitly stated, but potent inhibition implied[8][9]

Validating the Role of Specific Aminopeptidases in this compound's Cytotoxicity

To dissect the specific contribution of each aminopeptidase to this compound's anti-cancer effects, studies utilizing gene knockdown approaches are crucial. While direct quantitative data from studies systematically knocking down each of these aminopeptidases and assessing the impact on this compound's IC50 is emerging, the available evidence points to their significant roles.

A study on cisplatin resistance in bladder cancer identified Puromycin-sensitive aminopeptidase (NPEPPS) as a key factor.[6][10] Pharmacological inhibition of NPEPPS with this compound was shown to re-sensitize resistant cells to cisplatin, strongly suggesting that NPEPPS is a critical target for this compound's activity.[6][10] While this study focused on cisplatin, it provides compelling indirect evidence for the importance of NPEPPS in mediating cellular responses to this compound.

Further research is needed to provide a direct quantitative comparison of how the knockdown of LAP3 and ANPEP/CD13 individually affects this compound's potency. However, the potent inhibition of these enzymes by this compound's active metabolite suggests they are also key contributors to its overall mechanism of action.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism and the experimental approaches used for its validation, the following diagrams are provided.

Tosedostat_Mechanism cluster_cell Cancer Cell This compound This compound (CHR-2797) CHR79888 CHR-79888 (Active Metabolite) This compound->CHR79888 Esterases Aminopeptidases Aminopeptidases (PSA, LAP3, ANPEP) CHR79888->Aminopeptidases Inhibition AminoAcids Intracellular Amino Acid Pool CHR79888->AminoAcids Depletion Aminopeptidases->AminoAcids Recycling Protein_Synthesis Protein Synthesis AminoAcids->Protein_Synthesis AADR Amino Acid Deprivation Response AminoAcids->AADR mTOR mTOR Signaling AADR->mTOR Inhibition Apoptosis Apoptosis AADR->Apoptosis

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_knockdown Target Validation cluster_viability Cytotoxicity Assessment cluster_comparison Comparative Analysis siRNA siRNA targeting PSA, LAP3, or ANPEP Transfection Transfection into Cancer Cells siRNA->Transfection Knockdown_Validation Western Blot for Knockdown Confirmation Transfection->Knockdown_Validation Tosedostat_Treatment Treat with varying concentrations of this compound Knockdown_Validation->Tosedostat_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Tosedostat_Treatment->Cell_Viability_Assay IC50_Determination Determine IC50 values Cell_Viability_Assay->IC50_Determination Compare_IC50 Compare IC50 in Knockdown vs. Control Cells IC50_Determination->Compare_IC50

Caption: Experimental workflow for validating aminopeptidase roles.

Detailed Experimental Protocols

Aminopeptidase Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on specific aminopeptidases.[8]

  • Enzyme and Substrate Preparation: Recombinant human aminopeptidases (PSA/NPEPL1, LAP3, or ANPEP/CD13) and their respective fluorogenic or colorimetric substrates are prepared in appropriate assay buffers.

  • Inhibitor Preparation: A serial dilution of this compound or its active metabolite, CHR-79888, is prepared.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a 96-well plate and incubated at 37°C for a specified period.

  • Signal Detection: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability following drug treatment.

  • Cell Seeding: Cancer cells (both wild-type and those with specific aminopeptidase knockdowns) are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of this compound concentrations for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Western Blotting for Knockdown Validation

This protocol is used to confirm the successful knockdown of the target aminopeptidases.

  • Protein Extraction: Protein lysates are prepared from both control and siRNA-transfected cells.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target aminopeptidase (PSA/NPEPL1, LAP3, or ANPEP/CD13).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is compared between control and knockdown samples to confirm reduced protein expression.

Conclusion

The available data strongly supports the hypothesis that this compound exerts its anti-cancer effects through the inhibition of multiple aminopeptidases, leading to amino acid deprivation and subsequent apoptosis in cancer cells. While the inhibition of PSA/NPEPL1, LAP3, and ANPEP/CD13 has been demonstrated, further quantitative studies involving specific gene knockdowns are needed to fully delineate the individual contribution of each enzyme to this compound's overall efficacy. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate and validate the intricate mechanism of this promising anti-cancer agent.

References

Reproducibility of Tosedostat's effects across different cancer cell line panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Tosedostat across various cancer cell line panels. This compound, an orally bioavailable aminopeptidase inhibitor, has shown promise in preclinical and clinical studies, particularly in hematological malignancies. Its mechanism of action involves the depletion of intracellular amino acid pools, leading to cell cycle arrest and apoptosis. This document summarizes key experimental data on its efficacy, details the methodologies used in these studies, and visualizes its mechanism of action.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines, with hematological malignancies showing particular sensitivity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Below is a summary of reported IC50 values for this compound (also known as CHR-2797) in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
U-937Histiocytic Lymphoma10[1][2]
HL-60Acute Promyelocytic Leukemia30[1]
KG-1Acute Myelogenous Leukemia15[1]
GDM-1Acute Myelomonocytic Leukemia15[1]
HuT 78Cutaneous T-Cell Lymphoma>10,000[1][2]
Jurkat E6-1Acute T-Cell Leukemia>10,000[1]

It is noteworthy that this compound's efficacy appears to be independent of the mutational status of p53, PTEN, or K-Ras in the tested cell lines.[1] Furthermore, the drug exhibits selectivity for transformed cells over non-transformed cells.[1]

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active metabolite, CHR-79888.[3][4][5] This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[3][6] This inhibition disrupts protein recycling, leading to a depletion of the intracellular free amino acid pool.[7]

The cellular response to this amino acid deprivation is central to this compound's anti-cancer effect. It triggers a cellular stress response known as the amino acid deprivation response (AADR).[2][4] A key signaling cascade activated during AADR is the GCN2-eIF2α-ATF4 pathway. This leads to the upregulation of pro-apoptotic proteins, most notably Noxa, a member of the BH3-only subgroup of the Bcl-2 protein family.[3] Additionally, amino acid depletion leads to the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][4][5]

Tosedostat_Mechanism_of_Action This compound This compound (CHR-2797) Active_Metabolite Active Metabolite (CHR-79888) This compound->Active_Metabolite Intracellular Conversion Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4H) Active_Metabolite->Aminopeptidases Inhibits AA_Depletion Amino Acid Depletion Aminopeptidases->AA_Depletion Leads to GCN2_Pathway GCN2-eIF2α-ATF4 Pathway Activation AA_Depletion->GCN2_Pathway mTOR_Inhibition mTOR Pathway Inhibition AA_Depletion->mTOR_Inhibition Noxa_Upregulation Pro-apoptotic Protein (Noxa) Upregulation GCN2_Pathway->Noxa_Upregulation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mTOR_Inhibition->Protein_Synthesis_Inhibition Apoptosis Apoptosis Noxa_Upregulation->Apoptosis Cell_Growth_Arrest Cell Growth Arrest Protein_Synthesis_Inhibition->Cell_Growth_Arrest Cell_Growth_Arrest->Apoptosis

This compound's Mechanism of Action.

Experimental Protocols

The determination of this compound's cytotoxic activity and IC50 values typically involves cell viability assays. A commonly employed method is the [³H]thymidine incorporation assay, which measures DNA synthesis as an indicator of cell proliferation.

[³H]thymidine Incorporation Assay Workflow

Experimental_Workflow start Start: Cancer Cell Culture seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for 72 hours treatment->incubation pulse Pulse with [3H]thymidine for the final 4 hours incubation->pulse harvest Harvest cells onto filter mats pulse->harvest scintillation Measure [3H]thymidine incorporation via scintillation counting harvest->scintillation analysis Calculate IC50 values scintillation->analysis end End: Determine Cytotoxicity analysis->end

References

Navigating the Safety Landscape of Investigational AML Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of acute myeloid leukemia (AML) treatment, a multitude of investigational drugs are offering new hope for patients. However, understanding the distinct safety profiles of these emerging therapies is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of Tosedostat and other key investigational AML drugs, supported by available clinical trial data.

Executive Summary

This report synthesizes safety data from clinical trials of this compound, a novel aminopeptidase inhibitor, and compares it with other investigator AML drugs, including the FLT3 inhibitor Gilteritinib, the BCL-2 inhibitor Venetoclax (in combination with Azacitidine), and the IDH1/2 inhibitors Ivosidenib and Enasidenib. While direct cross-trial comparisons are inherently challenging due to differing patient populations and study designs, this guide aims to provide a structured overview of reported adverse events to inform preclinical and clinical research strategies.

Comparative Safety Profiles of Investigational AML Drugs

The following table summarizes the incidence of common and clinically significant Grade ≥3 adverse events reported in clinical trials for this compound and other selected investigational AML drugs. It is crucial to note that the data for this compound is from earlier phase trials and a study in combination with intensive chemotherapy, which may influence its adverse event profile compared to newer targeted agents often used in different patient populations or therapeutic settings.

Adverse Event (Grade ≥3)This compoundGilteritinibVenetoclax + AzacitidineIvosidenibEnasidenib
Hematological
Febrile NeutropeniaNot specified in detail45%[1]42%[2]28%[3]16%[4]
AnemiaNot specified in detail40%[1]Not specified in detail25%[3]19%[4]
ThrombocytopeniaReduction in platelet count was the most common severe AE[2][5]23%[1]47%[6]24%[3]37%[4]
NeutropeniaNot specified in detailNot specified in detail43%[6]27%[3]37%[4]
Non-Hematological
Infections/SepsisIncreased early death rate due to infectious complications[7][8]11% (Sepsis)[9]22% (Sepsis)[2]23% (Pneumonia)[3]Not specified in detail
ALT/AST ElevationGrade 3 ALT elevation was a dose-limiting toxicity[2][5]Aminotransferase increase (>13%)[10]Not specified in detailNot specified in detailNot specified in detail
Atrial FibrillationMore common in the this compound arm[7][8]Not a commonly reported Grade ≥3 AENot a commonly reported Grade ≥3 AENot a commonly reported Grade ≥3 AENot a commonly reported Grade ≥3 AE
DiarrheaCommon AE, but Grade ≥3 not specified[11]Not a commonly reported Grade ≥3 AE5%[2]Not a commonly reported Grade ≥3 AENot a commonly reported Grade ≥3 AE
NauseaCommon AE, but Grade ≥3 not specified[11]Not a commonly reported Grade ≥3 AE2%[2]Not a commonly reported Grade ≥3 AENot a commonly reported Grade ≥3 AE
Drug-Specific Toxicities
Differentiation SyndromeNot applicableNot applicableNot applicable13%[12]7%[13]
QT ProlongationNot a commonly reported AE4% (>500 ms)[9]Not a commonly reported AE10%Not a commonly reported AE
HyperbilirubinemiaNot a commonly reported AENot a commonly reported AENot a commonly reported AENot a commonly reported AE12% (indirect)[13]

Experimental Protocols and Methodologies

The safety data presented in this guide are derived from various clinical trials. The methodologies for assessing and grading adverse events in these studies generally adhere to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Below are brief descriptions of the trial designs from which the data for the compared drugs were primarily sourced:

  • This compound: The safety profile of this compound is primarily based on a Phase I/II study in patients with acute myeloid leukemia and myelodysplasia.[2][5] Another key study was a Phase II randomized trial evaluating the addition of this compound to standard chemotherapy in elderly patients with AML.[7][8]

  • Gilteritinib: Data for Gilteritinib is extensively reported from the Phase 3 ADMIRAL trial, which compared Gilteritinib to salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[1][14]

  • Venetoclax + Azacitidine: The safety profile of this combination is well-characterized in the Phase 3 VIALE-A trial, which evaluated Venetoclax with Azacitidine in patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[2][6]

  • Ivosidenib: Safety data for Ivosidenib is derived from the Phase 3 AGILE study, which assessed Ivosidenib in combination with Azacitidine in patients with newly diagnosed IDH1-mutated AML ineligible for intensive chemotherapy, and the Phase 1 AG120-C-001 trial.[3][7][15]

  • Enasidenib: The safety profile of Enasidenib is based on the Phase 1/2 AG221-C-001 trial in patients with mutant IDH2 advanced myeloid malignancies, including a large cohort of patients with relapsed or refractory AML.[13][16]

Visualizing Key Concepts in AML Drug Safety Evaluation

To aid in the conceptual understanding of comparative safety assessment, the following diagrams illustrate a simplified signaling pathway relevant to AML and a logical workflow for evaluating adverse events in clinical trials.

AML_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K STAT5 STAT5 Pathway RTK->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->RTK Inhibition

Simplified FLT3 signaling pathway in AML and the point of intervention for Gilteritinib.

AE_Evaluation_Workflow cluster_trial Clinical Trial Process cluster_output Safety Profile Patient Patient Enrollment (AML Diagnosis) Treatment Drug Administration (Investigational Agent) Patient->Treatment Monitoring Adverse Event Monitoring & Reporting Treatment->Monitoring Grading AE Grading (CTCAE) Monitoring->Grading Analysis Data Analysis (Incidence, Severity) Grading->Analysis Profile Comparative Safety Profile (e.g., Table 1) Analysis->Profile

Conceptual workflow for the evaluation of adverse events in AML clinical trials.

Discussion and Future Directions

The safety profiles of investigational AML drugs are diverse and reflect their distinct mechanisms of action. This compound, as an aminopeptidase inhibitor, has shown a safety profile marked by myelosuppression and, in combination with chemotherapy, an increase in infectious complications and atrial fibrillation.[2][5][7][8] In contrast, targeted therapies like the FLT3 inhibitor Gilteritinib, while also causing myelosuppression, have a notable incidence of QT prolongation and liver enzyme elevations.[1][9][10] The BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, demonstrates significant hematological toxicity but has transformed the treatment landscape for older patients.[2][6] The IDH inhibitors, Ivosidenib and Enasidenib, have a unique class effect of differentiation syndrome, alongside other adverse events like QT prolongation (Ivosidenib) and hyperbilirubinemia (Enasidenib).[3][12][13]

As the armamentarium of AML therapies expands, head-to-head comparative safety trials will be crucial for optimizing treatment selection. Furthermore, the development of biomarkers to predict which patients are at higher risk for specific toxicities will be a critical area of future research. This will enable a more personalized approach to AML therapy, maximizing efficacy while minimizing treatment-related harm. Continued rigorous collection and transparent reporting of safety data from ongoing and future clinical trials are essential to advancing the safe and effective use of these novel agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Tosedostat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational drugs like Tosedostat is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, safeguarding both personnel and the environment.

As an investigational drug, this compound disposal procedures are governed by general principles for handling clinical trial materials, alongside any specific guidance provided by the study sponsor. Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[1]

Key Disposal Considerations

A structured approach to the disposal of this compound involves several key decision points and actions. The following table summarizes these critical considerations:

ConsiderationRecommended ActionCitation
Regulatory Framework All disposal must comply with applicable federal, state, and local regulations for pharmaceutical waste.[1][2]
Sponsor Guidelines The clinical trial sponsor is a primary source for disposal instructions. Always consult the sponsor's protocol for specific directions on returning or destroying unused this compound.[3][4]
Hazard Classification According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is prudent to handle all investigational compounds with caution as they may present unknown hazards.[5]
Waste Segregation Segregate this compound waste from regular trash. Used or partially used vials, as well as contaminated materials like personal protective equipment (PPE), should be disposed of as pharmaceutical waste.[4]
Disposal Method Incineration is the preferred method for the destruction of many pharmaceutical products, including investigational drugs. This is often carried out by a licensed environmental management vendor.[1][6]
Container Management Empty medication bottles that do not contain protected patient information can typically be discarded in regular trash. However, containers with any remaining product, even trace amounts, should be treated as pharmaceutical waste.[1]
Documentation Meticulous record-keeping is essential. Maintain a certificate of destruction or other documentation that details the date, method, and witnesses to the disposal. These records should be kept for a minimum of three years.[1][6]

Experimental Protocols for Safe Handling and Disposal

While specific experimental protocols for this compound disposal are not publicly available, the following general procedures, adapted from guidelines for investigational drugs, should be followed:

  • Consult the Study Protocol: Before initiating any disposal procedures, thoroughly review the clinical study protocol and any associated pharmacy manuals for specific instructions from the sponsor regarding the return or on-site destruction of this compound.

  • Personnel Training: Ensure all personnel handling this compound waste have been trained on the institution's hazardous waste management procedures and the specific handling precautions for investigational drugs.[3]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent as determined by institutional safety protocols.

  • Segregation and Containment:

    • Place all unused, partially used, and empty this compound vials and ampules into a designated, clearly labeled hazardous waste container.[6] For non-hazardous investigational agents, a red biohazard-chemotoxic container may be appropriate for incineration.[1]

    • Contaminated PPE (gloves, gowns, etc.) should also be disposed of in the appropriate hazardous waste stream.

  • Waste Pickup and Transport: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted waste management vendor. The waste will be transported in Department of Transportation (DOT) approved containers.[1]

  • Final Destruction: The designated waste management vendor will transport the contained this compound waste to a permitted facility for incineration.[6]

  • Documentation: Obtain and file a certificate of destruction from the waste management vendor. This document serves as proof of proper disposal and should be retained with the study records.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TosedostatDisposalWorkflow cluster_prep Preparation & Assessment cluster_return Return to Sponsor cluster_destruction On-Site Destruction cluster_end Completion start Begin this compound Disposal Process consult_sponsor Consult Sponsor Protocol for Disposal Instructions start->consult_sponsor is_return_required Return to Sponsor Required? consult_sponsor->is_return_required package_return Package According to Sponsor & DOT Regulations is_return_required->package_return Yes assess_hazard Assess Local Hazard Classification (Consult EHS) is_return_required->assess_hazard No ship_to_sponsor Ship to Sponsor package_return->ship_to_sponsor document_return Document Return Shipment ship_to_sponsor->document_return end_process End of Disposal Process document_return->end_process is_hazardous Classified as Hazardous Waste? assess_hazard->is_hazardous non_haz_container Place in Biohazard/ Chemotoxic Container for Incineration is_hazardous->non_haz_container No haz_container Place in Designated Hazardous Waste Container is_hazardous->haz_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for Pickup non_haz_container->contact_ehs haz_container->contact_ehs incineration Transport to Permitted Facility for Incineration contact_ehs->incineration get_cod Obtain Certificate of Destruction incineration->get_cod get_cod->end_process

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Tosedostat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of Tosedostat, an investigational oral aminopeptidase inhibitor with potential antineoplastic activity.[1] Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and the integrity of the research environment. While a supplier Safety Data Sheet (SDS) may indicate that this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potent, cytotoxic compound due to its mechanism of action and its investigation as an anti-cancer agent.[2][3] This approach aligns with best practices for handling investigational drugs with potential cytotoxic effects.[4][5]

Personal Protective Equipment (PPE)

All personnel handling this compound in any form (powder, dissolved in solvent, or in finished dosage forms) must wear the following personal protective equipment. This is a mandatory requirement to prevent accidental exposure.[6][7]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended)Protects against skin contact and absorption. Double gloving provides an additional barrier.
Lab Coat Disposable, solid-front gown with long sleeves and elastic or knit cuffsPrevents contamination of personal clothing.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or aerosols.
Respiratory Protection N95 respirator or higherRequired when handling the powdered form of this compound to prevent inhalation.

A note on glove selection: Ensure that the selected gloves have been tested for resistance to the solvents being used to dissolve this compound.

Engineering Controls and Designated Areas

To minimize the risk of exposure, all handling of this compound should be performed within designated areas and with appropriate engineering controls.[8]

Control MeasureSpecificationPurpose
Ventilated Enclosure Class II Biological Safety Cabinet (BSC) or a certified chemical fume hoodProvides a contained workspace to prevent the release of aerosols and powders into the laboratory environment.[9]
Designated Work Area Clearly demarcated area for handling this compoundRestricts access and contains potential contamination.
Segregated Storage Store this compound separately from other non-hazardous chemicalsPrevents cross-contamination.

Procedural Guidelines for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.

Tosedostat_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in BSC/Fume Hood prep_ppe->prep_area prep_weigh Weigh Powdered this compound prep_area->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experimental Procedures prep_dissolve->exp_conduct cleanup_decontaminate Decontaminate Surfaces exp_conduct->cleanup_decontaminate cleanup_ppe Doff PPE in Designated Area cleanup_decontaminate->cleanup_ppe disposal_waste Segregate and Dispose of Contaminated Waste cleanup_ppe->disposal_waste

This compound Handling Workflow

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill ScenarioImmediate Action
Small Spill (Powder) 1. Alert others in the area. 2. Gently cover the spill with absorbent pads to avoid raising dust. 3. Wet the absorbent material with a suitable deactivating agent or soapy water. 4. Wipe up the spill, working from the outside in. 5. Place all contaminated materials in a designated cytotoxic waste container.
Small Spill (Liquid) 1. Alert others in the area. 2. Cover the spill with absorbent pads. 3. Decontaminate the area with a suitable agent. 4. Place all contaminated materials in a designated cytotoxic waste container.
Large Spill 1. Evacuate the area immediately. 2. Alert the laboratory supervisor and institutional safety officer. 3. Restrict access to the area. 4. Follow institutional procedures for large chemical spills.

Disposal Plan

All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and regulatory guidelines.[10]

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, bench paper, and other disposable materials must be placed in a clearly labeled, sealed cytotoxic waste container.
Liquid Waste Unused solutions containing this compound and contaminated solvents should be collected in a designated, sealed waste container for hazardous chemical waste.
Sharps Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

High-temperature incineration is the preferred method for the final disposal of cytotoxic waste.[11]

Experimental Protocols

Detailed experimental protocols should be written and approved before any work with this compound begins. These protocols must include specific safety measures for each step of the procedure.

Example Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated work area within a certified Class II BSC or chemical fume hood by covering the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents (e.g., this compound powder, DMSO, vortex mixer, pipettes, conical tubes).

  • Weighing:

    • Tare a clean, empty conical tube on an analytical balance.

    • Carefully add the required amount of this compound powder to the tube.

    • Close the balance door and record the weight.

  • Dissolution:

    • Inside the BSC or fume hood, add the calculated volume of DMSO to the conical tube containing the this compound powder.

    • Securely cap the tube and vortex until the solid is completely dissolved.

  • Storage and Labeling:

    • The resulting stock solution should be aliquoted into smaller, clearly labeled cryovials.

    • Labels should include the compound name (this compound), concentration, solvent, date of preparation, and the name of the preparer.

    • Store the aliquots at -20°C or as recommended by the supplier.[2]

  • Cleanup:

    • Decontaminate all surfaces and equipment used in the procedure.

    • Dispose of all contaminated materials in the appropriate cytotoxic waste containers.

    • Doff PPE in the designated area and wash hands thoroughly.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.